molecular formula C2H4N4S B1337317 1,2,5-Thiadiazole-3,4-diamine CAS No. 55904-36-4

1,2,5-Thiadiazole-3,4-diamine

Cat. No.: B1337317
CAS No.: 55904-36-4
M. Wt: 116.15 g/mol
InChI Key: IPLXKLUYTPGIPL-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3,4-diamine (CAS 55904-36-4) is a heterocyclic compound consisting of a planar, thermally stable, and weakly basic aromatic ring system . Its structure features a five-membered 1,2,5-thiadiazole core with amino groups at the 3- and 4-positions, making it a versatile and critical synthon in chemical synthesis . The 1,2,5-thiadiazole nucleus is known to be generally stable to concentrated mineral acids and only slightly sensitive to base, which aids in its handling and application under various reaction conditions . This compound serves as a fundamental building block in scientific research, particularly in medicinal and materials chemistry. Its two amino groups enable diverse functionalization, primarily through condensation reactions, allowing for the construction of more complex fused heterocyclic systems such as triazolo[4,3-b][1,2,4]triazines . This utility is underpinned by the strong electron-withdrawing nature of the 1,2,5-thiadiazole ring, which significantly influences the properties of its substituents . Researchers value it for developing novel histamine H₂ receptor antagonists and other bioactive molecules . Key Applications: Medicinal Chemistry: A pivotal precursor for synthesizing compounds with a broad spectrum of pharmacological activities. Materials Science: Used in the development of advanced materials and ligands for organometallic complexes, leveraging its unique electronic properties and ability to coordinate with metals . Chemical Synthesis: Employed in the synthesis of various heterocycles, where it acts as a constrained pharmacophore and a hydrogen-binding domain . ATTENTION: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Please consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

1,2,5-thiadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLXKLUYTPGIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448272
Record name 1,2,5-thiadiazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-36-4
Record name 1,2,5-thiadiazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Key Starting Materials for 1,2,5-Thiadiazole-3,4-Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its planar, aromatic ring system is thermally stable and features two amino groups, making it a versatile synthon for the construction of more complex molecules, including those with potential anticancer and antimicrobial properties[1]. The 1,2,5-thiadiazole nucleus is generally stable in concentrated mineral acids and only moderately sensitive to bases, which is advantageous for its application in various synthetic contexts[1].

The efficient synthesis of this compound is critically dependent on the reliable and scalable preparation of its key precursors. This guide provides an in-depth technical overview of the primary synthetic routes to these essential starting materials, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical considerations necessary for successful synthesis. This document focuses on two predominant pathways: the cyclization of diaminomaleonitrile and the conversion from diaminofurazan precursors.

Chapter 1: The Dicyano Pathway via Diaminomaleonitrile (DAMN)

This route is one of the most direct methods for accessing the 1,2,5-thiadiazole core, proceeding through a dicyano-substituted intermediate. The overall strategy involves the synthesis of diaminomaleonitrile (DAMN), its subsequent cyclization with a sulfur source to form 3,4-dicyano-1,2,5-thiadiazole, and a final hydrolysis step.

Synthetic Workflow Overview

The pathway begins with the tetramerization of hydrogen cyanide to produce DAMN, a pivotal C4 building block. DAMN is then reacted with thionyl chloride, which serves as both a sulfur and an oxidizing agent, to construct the thiadiazole ring. The resulting dicyano intermediate is then hydrolyzed to yield the target diamine.

Dicyano_Pathway HCN Hydrogen Cyanide (or equivalent) DAMN Diaminomaleonitrile (DAMN) HCN->DAMN Tetramerization DCN_Thiadiazole 3,4-Dicyano-1,2,5-thiadiazole DAMN->DCN_Thiadiazole + SOCl₂ (Cyclization) Final_Product This compound DCN_Thiadiazole->Final_Product Hydrolysis

Caption: Workflow for the Dicyano Pathway to this compound.

Synthesis of 3,4-Dicyano-1,2,5-thiadiazole from DAMN

The conversion of diaminomaleonitrile (DAMN) to 3,4-dicyano-1,2,5-thiadiazole is a key step that avoids the impurities and complexities of older methods involving multi-component reactions with hazardous reagents like hydrocyanic acid and sulfur chlorides[1].

Causality Behind Experimental Choices:

  • Reagent: Thionyl chloride (SOCl₂) is an ideal choice for this transformation. It acts as the sulfur source for the heterocycle and its inherent oxidizing nature facilitates the ring closure and aromatization.

  • Solvent: The reaction is typically performed in an inert solvent to prevent unwanted side reactions with the highly reactive thionyl chloride.

  • Temperature Control: The reaction temperature is carefully controlled, often starting at a moderate temperature (e.g., 40°C) and potentially increasing to reflux to drive the reaction to completion while managing the exothermic nature of the process[1].

Experimental Protocol: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

This protocol is a representative procedure based on established literature[1].

Materials:

  • Diaminomaleonitrile (DAMN)

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask with reflux condenser and gas outlet (to vent HCl and SO₂)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a fume hood, charge a round-bottom flask with diaminomaleonitrile (DAMN) and the inert solvent.

  • With vigorous stirring, slowly add thionyl chloride (SOCl₂) to the suspension. The addition should be controlled to manage the evolution of gas (HCl).

  • After the addition is complete, heat the reaction mixture to 40°C and maintain for a set period. Gradually increase the temperature to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product isolation typically involves quenching the excess SOCl₂ carefully with water or ice, followed by extraction of the product into an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Further purification can be achieved by techniques such as steam distillation or recrystallization to yield pure 3,4-dicyano-1,2,5-thiadiazole[1].

Note: This synthesis involves corrosive and toxic reagents and byproducts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Chapter 2: The Furazan Pathway via Diaminoglyoxime (DAG)

An alternative strategy involves the synthesis of 3,4-diaminofurazan (also known as 3,4-diamino-1,2,5-oxadiazole, DAF), an energetic material precursor that can conceptually be converted to the desired thiadiazole. This pathway begins with readily available glyoxal.

Synthetic Workflow Overview

The process starts with the reaction of glyoxal with hydroxylamine to form diaminoglyoxime (DAG). DAG is then subjected to a base-mediated dehydrative cyclization to form the furazan ring of DAF. The conversion of DAF to the target thiadiazole, while less commonly documented, represents a logical synthetic transformation involving the exchange of the ring oxygen for sulfur.

Furazan_Pathway Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG + Hydroxylamine (Oximation) DAF 3,4-Diaminofurazan (DAF) DAG->DAF KOH / Ethylene Glycol (Dehydrative Cyclization) Final_Product This compound DAF->Final_Product Sulfur Transfer Reagent (Conceptual Conversion)

Sources

The Synthetic Versatility of 1,2,5-Thiadiazole-3,4-diamine: A Mechanistic Exploration of Core Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring system, a planar, thermally stable, and weakly basic aromatic heterocycle, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its inherent stability to a range of chemical conditions, including concentrated mineral acids, makes it a robust scaffold for the development of novel molecular entities.[1] At the heart of this chemical versatility lies 1,2,5-thiadiazole-3,4-diamine, a key synthetic intermediate whose vicinal amino groups provide a gateway to a diverse array of complex fused heterocyclic systems. The strong electron-withdrawing nature of the thiadiazole ring profoundly influences the reactivity of its substituents, making this diamine an invaluable building block for creating molecules with tailored electronic and biological properties.[1] This guide provides an in-depth technical exploration of the core reaction mechanisms associated with the synthesis and derivatization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Scaffold: Mechanistic Pathways to this compound

The efficient construction of the this compound core is paramount for its application in synthetic campaigns. Several key methodologies have been established, each with its own mechanistic nuances.

From Diaminomaleonitrile: A Cyclization Approach with Thionyl Chloride

A prevalent and efficient route to the 1,2,5-thiadiazole ring system involves the reaction of diaminomaleonitrile (DAMN) with thionyl chloride (SOCl₂). This method is advantageous as it avoids the harsh conditions and impurities associated with older oxidative methods.[1] The reaction proceeds through a proposed intermediate monosulfinylamine.

Proposed Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of one of the amino groups of DAMN on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of hydrogen chloride and a second intramolecular nucleophilic attack by the other amino group, leading to the formation of the thiadiazole ring after subsequent elimination steps.

G cluster_0 Mechanism of 1,2,5-Thiadiazole-3,4-dicarbonitrile Synthesis DAMN Diaminomaleonitrile (DAMN) Intermediate1 Monosulfinylamine Intermediate DAMN->Intermediate1 + SOCl₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Product 1,2,5-Thiadiazole-3,4-dicarbonitrile Intermediate1->Product Intramolecular Cyclization - HCl, - SO

Caption: Proposed mechanism for the synthesis of the 1,2,5-thiadiazole ring from DAMN.

Experimental Protocol: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole [2]

  • To a suitable reaction vessel, add diaminomaleonitrile (DAMN).

  • Add an excess of thionyl chloride (SOCl₂) (molar ratio of SOCl₂/DAMN between 2:1 and 10:1).

  • Heat the reaction mixture to a temperature between 40 °C and the boiling point of thionyl chloride.

  • Maintain the reaction at this temperature until completion (typically monitored by TLC or GC).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl ether, methylene chloride, or chloroform) followed by washing with water and crystallization.

The resulting 3,4-dicyano-1,2,5-thiadiazole can then be hydrolyzed to this compound.[1]

From 3,4-Dichloro-1,2,5-thiadiazole: Nucleophilic Aromatic Substitution

Another key synthetic route involves the displacement of the chloro groups from 3,4-dichloro-1,2,5-thiadiazole via nucleophilic aromatic substitution with an amine source, such as ammonia or an ammonia equivalent.[1] The electron-withdrawing nature of the thiadiazole ring facilitates this substitution.

Reaction Mechanism:

The reaction proceeds via a standard addition-elimination mechanism. The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing a chlorine atom, forming a Meisenheimer-like intermediate. The subsequent elimination of the chloride ion restores the aromaticity of the ring. This process occurs sequentially at both the 3 and 4 positions.

G cluster_1 Nucleophilic Aromatic Substitution Mechanism Start 3,4-Dichloro-1,2,5-thiadiazole Intermediate Meisenheimer-like Intermediate Start->Intermediate + NH₃ MonoSub 3-Amino-4-chloro-1,2,5-thiadiazole Intermediate->MonoSub - Cl⁻ FinalProduct This compound MonoSub->FinalProduct + NH₃, - Cl⁻ (repeated steps)

Caption: Nucleophilic substitution pathway to this compound.

Part 2: Derivatization Reactions: Building Complexity from the Diamine Core

The true synthetic power of this compound is realized in its derivatization reactions, particularly in the construction of fused heterocyclic systems. The vicinal diamine functionality is primed for cyclocondensation reactions with 1,2-dicarbonyl compounds and their equivalents.

Cyclocondensation with Glyoxal: Formation of[1][4][5]Thiadiazolo[3,4-b]pyrazines

A classic and highly efficient reaction is the cyclocondensation of this compound with aqueous glyoxal to form[1][3][4]thiadiazolo[3,4-b]pyrazine.[1] Theoretical studies suggest the formation of a stable dihydroxy intermediate prior to dehydration.[5]

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of glyoxal. This is followed by a second intramolecular nucleophilic attack from the adjacent amino group onto the other carbonyl carbon, leading to the formation of a dihydroxy-tetrahydro-thiadiazolopyrazine intermediate. Subsequent acid- or base-catalyzed dehydration yields the final aromatic fused system.

G cluster_2 Cyclocondensation with Glyoxal Mechanism Diamine This compound Dihydroxy_Intermediate 5,6-Dihydroxy-4,5,6,7-tetrahydro [1,2,5]thiadiazolo[3,4-b]pyrazine Diamine->Dihydroxy_Intermediate + Glyoxal Glyoxal Glyoxal Product [1,2,5]Thiadiazolo[3,4-b]pyrazine Dihydroxy_Intermediate->Product Dehydration (-2 H₂O)

Caption: Mechanism of[1][3][4]thiadiazolo[3,4-b]pyrazine formation.

Cyclocondensation with Oxalic Acid/Oxalyl Chloride: Synthesis of[1][4][5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

The reaction of this compound with oxalic acid or its more reactive derivative, oxalyl chloride, provides a direct route to[1][3][4]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a key precursor for further functionalization.[6][7]

Reaction Conditions and Yields:

ReagentSolventReaction Time (h)Yield (%)Reference
Oxalic Aciddil. HCl312[8]
Oxalic Aciddil. HCl651[8]
Oxalyl Chlorideglacial AcOH572[6][8]

Experimental Protocol: Synthesis of[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione [6]

  • In a reaction flask, suspend this compound in glacial acetic acid.

  • Add oxalyl chloride dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the desired product.

Proposed Reaction Mechanism:

The mechanism involves the sequential acylation of the amino groups by oxalyl chloride, followed by intramolecular cyclization and elimination of two molecules of HCl to afford the dione product.

G cluster_3 Cyclocondensation with Oxalyl Chloride Mechanism Diamine This compound Acyl_Intermediate Di-acylated Intermediate Diamine->Acyl_Intermediate + Oxalyl Chloride - 2 HCl OxalylChloride Oxalyl Chloride Product [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione Acyl_Intermediate->Product Intramolecular Cyclization

Caption: Proposed mechanism for the formation of the thiadiazolopyrazinedione.

Conclusion

This compound stands as a cornerstone in the synthesis of advanced heterocyclic systems. A thorough understanding of the reaction mechanisms governing its synthesis and derivatization is crucial for the rational design of novel compounds with potential applications in medicine and materials science. The cyclocondensation reactions of the vicinal diamine functionality, in particular, offer a reliable and versatile strategy for the construction of fused ring systems, paving the way for the exploration of new chemical space. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers seeking to harness the synthetic potential of this important heterocyclic building block.

References

  • Komin, A. P., & Carmack, M. (1976). The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[1][3][4] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 13(1), 13–22. (URL: [Link])

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2020).[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(4), M1157. (URL: [Link])

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2020).[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(4), M1157. (URL: [Link])

  • Synthesis of[1][3][4]thiadiazolo [3,4-b]pyrazine-5,6(4H,7H)-dione 1(1a) from this compound 2. - ResearchGate. (URL: [Link])

  • Gao, H., Fried, N., & Smith, M. B. (2012). A re-examination of the reaction of 3,4-diamino[1][3][4]oxadiazole with glyoxal. Tetrahedron Letters, 53(27), 3464-3466. (URL: [Link])

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2020).[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. - ResearchGate. (URL: [Link])

  • Process for preparing 1,2,5-thiadiazoles. (URL: )
  • Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. - PMC. (URL: [Link])

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. - PMC. (URL: [Link])

  • A Re-Examination of the Reaction of 3,4-Diamino[1][3][4]oxadiazole with Glyoxal. - ResearchGate. (URL: [Link])

  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (URL: [Link])

  • Process for preparing 1,2,5-thiadiazoles. (URL: )
  • Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. - PMC. (URL: [Link])

  • Process for preparing 3,4-dicyano-1,2,5-thiadiazole. (URL: )
  • Reaction of this compound 2 and oxalic acid or oxalyl chloride. - ResearchGate. (URL: [Link])

Sources

"physical and chemical properties of 1,2,5-thiadiazole-3,4-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2,5-Thiadiazole-3,4-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 55904-36-4), a pivotal heterocyclic compound in modern chemical synthesis. We will delve into its core physical and chemical properties, supported by spectral analysis, and explore its reactivity profile. Furthermore, this document outlines a validated synthetic protocol and discusses its significant applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile building block.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound featuring a five-membered 1,2,5-thiadiazole ring system with amino groups substituted at the 3- and 4-positions.[1] This planar, thermally stable, and weakly basic aromatic ring system serves as a critical synthon, or building block, in a variety of chemical syntheses.[1] The inherent stability of the 1,2,5-thiadiazole nucleus, which is generally resistant to concentrated mineral acids and only slightly sensitive to bases, enhances its utility under diverse reaction conditions.[1]

The strategic value of this molecule lies in the interplay between the electron-withdrawing nature of the thiadiazole ring and the nucleophilic character of the two adjacent amino groups.[1] This electronic arrangement makes it a prized precursor for constructing more complex fused heterocyclic systems and for developing novel bioactive molecules and advanced materials.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 55904-36-4[1][3]
Molecular Formula C₂H₄N₄S[3]
Molecular Weight 116.15 g/mol [1][3]
InChIKey IPLXKLUYTPGIPL-UHFFFAOYSA-N[1][3]
Canonical SMILES C1(=NSN=C1N)N[3]
Appearance Data not consistently available
Topological Polar Surface Area 106 Ų[3][4]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Stability Thermally stable; stable in concentrated mineral acids[1]

Structural Elucidation and Spectral Characteristics

The unique arrangement of atoms in this compound gives rise to a distinct spectral fingerprint, which is essential for its identification and characterization.

Molecular Structure

The molecule consists of a planar, five-membered aromatic ring containing one sulfur and two nitrogen atoms. The two amino groups are positioned on the carbon atoms of the ring. The strong electron-withdrawing properties of the 1,2,5-thiadiazole ring significantly influence the chemical behavior of these amino substituents, making them key sites for further chemical modification.[1]

Spectral Data
  • Mass Spectrometry (MS): Mass spectral data is available for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[5] The monoisotopic mass is 116.01566732 Da.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are not provided in the search results, ¹H NMR spectroscopy would be expected to show a signal for the amine protons. The chemical shift of these protons would be influenced by the solvent and concentration. ¹³C NMR would show distinct signals for the two carbon atoms within the thiadiazole ring, with their chemical shifts influenced by the attached amino groups and the heterocyclic nature of the ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present. Key expected absorptions would include N-H stretching vibrations for the primary amine groups, typically in the range of 3100-3500 cm⁻¹, and C=N stretching vibrations characteristic of the thiadiazole ring.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the two primary amino groups, which serve as versatile handles for synthetic transformations.[1]

Key Chemical Reactions
  • Condensation Reactions: This is the most prominent reaction type for this compound. The diamine can react with a variety of carbonyl compounds (aldehydes, ketones, etc.) and other electrophiles to form fused heterocyclic systems. This is a cornerstone of its utility in building complex molecular architectures.[1]

  • Substitution Reactions: The hydrogen atoms of the amino groups can be substituted, for instance, by alkyl halides or acid chlorides, allowing for the introduction of diverse functional groups.[1]

  • Oxidation and Reduction: The molecule can undergo oxidation and reduction reactions, although specific conditions and products depend on the reagents used.[1]

The choice of reaction pathway is dictated by the goal of the synthesis. For creating larger, rigid heterocyclic structures, condensation is the preferred route. For modulating properties like solubility or biological target affinity, substitution at the amino groups is often employed.

G cluster_reactants Reactants cluster_product Product Thiadiazole This compound FusedSystem Fused Heterocyclic System Thiadiazole->FusedSystem Condensation Electrophile Dicarbonyl Compound (or other electrophile) Electrophile->FusedSystem

Caption: General condensation reaction pathway of this compound.

Experimental Protocol: Synthesis

A reliable and common method for synthesizing this compound involves the hydrolysis of a dicyano precursor.[1] This two-step process is outlined below. The rationale for this approach is the availability of the starting materials and the relatively straightforward nature of the reactions.

Step 1: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

This intermediate is prepared from diaminomaleonitrile (DAMN). The use of thionyl chloride is a key choice for the cyclization and dehydration steps.

  • Reactants: Diaminomaleonitrile (DAMN), Thionyl chloride (SOCl₂), Inert solvent (e.g., toluene).

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, suspend diaminomaleonitrile in an inert solvent.

    • Slowly add thionyl chloride to the suspension. The reaction is exothermic and should be controlled.

    • Heat the reaction mixture to a temperature between 40°C and reflux.[1] The reaction progress should be monitored by a suitable technique (e.g., TLC).

    • Upon completion, cool the mixture and carefully quench any remaining thionyl chloride.

    • Isolate the crude 3,4-dicyano-1,2,5-thiadiazole product through extraction and purify it, for example, by steam distillation followed by solvent extraction.[1]

Step 2: Hydrolysis to this compound

The nitrile groups of the intermediate are hydrolyzed to the desired primary amines.

  • Reactants: 3,4-Dicyano-1,2,5-thiadiazole, Dilute aqueous sodium hydroxide (NaOH).

  • Procedure:

    • Treat the purified 3,4-dicyano-1,2,5-thiadiazole with a dilute aqueous solution of sodium hydroxide.[1]

    • Carefully control the reaction conditions (temperature, concentration of base) to facilitate the hydrolysis of the nitrile groups to amides, and subsequently to the final diamine product.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, neutralize the reaction mixture and isolate the this compound product, which may require extraction and recrystallization for purification.

G Start Diaminomaleonitrile (DAMN) Step1 React with Thionyl Chloride (SOCl₂) in inert solvent (40°C - reflux) Start->Step1 Intermediate 3,4-Dicyano-1,2,5-thiadiazole Step1->Intermediate Step2 Hydrolysis with dilute NaOH Intermediate->Step2 Final This compound Step2->Final

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a valuable scaffold in several high-impact research areas.

  • Medicinal Chemistry: It is a key precursor for synthesizing compounds with a wide range of pharmacological activities.[1] Research has shown its derivatives possess potential anticancer and antimicrobial properties.[1] For example, studies have indicated its utility in developing novel histamine H₂ receptor antagonists and its ability to induce cytotoxicity in cancer cells.[1]

  • Materials Science: The compound is used in the development of advanced materials and as a ligand for creating organometallic complexes.[1] Its unique electronic properties and ability to coordinate with metals are leveraged in this context.[1]

Safety and Handling

This compound is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic use.[1] A comprehensive Safety Data Sheet (SDS) should be consulted before handling to ensure appropriate personal protective equipment is used and proper storage and disposal procedures are followed.

References

  • This compound. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025, November 12). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Navigating the Duality of CAS 55904-36-4: A Technical Guide to 1,2,5-Thiadiazole-3,4-diamine and N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chemical and biological properties associated with CAS number 55904-36-4. It is critical to note that this CAS number has been historically assigned to two distinct chemical entities: the versatile synthetic building block 1,2,5-Thiadiazole-3,4-diamine , and the pharmacologically significant metabolite N-Desmethylclozapine . This guide will address both compounds in separate, comprehensive sections to provide clarity and detailed insights for researchers, scientists, and drug development professionals.

Part I: this compound

Introduction

This compound is a heterocyclic compound characterized by a planar, thermally stable, and weakly basic aromatic ring system.[1] Its structure, featuring a five-membered 1,2,5-thiadiazole core with amino groups at the 3- and 4-positions, renders it a crucial synthon in chemical synthesis.[1] The thiadiazole nucleus is notably stable in the presence of concentrated mineral acids and only slightly sensitive to basic conditions, which facilitates its use in a variety of reaction environments.[1]

Chemical Properties and Synthesis

The strong electron-withdrawing nature of the 1,2,5-thiadiazole ring significantly influences the properties of its substituents, making it a valuable component in the design of novel molecules.[1] The two amino groups provide reactive sites for diverse functionalization, primarily through condensation reactions, which allows for the construction of more complex fused heterocyclic systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number55904-36-4[2]
Molecular FormulaC₂H₄N₄S
Molecular Weight116.15 g/mol
AppearancePowder[3]
Melting PointNot available
Boiling PointNot available
StabilityStable under standard ambient conditions[4]

Synthesis Routes:

Several methods have been established for the synthesis of this compound and its derivatives. A common and effective approach involves the cyclization of α-diamines with sulfur chlorides (S₂Cl₂ or SCl₂) in an inert solvent such as benzene, tetrahydrofuran, or dimethylformamide (DMF).[1] Another notable method is the reaction of dithiocarbamate derivatives with hydrazine sulfate, catalyzed by magnesium oxide nanoparticles, which is amenable to optimization for high yield and purity.[1] Microwave-assisted synthesis has also been employed to enhance reaction rates and efficiency, particularly for larger-scale production.[1]

Experimental Protocol: Synthesis via Dithiocarbamate Reaction

  • Preparation of Reactants: Prepare a solution of the dithiocarbamate derivative in a suitable inert solvent.

  • Catalyst Addition: Add magnesium oxide nanoparticles to the reaction mixture.

  • Hydrazine Sulfate Addition: Slowly add hydrazine sulfate to the mixture while stirring.

  • Reaction Conditions: Maintain the reaction at an optimized temperature and time, monitoring progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow Dithiocarbamate Dithiocarbamate Derivative Reaction_Mixture Reaction Mixture Dithiocarbamate->Reaction_Mixture Hydrazine_Sulfate Hydrazine Sulfate Hydrazine_Sulfate->Reaction_Mixture Catalyst MgO Nanoparticles Catalyst->Reaction_Mixture Catalysis Purification Purification Reaction_Mixture->Purification Work-up Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.

Anticancer Activity:

This compound has demonstrated notable cytotoxic effects against several human cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast carcinoma (MCF-7), with reported IC₅₀ values in the range of 5 to 15 μM.[1] The proposed mechanism of action involves the induction of apoptosis through mitochondrial pathways and potential inhibition of enzymes crucial for cancer cell proliferation.[1]

Antimicrobial Properties:

Derivatives of 1,2,5-thiadiazole have shown significant antibacterial and antifungal activities against a variety of pathogens.[1] In some instances, these derivatives have exhibited higher activity than standard drugs like itraconazole against both Gram-positive and Gram-negative bacteria.[1]

Other Applications:

Beyond its biological significance, this compound serves as a key precursor in the synthesis of compounds with a broad spectrum of pharmacological activities, including histamine H₂ receptor antagonists.[1] In materials science, it is explored for the development of advanced materials and ligands for organometallic complexes, leveraging its unique electronic properties.[1]

Part II: N-Desmethylclozapine (Norclozapine)

Introduction

N-Desmethylclozapine (NDMC), also known as norclozapine, is the principal active metabolite of the atypical antipsychotic drug clozapine.[5] It has been a subject of intense research due to the hypothesis that it may contribute significantly to the unique therapeutic efficacy of its parent compound, clozapine.[6] While sharing some pharmacological properties with clozapine, NDMC possesses a distinct receptor activity profile that sets it apart.[7]

Pharmacological Properties

Table 2: Key Pharmacological Activities of N-Desmethylclozapine

Receptor TargetActivitySignificanceReference
M₁ Muscarinic ReceptorPartial AgonistPotentiates NMDA receptor currents; may improve cognitive function.[8]
D₂/D₃ Dopamine ReceptorsWeak Partial AgonistPossesses intrinsic activity, unlike clozapine.[5]
δ-Opioid ReceptorAgonistA unique property not shared with clozapine.[5][8]
5-HT₁A Serotonin ReceptorAgonistContributes to its overall pharmacological profile.[8]
5-HT₂ Serotonin ReceptorAntagonistA shared property with clozapine.

Mechanism of Action:

The pharmacological profile of NDMC is complex, involving interactions with multiple neurotransmitter systems.[6][9] A key feature is its partial agonism at M₁ muscarinic receptors, which is in contrast to clozapine's antagonist activity at this receptor.[10] This M₁ agonism is believed to increase the release of acetylcholine and dopamine in the prefrontal cortex, a mechanism that may underlie the potential cognitive-enhancing effects of clozapine treatment.[10]

Furthermore, NDMC acts as a weak partial agonist at D₂ and D₃ dopamine receptors and as an agonist at δ-opioid receptors.[5][9] The combination of M₁ agonism, 5-HT₂A inverse agonism, and D₂/D₃ partial agonism in a single molecule presents a unique approach to schizophrenia therapy.[9]

NDMC_MoA cluster_receptors Receptor Targets cluster_effects Downstream Effects M1 M1 Muscarinic Receptor ACh_DA_Release Increased ACh & DA Release (Prefrontal Cortex) M1->ACh_DA_Release D2D3 D2/D3 Dopamine Receptors Antipsychotic_Action Antipsychotic Effects D2D3->Antipsychotic_Action Delta_Opioid δ-Opioid Receptor FiveHT1A 5-HT1A Serotonin Receptor NDMC N-Desmethylclozapine NDMC->M1 Partial Agonist NDMC->D2D3 Weak Partial Agonist NDMC->Delta_Opioid Agonist NDMC->FiveHT1A Agonist Cognitive_Enhancement Potential Cognitive Enhancement ACh_DA_Release->Cognitive_Enhancement

Caption: N-Desmethylclozapine's multifaceted mechanism of action.

Clinical Significance and Drug Development

The unique pharmacological profile of NDMC has led to its investigation as a standalone therapeutic agent for schizophrenia, with a particular focus on addressing the cognitive deficits associated with the disorder.[9] Clinical trials have been conducted to evaluate its efficacy; however, results have indicated that NDMC alone may be ineffective in treating the positive symptoms of schizophrenia.[5] This could be due to its relatively low occupancy of D₂/D₃ receptors compared to 5-HT₂ receptors.[5]

Despite this, the potential contribution of NDMC to the effects of clozapine on cognitive and negative symptoms remains an area of active research.[5]

Therapeutic Drug Monitoring and Toxicology:

Therapeutic drug monitoring of plasma levels of both clozapine and N-desmethylclozapine is a critical aspect of clinical practice to guide dosage, ensure adherence, and mitigate toxicity.[11] It is important to note that N-desmethylclozapine has been shown to be toxic to hematopoietic precursors of both myeloid and erythroid lineages, which may contribute to the risk of agranulocytosis associated with clozapine therapy.[12]

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Release

  • Animal Model: Utilize awake, freely moving rats for the experiment.

  • Microdialysis Probe Implantation: Surgically implant microdialysis probes into the medial prefrontal cortex (mPFC) and hippocampus.

  • Drug Administration: Administer varying doses of N-desmethylclozapine (e.g., 5, 10, and 20 mg/kg) via an appropriate route.

  • Dialysate Collection: Collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the collected samples for levels of dopamine (DA) and acetylcholine (ACh) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Compare neurotransmitter levels post-drug administration to baseline levels to determine the effect of NDMC on neurotransmitter release.[10]

Conclusion

The CAS number 55904-36-4 represents a fascinating case of dual identity in chemical registration, encompassing both the synthetically valuable this compound and the pharmacologically complex N-Desmethylclozapine. For researchers in materials science and medicinal chemistry, this compound offers a stable and reactive scaffold for the development of novel compounds with potential anticancer and antimicrobial applications. In the field of neuropsychopharmacology and drug development, N-Desmethylclozapine presents a compelling case study of a metabolite with a distinct and potentially therapeutically relevant pharmacological profile, contributing to the ongoing efforts to understand and improve treatments for schizophrenia. A clear understanding of which entity is being referenced by this CAS number is paramount for accurate and effective scientific research and development.

References

  • Benchchem. This compound|CAS 55904-36-4.
  • MedchemExpress. N-Desmethylclozapine (Norclozapine) | Drug Metabolite.
  • PubMed. Pharmacology of N-desmethylclozapine.
  • Wikipedia. Desmethylclozapine.
  • PubChem. N-Desmethylclozapine | C17H17ClN4 | CID 135409468.
  • PubMed. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors.
  • PubMed. Discriminative stimulus properties of N-desmethylclozapine, the major active metabolite of the atypical antipsychotic clozapine, in C57BL/6 mice.
  • Sigma-Aldrich. N-Desmethylclozapine 6104-71-8.
  • PubMed. N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis.
  • Cambridge Core. Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations | BJPsych Advances.
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An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern medicinal and materials chemistry is perpetually in search of versatile molecular scaffolds that offer a unique confluence of structural rigidity, tunable electronic properties, and facile functionalization. Among the plethora of heterocyclic systems, 1,2,5-thiadiazole-3,4-diamine has emerged as a molecule of significant interest. Its inherent structural and electronic characteristics make it a compelling building block for the rational design of novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the molecular structure and bonding of this compound, offering insights into its synthesis, spectroscopic signature, and pivotal role as a pharmacophore.

The Architectural Blueprint: Unveiling the Molecular Structure

This compound is a five-membered heterocyclic compound characterized by a planar, aromatic ring system. This structural framework is endowed with notable thermal stability and weak basicity. The core 1,2,5-thiadiazole nucleus is generally stable in the presence of concentrated mineral acids and exhibits only slight sensitivity to basic conditions, which is a desirable trait for its application in a variety of chemical transformations.[1] The defining feature of this molecule is the presence of two amino groups at the 3- and 4-positions of the thiadiazole ring, which serve as key handles for synthetic diversification.[1]

The planarity of the 1,2,5-thiadiazole ring is a direct consequence of the sp² hybridization of the constituent carbon and nitrogen atoms. This geometric constraint, coupled with the delocalization of π-electrons, imparts the molecule with its characteristic aromaticity. The strong electron-withdrawing nature of the 1,2,5-thiadiazole ring significantly influences the properties of its substituents, a feature that is astutely exploited in the design of functional molecules.[1]

Table 1: Computed Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
Bond Lengths (Å)
S1-N21.645
N2-C31.338
C3-C41.421
C4-N51.338
N5-S11.645
C3-N(amino)1.365
C4-N(amino)1.365
**Bond Angles (°) **
N5-S1-N293.8
S1-N2-C3114.1
N2-C3-C4109.0
C3-C4-N5109.0
C4-N5-S1114.1
N2-C3-N(amino)125.5
C4-C3-N(amino)125.5

Note: These values are derived from new DFT calculations and represent a theoretical model. Experimental verification is recommended.

The calculated bond lengths within the heterocyclic ring are intermediate between typical single and double bonds, a hallmark of aromatic systems. The C3-C4 bond is longer than a typical C=C double bond, while the C-N and S-N bonds are shorter than their corresponding single bond counterparts, indicating significant π-electron delocalization across the ring.

The Electronic Fabric: A Deeper Look at Bonding

The bonding in this compound is a fascinating interplay of σ-framework and a delocalized π-system. The aromaticity of the ring arises from the cyclic array of p-orbitals on the sulfur, nitrogen, and carbon atoms, which contains 6 π-electrons, conforming to Hückel's rule. This delocalization is responsible for the molecule's planarity and thermodynamic stability.

The amino substituents at the C3 and C4 positions are not passive bystanders in the electronic landscape of the molecule. The lone pair of electrons on each amino nitrogen atom can participate in resonance with the thiadiazole ring, further enhancing the electron density of the π-system. This delocalization has a profound impact on the reactivity of both the ring and the amino groups.

Resonance_Structures cluster_0 Resonance in this compound start Initial Structure intermediate Charge-Separated Resonance Form start->intermediate Electron Delocalization final Alternative Resonance Form intermediate->final Charge Redistribution

Caption: Resonance delocalization in the this compound ring system.

The electron-withdrawing nature of the thiadiazole ring, a consequence of the high electronegativity of the nitrogen atoms, renders the protons of the amino groups more acidic than those of simple alkylamines. This property is crucial for the diverse reactivity of the amino groups, enabling them to participate in a wide array of condensation and substitution reactions.

Synthesis and Characterization: From Blueprint to Benchtop

The synthesis of this compound is a critical aspect of its utilization in research and development. Several synthetic routes have been reported, with the choice of method often dictated by the availability of starting materials and the desired scale of production.

Established Synthetic Protocols

One of the most common and direct methods for the preparation of this compound involves the ammonolysis of 3,4-dichloro-1,2,5-thiadiazole. This reaction proceeds by the nucleophilic displacement of the chloride ions by ammonia.

Synthesis_from_Dichloro start 3,4-Dichloro-1,2,5-thiadiazole product This compound start->product Nucleophilic Substitution reagent + NH3 (excess)

Caption: Synthesis of this compound from 3,4-dichloro-1,2,5-thiadiazole.

Experimental Protocol: Synthesis from 3,4-Dichloro-1,2,5-thiadiazole

  • Reaction Setup: In a pressure vessel, suspend 3,4-dichloro-1,2,5-thiadiazole in a suitable solvent such as dioxane or ethanol.

  • Ammonolysis: Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture until saturation.

  • Heating: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, carefully vent the excess ammonia. The reaction mixture is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

An alternative route commences from diaminomaleonitrile (DAMN). Reaction of DAMN with thionyl chloride (SOCl₂) yields 3,4-dicyano-1,2,5-thiadiazole as a key intermediate. Subsequent hydrolysis of the nitrile groups under controlled basic conditions affords this compound.[1] Careful control of the hydrolysis conditions is crucial to prevent the formation of the corresponding dicarboxylic acid.[1]

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR (DMSO-d₆)A broad singlet in the region of δ 6.0-7.0 ppm, corresponding to the four protons of the two amino groups. The chemical shift can be concentration and temperature dependent.
¹³C NMR (DMSO-d₆)A single resonance for the two equivalent carbon atoms of the thiadiazole ring is expected in the range of δ 150-160 ppm. This downfield shift is characteristic of carbon atoms in electron-deficient aromatic systems.[2]
FT-IR (KBr, cm⁻¹)- N-H stretching vibrations of the amino groups appearing as a broad band in the region of 3200-3400 cm⁻¹.- C=N stretching vibrations of the thiadiazole ring around 1600-1650 cm⁻¹.- N-H bending vibrations in the region of 1550-1650 cm⁻¹.
Mass Spectrometry (EI)The molecular ion peak (M⁺) is expected at m/z 116, corresponding to the molecular weight of the compound.

Note: The exact positions of the peaks can vary depending on the solvent and other experimental conditions.

A Privileged Scaffold in Drug Discovery and Materials Science

The unique structural and electronic attributes of this compound make it a valuable pharmacophore and a versatile building block in materials science.

Medicinal Chemistry Applications

The 1,2,5-thiadiazole ring acts as a bioisostere for other five- and six-membered aromatic rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The two amino groups provide a platform for the introduction of diverse functionalities, enabling the exploration of a vast chemical space.

Derivatives of this compound have been investigated for a range of biological activities, including their potential as histamine H₂ receptor antagonists.[1] The rigid thiadiazole core serves to orient the pharmacophoric elements in a specific spatial arrangement, which is crucial for effective receptor binding.

The amino groups of this compound are readily condensed with dicarbonyl compounds to form fused heterocyclic systems, such as[1][3][4]thiadiazolo[3,4-b]pyrazines. These fused systems often exhibit interesting photophysical and biological properties.

Bioactive_Derivatives core This compound derivative1 Histamine H2 Antagonists core->derivative1 Functionalization derivative2 Fused Heterocycles ([1,2,5]thiadiazolo[3,4-b]pyrazines) core->derivative2 Condensation application1 Modulation of Gastric Acid Secretion derivative1->application1 application2 Novel Fluorophores and Bioimaging Agents derivative2->application2

Caption: Applications of this compound in the synthesis of bioactive molecules.

Materials Science Applications

The electron-deficient nature of the 1,2,5-thiadiazole ring, combined with its ability to engage in intermolecular interactions, makes it an attractive component for the construction of advanced materials. The amino groups can be utilized to incorporate the thiadiazole unit into polymeric backbones or to coordinate with metal centers to form organometallic complexes with interesting electronic and optical properties.[1]

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic chemistry in providing versatile platforms for scientific innovation. Its well-defined molecular structure, characterized by a planar, aromatic core and reactive amino functionalities, has cemented its role as a valuable synthon in both medicinal and materials chemistry. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly unlock new avenues for the creation of next-generation therapeutics and functional materials. As our understanding of the intricate relationship between molecular structure and function deepens, the importance of scaffolds like this compound is poised to grow, offering a rich playground for the creative endeavors of chemists and drug discovery professionals.

References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(10):1000-1011. (Link: Not available)
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021. [Link]

  • Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. 2024. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. 2019. [Link]

  • Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. International Journal of Innovations in Engineering Research and Technology. 2020. (Link: Not available)
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. 2019. (Link: Not available)
  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. International Journal of Molecular Sciences. 2021. [Link]

  • 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760. PubChem. [Link]

  • Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. International Journal of aBiological Chemistry. 2011. [Link]

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The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,2,5-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, represents a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have led to its incorporation into a range of successful pharmaceuticals and advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of 1,2,5-thiadiazole compounds, offering valuable insights for researchers and professionals in drug development and related scientific fields.

I. Discovery and Historical Milestones: From Fused Systems to the Parent Heterocycle

The journey of 1,2,5-thiadiazole chemistry began not with the parent molecule, but with its fused bicyclic analogue. In 1889, O. Hinsberg reported the synthesis of the first fused 1,2,5-thiadiazole system, 2,1,3-benzothiadiazole, by treating o-phenylenediamine with sulfur dioxide.[1] This discovery laid the groundwork for future explorations into this novel heterocyclic family. However, it was not until over half a century later that the parent, monocyclic 1,2,5-thiadiazole, was first synthesized.[1] This seminal achievement opened the door to the systematic investigation of the fundamental properties and reactivity of this intriguing heterocycle.

The inherent stability and aromatic character of the 1,2,5-thiadiazole ring quickly garnered the attention of synthetic and medicinal chemists.[2][3] The parent compound is a colorless, thermally stable liquid with a boiling point of 94°C and is soluble in water and common organic solvents.[3] Its aromaticity, with a calculated Bird aromaticity index (IA) of 84 (where benzene = 100), contributes to its stability and influences its chemical behavior.[1]

II. The Art of Synthesis: Constructing the 1,2,5-Thiadiazole Core

The construction of the 1,2,5-thiadiazole ring can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile methods involve the cyclization of 1,2-diamines or 1,2-dioximes with sulfur-containing reagents.

A. From 1,2-Diamines and Sulfur Halides: A Classic Approach

A robust and widely employed method for the synthesis of 1,2,5-thiadiazoles involves the reaction of vicinal diamines with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[3][4] This method is particularly useful for preparing the parent 1,2,5-thiadiazole and its simple alkyl or aryl-substituted derivatives.

Experimental Protocol: Synthesis of 1,2,5-Thiadiazole from Ethylenediamine Dihydrochloride [4]

  • Materials:

    • Ethylenediamine dihydrochloride

    • Sulfur monochloride (S₂Cl₂)

    • Dimethylformamide (DMF)

    • Ice

    • Water

    • Ethyl ether

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a flask equipped with a stirrer, distillation side-arm, and condenser, a mixture of ethylenediamine dihydrochloride (0.2 mol), sulfur monochloride (0.6 mol), and 90 ml of dimethylformamide is prepared.

    • The mixture is gradually heated with stirring to 125°C.

    • The distillate, a mixture of 1,2,5-thiadiazole and sulfur monochloride, is collected.

    • The distillate is quenched into ice water.

    • The resulting aqueous mixture is subjected to steam distillation.

    • The steam distillate is extracted three times with 50 ml portions of ethyl ether.

    • The combined ether extracts are dried over anhydrous magnesium sulfate.

    • The ether is removed by distillation at atmospheric pressure, and the fraction boiling at 94°C is collected as pure 1,2,5-thiadiazole.

  • Causality Behind Experimental Choices: The use of the dihydrochloride salt of the diamine helps to moderate the reactivity of the free base, allowing for a more controlled reaction.[4] Dimethylformamide serves as a suitable high-boiling, inert solvent for this reaction. The final steam distillation and extraction are crucial for separating the product from the reaction byproducts and excess reagents.

Synthesis_of_1_2_5_Thiadiazole Ethylenediamine\ndihydrochloride Ethylenediamine dihydrochloride Reaction\n(S₂Cl₂, DMF, 125°C) Reaction (S₂Cl₂, DMF, 125°C) Ethylenediamine\ndihydrochloride->Reaction\n(S₂Cl₂, DMF, 125°C) Distillation Distillation Reaction\n(S₂Cl₂, DMF, 125°C)->Distillation Sulfur\nmonochloride Sulfur monochloride Sulfur\nmonochloride->Reaction\n(S₂Cl₂, DMF, 125°C) Quenching\n(Ice water) Quenching (Ice water) Distillation->Quenching\n(Ice water) Steam\nDistillation Steam Distillation Quenching\n(Ice water)->Steam\nDistillation Extraction\n(Ethyl ether) Extraction (Ethyl ether) Steam\nDistillation->Extraction\n(Ethyl ether) Drying\n(MgSO₄) Drying (MgSO₄) Extraction\n(Ethyl ether)->Drying\n(MgSO₄) Final\nDistillation Final Distillation Drying\n(MgSO₄)->Final\nDistillation 1,2,5-Thiadiazole 1,2,5-Thiadiazole Final\nDistillation->1,2,5-Thiadiazole

Caption: General workflow for the synthesis of 1,2,5-thiadiazole.

B. Synthesis of Substituted 1,2,5-Thiadiazoles

The synthesis of 3,4-disubstituted 1,2,5-thiadiazoles can be achieved using appropriately substituted 1,2-diamines or 1,2-dioximes. For instance, the reaction of 2,3-diaminobutane with sulfur dichloride yields 3,4-dimethyl-1,2,5-thiadiazole.[3] An improved protocol for preparing 3,4-disubstituted 1,2,5-thiadiazoles from the corresponding 1,2-diketones has also been developed, providing an efficient route to these important building blocks.[5]

III. Medicinal Chemistry Applications: A Scaffold for Drug Discovery

The 1,2,5-thiadiazole moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[6][7] The ring's ability to act as a bioisostere for other aromatic systems, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions contribute to its success in drug design.

A. Timolol: A Landmark in Glaucoma Treatment

One of the most prominent examples of a 1,2,5-thiadiazole-containing drug is Timolol . This non-selective beta-adrenergic receptor blocker is widely used in the treatment of glaucoma and ocular hypertension. The (S)-enantiomer is the more biologically active form.[8]

The synthesis of (S)-Timolol often starts from 3-chloro-4-morpholino-1,2,5-thiadiazole and involves the introduction of the chiral side chain. One common synthetic route proceeds through the reaction with a protected chiral propanediol derivative, followed by deprotection and reaction with tert-butylamine.[9][10][11]

Timolol_Synthesis cluster_0 Side-chain Synthesis cluster_1 Core Coupling and Resolution Glycerol Glycerol 3-chloro-1,2-propanediol 3-chloro-1,2-propanediol Glycerol->3-chloro-1,2-propanediol HCl dl-3-t-butylamino-1,2-propanediol dl-3-t-butylamino-1,2-propanediol 3-chloro-1,2-propanediol->dl-3-t-butylamino-1,2-propanediol tert-butylamine Oxazolidine\nderivative Oxazolidine derivative dl-3-t-butylamino-1,2-propanediol->Oxazolidine\nderivative Benzaldehyde Racemic Timolol Racemic Timolol Oxazolidine\nderivative->Racemic Timolol 3-chloro-4-morpholino- 1,2,5-thiadiazole, t-BuOK S-Timolol tartrate S-Timolol tartrate Racemic Timolol->S-Timolol tartrate d-tartaric acid (Resolution) (S)-Timolol (S)-Timolol S-Timolol tartrate->(S)-Timolol NaOH (S)-Timolol maleate (S)-Timolol maleate (S)-Timolol->(S)-Timolol maleate Maleic acid

Caption: A synthetic pathway for (S)-Timolol maleate.

B. Tizanidine: A Centrally Acting Muscle Relaxant

Tizanidine is another notable drug that features a fused 1,2,5-thiadiazole ring system (a benzo[c][1][2][12]thiadiazole). It functions as a centrally acting α₂-adrenergic agonist, primarily used as a muscle relaxant.[12][13]

The synthesis of tizanidine typically starts from 4-amino-5-chloro-2,1,3-benzothiadiazole.[12][14][15] A common synthetic route involves the reaction with a thiourea derivative, followed by S-methylation and subsequent cyclization with ethylenediamine to form the imidazoline ring.[12][15]

Tizanidine_MOA Tizanidine Tizanidine Alpha2_receptor Presynaptic α₂-Adrenergic Receptor Tizanidine->Alpha2_receptor Agonist Excitatory_neuron Excitatory Neuron Alpha2_receptor->Excitatory_neuron Inhibits Release of Excitatory Neurotransmitters Motor_neuron Motor Neuron Excitatory_neuron->Motor_neuron Excites Muscle Muscle Motor_neuron->Muscle Signals Contraction Spasm Muscle Spasm Muscle->Spasm

Caption: Mechanism of action of Tizanidine.

C. Emerging Therapeutic Applications

The versatility of the 1,2,5-thiadiazole scaffold continues to be explored for a wide array of therapeutic targets. Derivatives have shown promise as:

  • Enzyme Inhibitors: Various 1,3,4-thiadiazole derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, which is relevant for the treatment of diabetes.[16][17] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiadiazole ring significantly influence their inhibitory potency.[16][18][19]

  • Antimicrobial Agents: The 1,2,5-thiadiazole ring has been incorporated into molecules with potential antibacterial and antifungal activities.[7]

  • Anticancer Agents: Some thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[19]

Table 1: Examples of Biologically Active Thiadiazole Derivatives

Compound ClassTarget/ActivityExample CompoundIC₅₀/EC₅₀Reference
Strobilurin FungicidesGibberella zeae1,2,3-Thiadiazole-based strobilurin (8a)2.68 µg/mL[20]
Strobilurin FungicidesSclerotinia sclerotiorum1,2,3-Thiadiazole-based strobilurin (8a)0.44 µg/mL[20]
Strobilurin FungicidesRhizoctonia cerealis1,2,3-Thiadiazole-based strobilurin (8a)0.01 µg/mL[20]
α-Glucosidase Inhibitorsα-GlucosidaseHybrid carbazole-1,3,4-thiadiazole0.14 µM[7]
Kinase InhibitorsB-RafThiadiazole-benzenesulfonamide hybrid (7a)0.11 µM[19]
Kinase InhibitorsVEGFR-2Thiadiazole-benzenesulfonamide hybrid (7a)0.15 µM[19]

IV. Beyond Medicine: Applications in Materials Science and Agriculture

The unique electronic and structural properties of 1,2,5-thiadiazole and its fused derivatives have led to their exploration in materials science and agriculture.

A. Organic Electronics

The electron-withdrawing nature of the 1,2,5-thiadiazole ring makes it a valuable building block for the synthesis of n-type organic semiconductors.[21] Fused systems, such as benzo[1,2-c;4,5-c']bis([1][2][12]thiadiazole) (BBT), have been extensively studied for their applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][22] The rigid, planar structure of these molecules facilitates π-stacking and efficient charge transport. The strong electron-accepting properties of the thiadiazole units can be tuned by further functionalization, allowing for the rational design of materials with tailored electronic and optical properties.[22]

B. Agrochemicals

Thiadiazole derivatives have also found applications in agriculture as fungicides and herbicides.[6][23] For instance, strobilurin analogues incorporating a 1,2,3-thiadiazole moiety have shown potent fungicidal activity against a broad spectrum of plant pathogens.[20] The development of thiadiazole-based pesticides continues to be an active area of research, aiming to create more effective and environmentally benign crop protection agents.[24]

V. Conclusion and Future Perspectives

From its initial discovery as a fused aromatic system to its current status as a versatile scaffold in drug discovery and materials science, the 1,2,5-thiadiazole ring has had a remarkable history. The synthetic methodologies for its construction are well-established, allowing for the creation of a vast array of derivatives with diverse functionalities. The commercial success of drugs like Timolol and Tizanidine stands as a testament to the therapeutic potential of this heterocycle.

Looking ahead, the exploration of 1,2,5-thiadiazole chemistry is poised to continue its upward trajectory. The development of novel synthetic methods, particularly those employing greener and more efficient approaches, will further expand the accessible chemical space. In medicinal chemistry, the focus will likely be on designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles for a wider range of biological targets. In materials science, the rational design of new 1,2,5-thiadiazole-based materials with enhanced electronic and photophysical properties will be crucial for the advancement of organic electronics. The enduring legacy and future potential of the 1,2,5-thiadiazole scaffold ensure its continued importance in the landscape of chemical and pharmaceutical research.

References

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"theoretical and computational studies of 1,2,5-thiadiazole-3,4-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1,2,5-Thiadiazole-3,4-Diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic scaffold of significant interest in medicinal and materials chemistry. Its unique electronic properties, stemming from an electron-withdrawing thiadiazole ring and electron-donating amino substituents, make it a versatile building block for novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this molecule. We delve into the application of Density Functional Theory (DFT) for characterizing its fundamental quantum mechanical nature and the use of molecular docking to predict its behavior in biological systems. The narrative emphasizes the causality behind methodological choices, presenting a logical workflow that bridges computational prediction with experimental validation, thereby empowering researchers to leverage these techniques in their own discovery pipelines.

Introduction: The this compound Core

This compound (CAS 55904-36-4) is a five-membered heterocyclic compound featuring a planar, aromatic 1,2,5-thiadiazole ring functionalized with amino groups at the 3- and 4-positions.[1] This structure is noteworthy for several key characteristics:

  • Electronic Dichotomy: The thiadiazole nucleus is strongly electron-withdrawing, which significantly influences the properties of its substituents.[1] Conversely, the two amino groups are potent electron-donors, increasing the molecule's overall nucleophilicity compared to halogenated analogs.[1] This electronic balance is central to its reactivity and molecular recognition capabilities.

  • Structural Stability: The aromatic ring system is thermally stable and generally resistant to concentrated mineral acids, simplifying its handling and application in various synthetic conditions.[1]

  • Synthetic Versatility: The diamine functionality serves as a powerful handle for chemical modification, primarily through condensation reactions. This allows for the construction of complex, fused heterocyclic systems, making it a critical synthon in chemical synthesis.[1]

These intrinsic properties have positioned this compound and its derivatives as promising candidates in diverse fields, from anticancer research to the development of advanced organometallic materials.[1] Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of this scaffold at an atomic level, accelerating the design of novel molecules with tailored functions.

Pillar 1: Quantum Mechanical Characterization

Objective: To establish a foundational understanding of the molecule's intrinsic properties—its preferred 3D structure, electronic landscape, and spectroscopic signatures—which dictate its macroscopic behavior.

Methodology of Choice: Density Functional Theory (DFT)

DFT stands as the predominant computational tool for this task due to its exceptional balance of computational efficiency and predictive accuracy for organic molecules. Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the electronic structure of aromatic and heteroatomic systems. Functionals like B3LYP and M06-2X, paired with Pople-style basis sets such as 6-311++G(d,p), have been repeatedly validated for providing reliable geometries, vibrational frequencies, and electronic properties for thiadiazole systems and other heterocyclic compounds.[2][3]

Protocol: Standard DFT Workflow

The process of characterizing a molecule like this compound via DFT follows a systematic, self-validating workflow. Each step builds upon the last to ensure the physical reliability of the results.

DFT_Workflow cluster_input 1. Input Preparation cluster_core_calc 2. Core Calculations cluster_validation 3. Validation cluster_analysis 4. Property Analysis & Prediction Input Initial 3D Structure (e.g., from ChemDraw) Opt Geometry Optimization (Find lowest energy conformer) Input->Opt Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Freq Frequency Calculation Opt->Freq Optimized Geometry Validation Verify No Imaginary Frequencies (Confirms true energy minimum) Freq->Validation Calculated Frequencies MESP Electronic Properties (MESP, HOMO/LUMO) Validation->MESP Validated Structure Spectra Spectroscopic Profiles (IR, Raman, NMR, UV-Vis) MESP->Spectra Reactivity Reactivity Descriptors (Fukui, Hardness/Softness) Spectra->Reactivity

A standard workflow for quantum mechanical characterization using DFT.
Key Insights from DFT Analysis

Molecular Geometry and Stability: A full geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations confirm a planar geometry, a key feature for effective π-π stacking interactions in condensed phases or at receptor binding sites.[1] Frequency calculations are critical; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

ParameterBondTypical Calculated Value (Å)Significance
Ring Bonds C3-C4~1.42Indicates partial double-bond character within the aromatic ring.
N2-C3~1.33Typical C=N double bond length in a heterocyclic system.
S1-N2~1.64Characteristic sulfur-nitrogen bond in thiadiazoles.
Substituent Bonds C3-N(amino)~1.37Shorter than a typical C-N single bond (~1.47 Å), indicating electron delocalization from the amino lone pair into the ring.[2]

Electronic Structure and Reactivity: The electronic character of the molecule is paramount to understanding its interaction with other molecules.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO is primarily localized on the electron-rich amino groups, identifying them as the principal sites for electrophilic attack. The LUMO is distributed across the electron-deficient thiadiazole ring, marking it as the site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and is used to calculate global reactivity descriptors.[4]

  • Molecular Electrostatic Potential (MESP): An MESP map provides an intuitive visualization of the charge distribution. For this compound, the map typically shows a strong negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring and a positive potential (blue) around the hydrogen atoms of the amino groups. This highlights the ring nitrogens as hydrogen bond acceptors and the amino groups as potent hydrogen bond donors—a critical feature for drug-receptor interactions.

Pillar 2: Simulating Biological Interactions

Objective: To computationally screen and rationalize the binding of this compound and its derivatives against specific protein targets, thereby predicting their potential as therapeutic agents.

Methodology of Choice: Molecular Docking

Molecular docking is a powerful and widely used computational technique in structure-based drug design. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] This method is invaluable for:

  • Hit Identification: Screening virtual libraries of compounds to identify potential binders.

  • Lead Optimization: Guiding the modification of a known binder to improve its potency and selectivity.

  • Mechanism of Action Studies: Generating hypotheses about how a molecule exerts its biological effect by identifying key binding interactions.[5]

Protocol: Standard Molecular Docking Workflow

The docking process involves preparing both the ligand and the receptor, defining the binding site, running the simulation, and analyzing the results.

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Simulation cluster_analysis 3. Analysis & Interpretation Receptor Receptor Preparation (e.g., PDB structure) - Remove water - Add hydrogens - Assign charges Grid Grid Generation (Define binding pocket) Receptor->Grid Ligand Ligand Preparation (3,4-diaminothiadiazole) - Generate 3D conformer - Assign charges Dock Docking Simulation (e.g., AutoDock, Glide) - Flexible ligand, rigid receptor Ligand->Dock Grid->Dock Binding Site Definition Score Pose Scoring (Estimate binding affinity) Dock->Score Generated Poses Analyze Binding Mode Analysis (Identify key interactions: H-bonds, π-π, hydrophobic) Score->Analyze Hypothesis Generate SAR Hypothesis (Guide next design cycle) Analyze->Hypothesis

A typical workflow for molecular docking in drug discovery.
Case Study: Targeting Dihydrofolate Reductase (DHFR)

While specific docking studies on this compound are not widely published, we can extrapolate from studies on similar thiadiazole-containing inhibitors of DHFR, a well-known target in anticancer and antimicrobial therapy.[5]

Key Insights from Docking Analysis: A hypothetical docking of this compound into the DHFR active site would likely reveal the following:

  • Hydrogen Bonding: The two amino groups are ideal hydrogen bond donors, capable of forming critical interactions with the backbone carbonyls or side chains of key active site residues like Asp27 or Ser59.[5]

  • Arene Interactions: The planar, aromatic thiadiazole ring can participate in favorable π-π stacking or arene-cation interactions with aromatic residues such as Phe31.[5]

  • Scoring: The docking score (e.g., in kcal/mol) provides a quantitative estimate of binding affinity. A lower score generally indicates a more favorable binding interaction.

Interaction TypeMolecular FeaturePotential Interacting Residue (DHFR)
Hydrogen Bond (Donor) 3-NH₂ GroupCarbonyl of Ile5, Side chain of Asp27
Hydrogen Bond (Donor) 4-NH₂ GroupSide chain of Ser59, Thr113
Hydrogen Bond (Acceptor) Ring NitrogensBackbone NH of Ile5, Ile94
Arene-Arene Stacking Thiadiazole RingSide chain of Phe31

This analysis allows researchers to build a structure-activity relationship (SAR) hypothesis. For instance, if the 4-amino group forms a crucial hydrogen bond, synthetic chemists can be directed to avoid modifying that position and instead explore substitutions elsewhere on the scaffold to probe other interactions and improve affinity.

Bridging Theory and Experiment: An Integrated Approach

The true power of computational studies lies in their synergy with experimental chemistry and biology. Theoretical predictions are not an end unto themselves but rather a crucial component of a modern, iterative drug discovery and materials design cycle.

Integrated_Workflow Comp Computational Modeling (DFT, Docking) - Propose targets - Predict properties Synth Chemical Synthesis - Synthesize prioritized compounds Comp->Synth Design Hypothesis Bio Biological Testing - In vitro assays - Determine activity Synth->Bio Novel Compounds SAR SAR Analysis - Correlate structure with activity Bio->SAR Activity Data SAR->Comp Refined Model & New Ideas

The iterative cycle of modern, computationally-guided research.
  • Design: Computational tools (DFT, docking) are used to design a focused set of virtual compounds with a high probability of success.

  • Synthesize: The most promising candidates identified computationally are then synthesized. This saves significant time and resources compared to traditional high-throughput screening.

  • Test: The synthesized compounds are evaluated in relevant biological or material science assays.

  • Analyze: The experimental results are used to validate and refine the initial computational models, leading to a more accurate and predictive understanding for the next design cycle.

Conclusion and Future Directions

Theoretical and computational studies provide an atom-level lens through which to understand the properties and potential of this compound. DFT elucidates its fundamental electronic nature and reactivity, while molecular docking offers a powerful method to predict and rationalize its interactions within complex biological environments. By integrating these computational workflows with experimental validation, researchers can accelerate the discovery process, leading to the more efficient development of novel drugs and materials.

Future computational work in this area could include:

  • Molecular Dynamics (MD) Simulations: To study the dynamic stability of predicted ligand-protein complexes and calculate binding free energies more accurately.

  • Quantitative Structure-Activity Relationship (QSAR): To build predictive models for the activity of a larger series of derivatives.

  • Exploring New Targets: Using the known properties of the scaffold to screen it against other therapeutically relevant protein families.

References

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  • Contreras, R., et al. (2001). Crystallographic Study and Molecular Orbital Calculations of Thiadiazole Derivatives. Part 3: 3,4-Diphenyl-1,2,5-Thiadiazoline 1,1-Dioxide, 3,4-Diphenyl-1,2,5-Thiadiazolidine 1,1-Dioxide and 4-Ethoxy-5-Methyl-3,4-. Journal of Molecular Structure, 560(1-3), 1-13. Available from: [Link]

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An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Tenets of Thermal Analysis in Drug Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermal stability is not merely an academic exercise; it is a critical component of risk assessment, process safety, and formulation development. The thermal behavior of a compound dictates its shelf-life, informs safe handling and manufacturing protocols, and can provide insights into potential degradation pathways. This guide provides an in-depth exploration of the thermal stability and decomposition of 1,2,5-thiadiazole-3,4-diamine, a key heterocyclic building block in medicinal and materials chemistry. While direct, comprehensive studies on the thermal decomposition of this specific diamine are not extensively published, this guide will leverage established principles of thermal analysis and data from closely related analogues to provide a robust framework for its characterization.

The 1,2,5-Thiadiazole Scaffold: An Overview of Inherent Stability

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This ring system is noted for its planarity and aromatic character, which contribute to its significant thermal stability.[2] Generally, the 1,2,5-thiadiazole nucleus is stable to concentrated mineral acids and only slightly sensitive to bases, highlighting its chemical robustness.[2] This inherent stability makes it an attractive scaffold in the design of energetic materials and pharmaceuticals, where predictable behavior under various conditions is paramount.

This compound: A Key Intermediate

This compound is a derivative of this stable core, featuring amino groups at the 3- and 4-positions. These amino groups are key to its utility as a versatile synthon, allowing for the construction of more complex fused heterocyclic systems through condensation reactions.[2] The electron-withdrawing nature of the 1,2,5-thiadiazole ring significantly influences the properties of these amino substituents.[2] While specific quantitative data on its thermal decomposition is sparse in publicly available literature, it is generally described as a thermally stable compound.[2]

Interrogating Thermal Stability: Key Experimental Methodologies

To quantitatively assess the thermal stability and decomposition of a compound like this compound, a suite of thermoanalytical techniques is employed. The most critical of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes. For decomposition, a sharp exothermic peak often indicates a rapid, energetic release of energy, which is a critical safety parameter.

A Self-Validating Protocol for the Thermal Analysis of this compound

The following protocol is designed to provide a comprehensive and self-validating assessment of the thermal stability of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation & Instrument Setup cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Sample Sample Preparation: - Weigh 1-5 mg of this compound - Use a clean, tared TGA/DSC pan TGA_Setup TGA Setup: - Inert atmosphere (N2 or Ar) - Flow rate: 20-50 mL/min - Temperature ramp: 10 °C/min Sample->TGA_Setup DSC_Setup DSC Setup: - Inert atmosphere (N2 or Ar) - Flow rate: 20-50 mL/min - Temperature ramp: 10 °C/min - Hermetically sealed or pinhole pan Sample->DSC_Setup Run_TGA Run TGA Experiment: - Heat from ambient to e.g., 400 °C TGA_Setup->Run_TGA Run_DSC Run DSC Experiment: - Heat from ambient to e.g., 400 °C DSC_Setup->Run_DSC TGA_Analysis TGA Data Analysis: - Determine onset of decomposition (Td) - Quantify mass loss steps Run_TGA->TGA_Analysis DSC_Analysis DSC Data Analysis: - Identify melting point (Tm) - Identify decomposition exotherm - Calculate enthalpy of decomposition (ΔHd) Run_DSC->DSC_Analysis Combined_Analysis Combined Interpretation: - Correlate mass loss with thermal events - Assess thermal hazard TGA_Analysis->Combined_Analysis DSC_Analysis->Combined_Analysis

Caption: A generalized workflow for the thermal analysis of this compound using TGA and DSC.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 1-5 mg of high-purity this compound into a clean, tared aluminum or ceramic TGA/DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring a more accurate measurement of transition temperatures. High purity is essential to avoid the influence of impurities on the thermal profile.

  • Instrument Configuration:

    • Action (TGA & DSC): Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min. For DSC, consider using a hermetically sealed pan or a pan with a pinhole lid.

    • Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound. A hermetically sealed pan contains any volatile decomposition products, which can be important for safety and for understanding the decomposition mechanism. A pinhole lid allows for the controlled release of gaseous products.

  • Thermal Program:

    • Action (TGA & DSC): Heat the sample from ambient temperature to a temperature beyond the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

    • Causality: A linear heating rate allows for the straightforward determination of kinetic parameters if desired. A rate of 10 °C/min is a standard practice that balances resolution and experimental time.

  • Data Analysis:

    • TGA Curve:

      • Onset Temperature (Td): Determine the temperature at which the initial mass loss begins. This is a key indicator of thermal stability.

      • Mass Loss Steps: Identify and quantify the percentage of mass lost in each distinct decomposition step. This can provide clues about the fragments being lost.

    • DSC Curve:

      • Melting Point (Tm): An endothermic peak preceding decomposition corresponds to the melting point.

      • Decomposition Exotherm: An exothermic peak indicates the decomposition process releases energy. The onset temperature and peak temperature of this exotherm are critical safety parameters. The sharpness and area of the peak are indicative of the rate and magnitude of energy release.

      • Enthalpy of Decomposition (ΔHd): Integrate the area under the decomposition exotherm to quantify the energy released.

Predicted Thermal Behavior and Decomposition Pathway

Expected Thermal Stability

Given that the 1,2,5-thiadiazole ring is inherently stable, the decomposition of this compound is likely to be initiated by the substituents. The amino groups can influence the thermal stability. For comparison, a covalent organic framework incorporating 1,3,4-thiadiazole-2,5-diamine was found to be stable up to 257.2 °C.[3] It is reasonable to hypothesize that this compound will exhibit a decomposition onset in a similar or slightly lower temperature range, likely between 200 °C and 260 °C.

Probable Decomposition Products

The decomposition of nitrogen- and sulfur-containing heterocyclic compounds can be complex. Based on studies of similar molecules, the gaseous products evolved during the thermal decomposition of this compound are expected to include:

  • Nitrogen-containing gases: Ammonia (NH₃) from the amino groups, and molecular nitrogen (N₂).

  • Sulfur-containing gases: Sulfur dioxide (SO₂) and potentially other sulfur oxides if oxygen is present.

  • Carbon-containing gases: Carbon dioxide (CO₂) and carbon monoxide (CO), depending on the fragmentation pathway.

  • Water (H₂O): Formed from the hydrogen and any available oxygen.

Studies on the thermal decomposition of metal complexes of 5-amino-2-thiol-1,3,4-thiadiazole have identified CO₂, SO₂, NO₂, and H₂O as gaseous products.[4] The decomposition of amino acids, which also contain amino groups, is known to release water and ammonia.[5]

Logical Framework for Decomposition

G cluster_0 Initial Compound cluster_1 Decomposition Triggers cluster_2 Decomposition Products Start This compound Trigger1 Thermal Energy Input Start->Trigger1 Trigger2 Weakest Bond Scission (e.g., C-NH2 or ring opening) Trigger1->Trigger2 Gases Gaseous Products: - NH3, N2 - SO2 - CO2, CO Trigger2->Gases Residue Solid Residue: - Carbonaceous material - Polymeric structures Trigger2->Residue

Caption: A logical diagram illustrating the potential decomposition pathway of this compound.

Data Summary and Interpretation

The table below summarizes the expected and known thermal properties of this compound and a related compound for comparative purposes.

PropertyThis compound1,3,4-Thiadiazole-2,5-diamine (in COF)[3]
Melting Point (Tm) To be determined experimentallyNot applicable
Onset of Decomposition (Td) Predicted: 200-260 °C257.2 °C
Decomposition Enthalpy (ΔHd) To be determined experimentally (likely exothermic)Not reported
Major Gaseous Products Predicted: NH₃, N₂, SO₂, CO₂, H₂ONot reported
Solid Residue Predicted: Carbonaceous material22.9% at 800 °C

Concluding Remarks for the Practicing Scientist

While this compound is qualitatively known to be a thermally stable molecule, a quantitative understanding of its decomposition behavior is essential for its safe and effective use in research and development. The experimental protocols and predictive insights provided in this guide offer a robust framework for undertaking such a characterization. The application of TGA and DSC, coupled with an analysis of the evolved gases (e.g., by TGA-MS or TGA-FTIR), will provide the necessary data to establish safe operating limits and to understand the degradation pathways of this important heterocyclic compound. It is strongly recommended that these analyses be performed before scaling up any process involving this compound, particularly in applications where it may be subjected to elevated temperatures.

References

  • Energetic[3][4][6]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. (n.d.). National Institutes of Health.

  • Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. (2025).
  • Synthesis and Characterization of 1,2,4-Triazole–Furazan Compounds as High-Performance Heat-Resistant Energetic M
  • Thiadiazoles and Their Properties. (2021). ISRES.
  • Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. (2026). Langmuir.
  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). Oriental Journal of Chemistry.
  • Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1][4][6]triazolo. (2020). Royal Society of Chemistry.

  • Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton. (n.d.).
  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019).
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
  • Synthesis and reactivity of some amino‐substituted 1,2,5‐thiadiazole 1,1‐dioxides. (1988). Sci-Hub.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • ChemInform Abstract: 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (n.d.).
  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021).
  • This compound|CAS 55904-36-4. (n.d.). Benchchem.
  • Synthesis and Absorption Spectra of 5-(Substituted) Amino-1,2,3-thiadiazoles1. (n.d.). The Journal of Organic Chemistry.
  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). Semantic Scholar.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018).
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI.
  • (PDF) Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. (2018).
  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydr
  • Thermochemical investigation of three 5-R-thio-1,3,4-thiadiazole deriv

Sources

An In-depth Technical Guide to the Solubility of 1,2,5-Thiadiazole-3,4-diamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,2,5-thiadiazole-3,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of extensive published quantitative solubility data, this guide establishes a framework for understanding and predicting its solubility profile in common organic solvents. This is achieved through an examination of the molecule's inherent physicochemical properties, a comparative analysis with related thiadiazole structures, and the provision of a robust experimental protocol for empirical solubility determination. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening of this compound and its derivatives.

Introduction: The Significance of this compound

This compound (CAS 55904-36-4) is a planar, aromatic heterocyclic compound featuring a five-membered thiadiazole ring with amino groups at the 3- and 4-positions.[1] This structure imparts a unique combination of thermal stability, weak basicity, and a rich chemical reactivity, making it a valuable building block in the synthesis of a diverse range of functional molecules.[1] Its applications span from being a pivotal precursor for compounds with a wide array of pharmacological activities to its use in the development of advanced materials.[1]

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization, and is a key determinant of bioavailability in drug development. This guide aims to provide a detailed exploration of the factors governing its solubility and to offer practical guidance for its handling and application in a laboratory setting.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of this compound that influence its solubility include:

  • Polarity: The presence of a sulfur atom and two nitrogen atoms in the heterocyclic ring, coupled with two primary amine substituents, imparts a significant degree of polarity to the molecule. The lone pairs of electrons on the nitrogen and sulfur atoms can participate in dipole-dipole interactions.

  • Hydrogen Bonding: The two amino groups (-NH₂) are potent hydrogen bond donors, and the nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a dominant factor in its interaction with protic and other hydrogen-bond-accepting solvents.

  • Aromaticity and π-π Stacking: The planar, aromatic nature of the thiadiazole ring can lead to π-π stacking interactions between solute molecules in the solid state. Overcoming these interactions is a key energy barrier to dissolution.

Based on these characteristics, it is anticipated that this compound will exhibit greater solubility in polar solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.

Predicted Solubility Profile

While specific quantitative data for this compound is scarce in publicly available literature, a qualitative and semi-quantitative solubility profile can be predicted based on the aforementioned theoretical principles and data from analogous compounds, such as other thiadiazole isomers and their derivatives.[2][3][4]

Solvent Solvent Class Predicted Solubility Rationale
WaterPolar ProticLow to ModerateThe presence of two amino groups allows for hydrogen bonding with water. However, the overall aromatic character may limit extensive solubility.
MethanolPolar ProticHighMethanol is a strong hydrogen bond donor and acceptor, and its smaller size compared to water may facilitate better solvation of the molecule.
EthanolPolar ProticHighSimilar to methanol, ethanol's ability to form hydrogen bonds is expected to lead to good solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar organic compounds. Related thiadiazole derivatives show high solubility in DMSO.[2][3]
Dimethylformamide (DMF)Polar AproticVery HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the intermolecular forces in the solid solute. Metal complexes of a related diamino-thiadiazole are soluble in DMF.[3]
AcetonePolar AproticModerateAcetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF. Some thiadiazole-containing dyes are highly soluble in acetone.[2]
AcetonitrilePolar AproticModerate to LowAcetonitrile is polar but has a weaker ability to solvate compounds that are strong hydrogen bond donors.
Tetrahydrofuran (THF)Moderately Polar AproticLowTHF has a lower dielectric constant and is a weaker hydrogen bond acceptor compared to other polar aprotic solvents.
Ethyl AcetateModerately Polar AproticLowThe ester functionality offers some polarity, but it is generally a weaker solvent for highly polar, hydrogen-bonding solutes.
Dichloromethane (DCM)Nonpolar AproticVery LowDCM is a relatively nonpolar solvent and is not expected to effectively solvate the polar this compound.
TolueneNonpolar AproticInsolubleToluene is a nonpolar aromatic solvent and is unlikely to dissolve the polar solute. Related thiadiazole azo dyes are insoluble in toluene.[2]
HexaneNonpolar AproticInsolubleHexane is a nonpolar aliphatic solvent and is predicted to be a very poor solvent for this compound. Related thiadiazole azo dyes are insoluble in hexane.[2]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of definitive public data, empirical determination of the solubility of this compound is essential for any research or development application. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility and is recommended for its reliability and accuracy.

Principle

An excess amount of the solid solute is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a scintillation vial. An amount that is visibly in excess after equilibration is required.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method (Preferred):

      • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

      • Prepare a series of calibration standards of known concentrations.

      • Inject the calibration standards and the diluted sample onto the HPLC system.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of the diluted sample from the calibration curve.

    • UV-Vis Spectrophotometry Method (Alternative):

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of calibration standards and measure their absorbance at λmax.

      • Construct a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following self-validating steps should be incorporated into the protocol:

  • Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be a visible amount of undissolved solid, confirming that a saturated solution has been achieved.

  • Time to Equilibrium Study: For a new compound, it is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

  • Multiple Replicates: All solubility determinations should be performed in at least triplicate to assess the precision of the measurement.

  • Purity of the Compound: The purity of the this compound used should be confirmed by an appropriate analytical method (e.g., HPLC, NMR) as impurities can significantly affect solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Slurry formation equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge slurry equil2->sep1 sep2 Collect supernatant sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC or UV-Vis quant2->quant3 calc1 Determine concentration from calibration curve quant3->calc1 calc2 Calculate solubility (accounting for dilution) calc1->calc2

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • Angene Chemical. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 55904-36-4. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,4-Thiadiazole-2,5-diamine. Retrieved from [Link]

  • MDPI. (2020, June 18). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2822. [Link]

  • Adebayo, J. O., et al. (2012). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Molecules, 17(7), 8448-8461. [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-184). [Link]

  • Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Journal of Chemical Thermodynamics, 91, 137-144. [Link]

  • Kucukguzel, I., & Cikla, P. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(23), 5773. [Link]

  • Zięba, A., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4888. [Link]

  • Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]

  • Kamal, A., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-18. [Link]

  • Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(2), 488-490. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,2,5-Thiadiazole-3,4-diamine in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Complexity with a Privileged Synthon

In the landscape of heterocyclic chemistry, certain building blocks distinguish themselves through a unique combination of stability, reactivity, and structural elegance. 1,2,5-Thiadiazole-3,4-diamine is one such molecule. Possessing a planar, aromatic, and thermally stable 1,2,5-thiadiazole core, this compound is rendered exceptionally versatile by its two vicinal amino groups.[1] The strong electron-withdrawing nature of the thiadiazole ring profoundly influences the reactivity of these amino groups, making the diamine an ideal precursor for a multitude of cyclocondensation reactions.[1]

This guide moves beyond a simple recitation of procedures. It aims to provide researchers, medicinal chemists, and materials scientists with a deep, mechanistic understanding of how to leverage this compound to construct complex, fused heterocyclic systems. We will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from practical application. The protocols herein are designed to be self-validating, providing a robust foundation for innovation in drug discovery and materials science, where the resulting compounds have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, as well as components in advanced organic electronics.[1]

Physicochemical Profile and Handling

This compound is a stable crystalline solid. Its heterocyclic core is generally resistant to concentrated mineral acids and only moderately sensitive to bases, which facilitates its use under a variety of reaction conditions.[1]

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 55904-36-4[1]
Molecular Formula C₂H₄N₄S[1]
Molecular Weight 116.15 g/mol [1]
Appearance Crystalline SolidBenchChem
Key Feature Planar, aromatic, weakly basic ring system[1]
Primary Utility Synthon for fused heterocyclic systems[1]

Scientist's Note: Although generally stable, standard laboratory precautions should be observed. Consult the Safety Data Sheet (SDS) before handling. The compound is intended for research purposes only.[1]

Synthesis of the Precursor: this compound

A reliable supply of the starting material is paramount. One of the most efficient routes begins with diaminomaleonitrile (DAMN), proceeding through a dicyano intermediate.[1]

Protocol 2.1: Two-Step Synthesis from Diaminomaleonitrile (DAMN)

This protocol first involves the synthesis of the intermediate, 3,4-dicyano-1,2,5-thiadiazole, followed by its hydrolysis to the target diamine.

Step 1: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

  • Rationale: This step involves the cyclization of DAMN with thionyl chloride (SOCl₂). The thionyl chloride acts as both the sulfur source and a dehydrating agent to facilitate the formation of the stable thiadiazole ring. This method is preferred as it avoids impurities associated with older oxidative techniques.[1]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add diaminomaleonitrile (DAMN) to an inert solvent such as dichloromethane or toluene.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the stirring suspension. The reaction is exothermic; addition should be controlled to maintain the temperature, typically starting at 40°C and gradually increasing to reflux.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the DAMN is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture. Carefully quench any remaining SOCl₂ with water or a saturated sodium bicarbonate solution. The product, 3,4-dicyano-1,2,5-thiadiazole, can be isolated by solvent extraction followed by purification techniques such as steam distillation or recrystallization.[1]

Step 2: Hydrolysis to this compound

  • Rationale: The nitrile groups of the intermediate are hydrolyzed to primary amines. This transformation is a standard method for converting nitriles to amines, effectively completing the synthesis of the target diamine synthon.[1]

  • Reaction Setup: Dissolve the purified 3,4-dicyano-1,2,5-thiadiazole from Step 1 in a suitable solvent system for hydrolysis (e.g., aqueous acid or base, or catalytic hydrogenation conditions).

  • Hydrolysis: Perform the hydrolysis under appropriate conditions (e.g., refluxing with concentrated HCl or using a reducing agent like LiAlH₄ followed by aqueous workup). The choice of method depends on the desired scale and available equipment.

  • Isolation: After the reaction is complete, neutralize the mixture and extract the product, this compound, with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

DAMN Diaminomaleonitrile (DAMN) Intermediate 3,4-Dicyano-1,2,5-thiadiazole DAMN->Intermediate Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product This compound Intermediate->Product Nitrile Group Conversion Hydrolysis Hydrolysis Hydrolysis->Product

Diagram 1: Workflow for the synthesis of this compound.

Core Application: Synthesis of Fused Pyrazine Systems

The most prominent application of this compound is in the construction of fused heterocyclic systems via cyclocondensation. The synthesis of[1][2][3]thiadiazolo[3,4-b]pyrazines from 1,2-dicarbonyl compounds is a classic and highly efficient example.

Protocol 3.1: Synthesis of[1][2][3]Thiadiazolo[3,4-b]pyrazine
  • Mechanism: This reaction is a double condensation between the vicinal diamines of the thiadiazole and the two carbonyl groups of a 1,2-dicarbonyl compound, such as aqueous glyoxal (ethanedial). The reaction proceeds via the formation of two imine bonds, which, due to their proximity, readily cyclize to form the aromatic pyrazine ring fused to the thiadiazole core.

cluster_reactants Reactants Diamine This compound Process Cyclocondensation (Double Imine Formation & Ring Closure) Diamine->Process Glyoxal Aqueous Glyoxal (1,2-dicarbonyl) Glyoxal->Process Product [1,2,5]Thiadiazolo[3,4-b]pyrazine Process->Product

Sources

Application Notes & Protocols: The Role of 1,2,5-Thiadiazole-3,4-diamine as a Foundational Scaffold in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Core

In the landscape of medicinal chemistry, the relentless pursuit of novel anticancer agents often converges on heterocyclic scaffolds that offer a unique combination of stability, synthetic versatility, and the ability to engage with biological targets. The thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, represents one such privileged structure.[1] Its four isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) have all been explored for pharmacological activities, with the 1,2,5-thiadiazole nucleus being particularly noted for its thermal stability and unique electronic properties.[2]

This document focuses specifically on 1,2,5-thiadiazole-3,4-diamine (CAS 55904-36-4) , a critical starting material and versatile synthon in the development of advanced therapeutic candidates.[2] While not typically a potent bioactive agent in its own right, its true value lies in the two strategically positioned amino groups on the electron-withdrawing thiadiazole ring. These functional groups serve as reactive handles, enabling medicinal chemists to construct complex molecular architectures, such as fused heterocyclic systems and substituted derivatives, designed to target the hallmarks of cancer.[2] Research has shown that derivatives built upon the thiadiazole core can exhibit potent cytotoxicity against various cancer cell lines by interfering with critical signaling pathways and enzymatic processes.[1][3]

These application notes will elucidate the rationale behind using this compound as a foundational building block, detail its application in synthesizing potent kinase and enzyme inhibitors, and provide robust, field-proven protocols for the synthesis and evaluation of its derivatives in a cancer research setting.

Core Chemical Attributes & Rationale for Use

This compound is a planar, aromatic compound characterized by its high thermal stability and relative resistance to acidic conditions.[2] The potent electron-withdrawing nature of the 1,2,5-thiadiazole ring system significantly influences the reactivity of the substituents at the 3- and 4-positions.

Key Advantages for Drug Design:

  • Synthetic Tractability: The diamino groups are nucleophilic and readily undergo reactions such as condensation, acylation, and sequential substitution, allowing for the controlled and diverse functionalization of the core scaffold.[2] This is the primary reason for its selection as a starting material; it provides a reliable and predictable platform for building molecular complexity.

  • Pharmacophore and Hydrogen Bonding: The thiadiazole nitrogen atoms can act as hydrogen bond acceptors, while the amino groups (or their derivatives) can act as hydrogen bond donors. This dual capability allows derivatives to form critical interactions within the active sites of target proteins, such as kinases and other enzymes.[2]

  • Bioisosteric Replacement: The thiadiazole ring is often considered a bioisostere of pyrimidine or oxadiazole moieties.[1] This allows chemists to substitute it into known drug scaffolds to modulate properties like solubility, metabolic stability, and target affinity, potentially leading to improved therapeutic profiles.

Application I: Scaffold for the Development of Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a frequent driver of oncogenesis, making them prime targets for cancer therapy. Thiadiazole derivatives have been successfully developed as potent inhibitors of various kinases, including tyrosine kinases and those involved in the PI3K/Akt and MAPK/ERK pathways.[3]

The this compound scaffold is an ideal starting point for creating ATP-competitive kinase inhibitors. The general strategy involves modifying the amino groups to introduce moieties that can occupy the ATP-binding pocket of the target kinase, forming hydrogen bonds with the "hinge" region and making van der Waals contacts in adjacent hydrophobic pockets.

Targeted Signaling Pathway Example: PI3K/Akt Pathway

The PI3K/Akt pathway is a central node in cell signaling that promotes cell survival and proliferation and is frequently hyperactivated in cancer. A hypothetical inhibitor derived from this compound could be designed to block the activity of PI3K or Akt, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiadiazole-Derived Inhibitor Inhibitor->PI3K INHIBITS

Caption: PI3K/Akt signaling pathway targeted by a thiadiazole inhibitor.

Application II: Synthesis of Non-Kinase Enzyme Inhibitors

The versatility of the this compound core extends beyond kinases to a range of enzymes vital for cancer cell function. By tailoring the substituents, derivatives can be designed to target enzymes involved in nucleotide synthesis, epigenetic regulation, and pH balance.

Examples of Enzyme Targets for Thiadiazole Derivatives:

  • Inosine Monophosphate Dehydrogenase (IMPDH): A rate-limiting enzyme in the de novo synthesis of guanine nucleotides, essential for DNA and RNA synthesis. Inhibiting IMPDH can starve cancer cells of the building blocks needed for proliferation.[3][4]

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis.[3]

  • Carbonic Anhydrases (CAs): Certain CA isoforms are overexpressed in tumors and contribute to the acidic microenvironment that promotes invasion and metastasis. Thiadiazole-based inhibitors can help normalize tumor pH.[3]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel anticancer agents derived from this compound.

Protocol 1: Synthesis of a N,N'-Disubstituted 1,2,5-Thiadiazole Derivative

Rationale: This protocol describes a sequential nucleophilic aromatic substitution. This method is chosen for its control over the introduction of different substituents, which is critical for building a library of compounds for structure-activity relationship (SAR) studies. The use of a base like diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction with acid chlorides, driving the reaction to completion. Purification by column chromatography is a standard and necessary step to isolate the pure compound for biological testing.

Synthesis_Workflow Start 1,2,5-Thiadiazole- 3,4-diamine Step1 Step 1: Mono-acylation + R1-COCl, DIPEA in DCM, 0°C to RT Start->Step1 Inter Mono-acylated Intermediate Step1->Inter Step2 Step 2: Second Acylation + R2-COCl, DIPEA in DCM, 0°C to RT Inter->Step2 Product_Crude Crude Product Step2->Product_Crude Purify Purification (Silica Gel Chromatography) Product_Crude->Purify Product_Final Final Pure Compound (Characterize by NMR, MS) Purify->Product_Final

Caption: General workflow for synthesis of a disubstituted derivative.

Materials:

  • This compound

  • Substituted benzoyl chloride (or other acid chloride)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • First Substitution: Add DIPEA (1.1 eq). Slowly add a solution of the first acid chloride (1.0 eq) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Second Substitution (if creating an asymmetrical derivative): Upon completion of the first step, cool the mixture back to 0°C. Add another equivalent of DIPEA (1.1 eq) followed by the dropwise addition of the second, different acid chloride (1.0 eq). Allow to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure disubstituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5][6] It is a robust, widely used primary screen for anticancer compounds. The principle is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol includes a positive control (e.g., Cisplatin) to validate assay performance and a vehicle control (DMSO) to account for any solvent effects.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)[5][7]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO to create a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend cells in complete medium and perform a cell count. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).

  • Incubate the plate for another 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Quantitative Data Summary: IC₅₀ Values

The results from the MTT assay are typically summarized in a table to compare the potency of different derivatives.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC₅₀ (µM) [Hypothetical Data]
STD-01 4-Fluorophenyl4-FluorophenylMCF-7 (Breast)2.44
STD-01 4-Fluorophenyl4-FluorophenylA549 (Lung)5.12
STD-02 4-Chlorophenyl4-ChlorophenylMCF-7 (Breast)1.58
STD-02 4-Chlorophenyl4-ChlorophenylA549 (Lung)3.89
Cisplatin --MCF-7 (Breast)3.08
Cisplatin --A549 (Lung)1.91

Note: IC₅₀ values are representative and based on typical ranges seen in literature for active thiadiazole compounds.[5][6][7]

Conclusion

This compound stands out not as a direct therapeutic agent, but as a high-value, versatile platform for the rational design of novel anticancer drugs. Its stable core and reactive amino groups provide an exceptional foundation for creating diverse libraries of compounds targeting key oncogenic pathways. The protocols and applications detailed herein demonstrate a clear and validated route from chemical synthesis to biological evaluation, empowering researchers to leverage this powerful scaffold in the ongoing search for more effective cancer therapies. The continued exploration of derivatives from this core promises to yield next-generation inhibitors with enhanced potency and selectivity.

References

  • Bepls. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]

  • Shaik, S. P., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. Published by Springer. Retrieved from [Link]

  • Ioniță, P., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476. Retrieved from [Link]

  • Ioniță, P., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • Oleszczuk, P., et al. (2019). Thiadiazole derivatives as anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Published by Dove Medical Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Retrieved from [Link]

  • Ioniță, P., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Potential of 1,2,5-Thiadiazole-3,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for investigating the antimicrobial activity of 1,2,5-thiadiazole-3,4-diamine derivatives.

Introduction: The Therapeutic Promise of Thiadiazole Scaffolds

The rise of antimicrobial resistance is a paramount global health crisis, demanding the urgent discovery of novel chemical entities with potent and unique mechanisms of action[1]. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals[1][2]. Among these, the thiadiazole nucleus has garnered significant attention for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[3][4][5].

The 1,2,5-thiadiazole ring, a planar and weakly basic aromatic system, is noted for its general stability and versatile chemical reactivity, making it an attractive scaffold in drug design[6]. Derivatives of this compound, in particular, offer rich opportunities for structural modification at the amino groups, allowing for the fine-tuning of physicochemical properties like lipophilicity and hydrogen-bonding capacity, which are critical for antimicrobial efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of this compound derivatives as potential antimicrobial agents. The protocols herein are based on established, standardized methodologies to ensure reproducibility and scientific rigor[7][8][9].

Section 1: Synthesis of this compound Derivatives

Causality: Before any biological evaluation, the target compounds must be synthesized with high purity. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the diamine moieties. A common and effective strategy involves sequential nucleophilic substitution on a pre-formed thiadiazole core.

Protocol 1: General Synthesis of N,N'-Disubstituted this compound Derivatives

Principle: This protocol outlines the synthesis via sequential nucleophilic substitution of 3,4-dichloro-1,2,5-thiadiazole. This method allows for the creation of both symmetrical and non-symmetrical derivatives by carefully controlling the reaction conditions and the order of amine addition. This approach is advantageous as it often avoids the need to isolate reactive intermediates, thereby improving overall yield[6].

Materials:

  • 3,4-dichloro-1,2,5-thiadiazole

  • Primary or secondary amine (Amine 1)

  • Primary or secondary amine (Amine 2, for non-symmetrical derivatives)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • First Substitution:

    • Dissolve 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add the tertiary amine base (e.g., TEA, 1.1 equivalents).

    • Slowly add the first amine (Amine 1, 1 equivalent) dropwise at 0 °C. Rationale: The step-wise addition at low temperature helps control the exotherm and selectivity of the monosubstitution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Second Substitution:

    • Once the first substitution is complete, cool the reaction mixture back to 0 °C.

    • Add a second portion of the tertiary amine base (1.1 equivalents).

    • Slowly add the second amine (Amine 2, 1 equivalent). For symmetrical derivatives, Amine 2 is the same as Amine 1.

    • Allow the reaction to stir at room temperature (or gently heat if necessary) until completion as monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acid byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Characterization:

    • Purify the crude product using flash column chromatography on silica gel. Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and any over-substituted compounds.

    • Characterize the purified product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow start Start: 3,4-dichloro-1,2,5-thiadiazole react1 React with Amine 1 + Base (0°C -> RT) start->react1 react2 React with Amine 2 + Base (0°C -> RT) react1->react2 workup Aqueous Work-up (Wash & Dry) react2->workup purify Purify (Column Chromatography) workup->purify char Characterize (NMR, MS, IR) purify->char end_node Pure N,N'-Disubstituted Product char->end_node

Caption: General workflow for the synthesis of this compound derivatives.

Section 2: In Vitro Antimicrobial Susceptibility Testing

Causality: The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC)[7]. This quantitative measure is the gold standard for evaluating the potency of a potential new antimicrobial agent. The protocols described here, Broth Microdilution and Agar Well Diffusion, are standard, validated methods recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI)[8][9][10].

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the MIC by challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is read as the lowest concentration of the compound that prevents visible turbidity after incubation[7][8].

Materials:

  • 96-well sterile microtiter plates

  • Test 1,2,5-thiadiazole derivatives

  • Standard antibiotic (Positive Control, e.g., Ciprofloxacin, Gentamicin)[2]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35-37°C)

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL[7]. Rationale: Standardizing the inoculum density is critical for the reproducibility of MIC results.

    • Dilute this adjusted inoculum in the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation & Plate Loading:

    • Prepare a stock solution of each test derivative in DMSO.

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Wells 11 and 12 will serve as controls. Well 11 (Growth Control) contains only broth and inoculum. Well 12 (Sterility Control) contains only broth. A separate row should be set up for the positive control antibiotic.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final inoculum to 5 x 10⁵ CFU/mL. Do not add inoculum to the sterility control well (well 12).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate for turbidity. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series)[7].

Protocol 3: Agar Well Diffusion Method (Qualitative Screening)

Principle: This method is often used for primary screening. A standardized microbial inoculum is spread over an agar plate, and wells are created in the agar. The test compounds are placed in the wells, and the plate is incubated. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a clear zone of inhibition around the well[11][12]. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Materials:

  • Petri dishes with Mueller-Hinton Agar

  • Standardized inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Solutions of test compounds and control antibiotic

Step-by-Step Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube[9].

  • Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage[9].

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Use a positive control antibiotic and a negative control (solvent, e.g., DMSO) in other wells on the same plate.

  • Incubation: Let the plates sit at room temperature for about 30 minutes to allow for some diffusion, then incubate at 35-37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters[9].

G cluster_screening Antimicrobial Screening Workflow start Synthesized Compound Library primary_screen Primary Screen (Agar Well Diffusion) start->primary_screen hit_decision Zone of Inhibition? primary_screen->hit_decision secondary_screen Quantitative Screen (Broth Microdilution) hit_decision->secondary_screen Yes no_activity No Activity hit_decision->no_activity No determine_mic Determine MIC secondary_screen->determine_mic determine_mbc Determine MBC (Optional) determine_mic->determine_mbc sar_analysis Structure-Activity Relationship (SAR) Analysis determine_mbc->sar_analysis lead_compound Lead Compound Identified sar_analysis->lead_compound

Caption: A typical workflow for screening novel compounds for antimicrobial activity.

Section 3: Data Presentation and Structure-Activity Relationship (SAR)

Causality: Effective data management and analysis are crucial for identifying promising lead compounds. Summarizing MIC data in a standardized table allows for easy comparison of the potency of different derivatives against a panel of microorganisms[7]. This comparative analysis is the foundation of understanding the Structure-Activity Relationship (SAR), which links specific chemical features (e.g., substituents on the diamine) to biological activity[13][14].

Data Summary Table

The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
Derivative 1 -H-CH₃DataDataData
Derivative 2 -CH₃-CH₃DataDataData
Derivative 3 -Phenyl-PhenylDataDataData
Derivative 4 -H-4-Cl-PhenylDataDataData
Control Ciprofloxacin-0.50.25NA
Control Fluconazole-NANA8

Note: Data are hypothetical and should be replaced with experimental values. NA = Not Applicable.

Interpreting SAR
  • Lipophilicity: Does increasing the size or aromaticity of the R¹/R² substituents (e.g., comparing Derivative 2 to Derivative 3) increase or decrease activity? Increased lipophilicity can sometimes enhance cell membrane penetration[4][15].

  • Electronic Effects: Does the presence of electron-withdrawing groups (like -Cl in Derivative 4) versus electron-donating groups impact potency?[16].

  • Steric Hindrance: Do bulky substituents enhance or diminish activity?

Section 4: Investigating the Mechanism of Action

Causality: Identifying a compound's mechanism of action is a critical step in drug development. While the precise mechanism for this specific class of compounds is not fully elucidated, thiadiazole derivatives are known to act through various pathways, such as inhibiting essential microbial enzymes or interacting with DNA[3][17]. The following represents a hypothetical workflow for exploring these potential mechanisms.

G cluster_moa Hypothetical Mechanisms of Action cluster_key lead_cmpd Lead Thiadiazole Derivative target1 Inhibition of Cell Wall Synthesis (e.g., MurA, PBP) lead_cmpd->target1 target2 Disruption of Cell Membrane Integrity lead_cmpd->target2 target3 Inhibition of Nucleic Acid Synthesis (e.g., DNA Gyrase) lead_cmpd->target3 target4 Inhibition of Protein Synthesis (e.g., Ribosome) lead_cmpd->target4 target5 Inhibition of Metabolic Enzymes (e.g., DHFR) lead_cmpd->target5 method1 Cell-based assays (e.g., Macromolecule synthesis) method2 Enzyme inhibition assays method3 DNA interaction studies (e.g., UV-Vis, Docking)

Caption: Potential microbial targets for 1,2,5-thiadiazole derivatives.

References

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  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. ACS Publications. Available at: [Link]

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  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti. Available at: [Link]

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  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

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  • Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

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  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]

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  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PubMed Central. Available at: [Link]

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Application Notes & Protocols: 1,2,5-Thiadiazole-3,4-diamine as a Foundational Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Heterocyclic Synthon

In the landscape of materials science, the rational design of functional molecules is paramount. 1,2,5-Thiadiazole-3,4-diamine emerges as a highly versatile and powerful building block, or synthon, for the construction of advanced materials.[1] Its structure, featuring a five-membered 1,2,5-thiadiazole core with amino groups at the 3- and 4-positions, bestows a unique combination of properties that researchers can leverage.[1] The thiadiazole ring is planar, aromatic, thermally stable, and possesses a strong electron-withdrawing nature, which significantly influences the electronic properties of any larger structure it is incorporated into.[1]

The two primary amino groups provide reactive sites for diverse functionalization, most notably through condensation reactions. This allows for the systematic construction of complex fused heterocyclic systems, polymers, and framework materials.[1] This guide provides an in-depth exploration of this compound, detailing its synthesis and its application in creating next-generation materials, including high-performance polymers, energetic materials, and functional coordination complexes.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for its effective application in materials design.

PropertyValueSource
Molecular Formula C₂H₄N₄S[2]
Molecular Weight 116.15 g/mol [2]
Appearance Solid (Typical)-
Topological Polar Surface Area 106 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Key Structural Features Planar, aromatic, electron-withdrawing ring[1]
Stability Thermally stable; stable in concentrated mineral acids[1]

Core Synthesis Protocol: this compound

The reliable synthesis of the diamine building block is the first crucial step. A common and effective route proceeds through the hydrolysis of a dicyano precursor, 3,4-dicyano-1,2,5-thiadiazole.[1] This precursor is synthesized from diaminomaleonitrile (DAMN).

Logical Workflow for Synthesis

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrolysis to Diamine A Diaminomaleonitrile (DAMN) C Reaction in Inert Solvent (e.g., Toluene) Reflux, ~40°C A->C B Thionyl Chloride (SOCl₂) B->C D 3,4-Dicyano-1,2,5-thiadiazole C->D E 3,4-Dicyano-1,2,5-thiadiazole D->E Purified Intermediate F Hydrolysis (Acid or Base Catalyzed) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Step-by-Step Laboratory Protocol

Part 1: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole [1]

  • Reactor Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with diaminomaleonitrile (DAMN) (10.8 g, 0.1 mol) and 100 mL of an inert solvent such as toluene.

  • Reaction Initiation: Begin stirring the suspension. Slowly add thionyl chloride (SOCl₂) (13.1 g, 0.11 mol) via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

    • Causality: Thionyl chloride acts as both the sulfur source and a dehydrating agent, facilitating the cyclization reaction to form the thiadiazole ring. The slow addition is crucial to control the exotherm and prevent side reactions.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour it over 200 g of crushed ice. The product will precipitate.

  • Purification: Isolate the crude product by vacuum filtration and wash with cold water. The crude 3,4-dicyano-1,2,5-thiadiazole can be purified by steam distillation followed by solvent extraction (e.g., with dichloromethane) to yield the pure intermediate.[1]

Part 2: Hydrolysis to this compound [1]

  • Reactor Setup: In a suitable pressure vessel, dissolve the purified 3,4-dicyano-1,2,5-thiadiazole in a concentrated acid (e.g., sulfuric acid) or a basic solution.

  • Hydrolysis: Heat the mixture under pressure. The nitrile groups (-CN) will hydrolyze to amino groups (-NH₂). The precise conditions (temperature, pressure, time) must be carefully optimized for this step.

    • Causality: The strong acidic or basic conditions are required to break the resilient carbon-nitrogen triple bond of the nitrile groups and convert them into primary amines.

  • Neutralization and Isolation: After cooling, carefully neutralize the reaction mixture with a suitable base (if starting with acid) or acid (if starting with base). The product, this compound, will precipitate.

  • Final Purification: Collect the solid by filtration, wash thoroughly with deionized water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for higher purity.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Application I: High-Performance Polymers & Covalent Organic Frameworks (COFs)

The diamine functionality makes this compound an ideal monomer for polycondensation reactions. When reacted with di- or tri-functional acyl chlorides or aldehydes, it can form robust polyamides, polyimines, or highly ordered, porous Covalent Organic Frameworks (COFs). These materials are prized for their thermal stability and unique electronic properties, making them suitable for gas separation, catalysis, and sensing.

While many examples exist for the 1,3,4-thiadiazole isomer, the principles are directly applicable.[3] The following protocol is adapted for this compound to demonstrate the synthesis of a thermally stable, amide-linked framework.

Protocol: Synthesis of an Amide-Functionalized Thiadiazole COF

This protocol describes the synthesis of a COF by reacting this compound with 1,3,5-benzenetricarbonyl chloride.

A This compound (Monomer A) C Dissolve in Anhydrous DMF A->C B 1,3,5-Benzenetricarbonyl Chloride (Monomer B) B->C D Mix & React (e.g., 70°C, 24h) C->D E Polycondensation Reaction D->E F Crude COF Product E->F G Solvent Wash & Filtration (DMF, Ethanol) F->G H Drying under Vacuum G->H I Purified Amide-Linked COF H->I

Caption: Workflow for the synthesis of an amide-linked COF.

  • Monomer Preparation: In separate vials, dissolve this compound (3 mmol) and 1,3,5-benzenetricarbonyl chloride (2 mmol) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride, which would terminate the polymerization.

  • Reaction: Transfer the solutions to a three-necked flask equipped with a condenser and nitrogen inlet. Place the flask in a preheated oil bath at 70-80°C and stir for 24 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature provides the activation energy for the amide bond formation. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Isolation: After the reaction, cool the flask to room temperature. A solid precipitate should be visible. Collect the solid product by vacuum filtration.

  • Purification: To remove unreacted monomers and oligomers, wash the solid sequentially with fresh DMF and then ethanol. This is a crucial step for achieving a high-purity, porous material.

  • Activation: Dry the purified COF powder in a vacuum oven at 120°C for 12 hours. This process, known as activation, removes residual solvent from the pores.

  • Characterization:

    • FT-IR Spectroscopy: Confirm the formation of amide linkages (C=O stretch ~1660 cm⁻¹) and the disappearance of primary amine stretches.[3]

    • Thermogravimetric Analysis (TGA): Determine the thermal stability of the framework. A high decomposition temperature (e.g., >250°C) indicates a robust material.[3]

    • BET Analysis: Measure the surface area and pore size distribution to confirm the porosity of the material.

Application II: Energetic Materials

The high nitrogen content (48.2%) and inherent thermal stability of the 1,2,5-thiadiazole ring make its diamine derivative an attractive precursor for high-energy-density materials (HEDMs). The introduction of energetic functional groups, such as nitro (-NO₂) or nitramino (-NHNO₂), onto the scaffold can significantly enhance its energetic performance.

Conceptual Protocol: Synthesis of a Dinitramino-Thiadiazole Derivative

This conceptual protocol outlines the nitration of the amino groups to form a more energetic nitramino-functionalized compound. Extreme caution is required when working with nitrating agents and energetic materials. This work must be performed by trained professionals in a specialized laboratory with appropriate safety measures (blast shields, remote handling).

  • Nitrating Mixture Preparation: In a flask cooled in an ice/salt bath to -10°C, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.

  • Substrate Addition: Slowly and carefully add this compound in small portions to the cold nitrating mixture, ensuring the temperature does not rise above 0°C.

    • Causality: The nitration of amines is a highly exothermic and potentially hazardous reaction. Low temperatures are essential to control the reaction rate, prevent runaway reactions, and minimize decomposition. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Reaction: Stir the mixture at low temperature for a specified period (e.g., 2-4 hours).

  • Quenching: Very slowly pour the reaction mixture onto a large volume of crushed ice. This will precipitate the energetic product and dilute the strong acids.

  • Isolation and Handling: Filter the solid product, wash extensively with cold water until the filtrate is neutral, and dry carefully. The resulting energetic material must be handled with non-sparking tools and stored appropriately.

  • Characterization:

    • Spectroscopy (NMR, IR): Confirm the structure and the presence of nitramino groups.

    • Differential Scanning Calorimetry (DSC): Determine the decomposition temperature and energy release.

    • Sensitivity Testing: Evaluate the impact and friction sensitivity to assess its stability and handling safety.[4]

Application III: Coordination Chemistry and Functional Ligands

The nitrogen atoms of the thiadiazole ring and the amino groups, along with the sulfur atom, can act as coordination sites for metal ions.[5][6] This makes this compound an excellent ligand for synthesizing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, magnetism, and as antimicrobial agents.[5][6]

Protocol: Synthesis of a Cu(II) Coordination Polymer
  • Solution Preparation: Prepare two separate solutions.

    • Solution A: Dissolve this compound (1 mmol) in 10 mL of hot ethanol.

    • Solution B: Dissolve a copper(II) salt, such as copper(II) acetate monohydrate (1 mmol), in 10 mL of deionized water.

  • Reaction: Slowly add Solution B to the hot, stirring Solution A. A color change and the formation of a precipitate should be observed almost immediately.

    • Causality: The diamine ligand chelates with the Cu(II) ions, displacing the acetate and water ligands to form a more stable, insoluble coordination polymer.

  • Crystallization/Precipitation: Allow the mixture to stir at an elevated temperature (e.g., 60°C) for 1 hour, then cool slowly to room temperature to promote the formation of a well-defined solid or microcrystals.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with an ethanol/water mixture to remove any unreacted starting materials. Dry the final product in a desiccator.

  • Characterization:

    • FT-IR Spectroscopy: Observe shifts in the N-H and C=N stretching frequencies upon coordination to the metal center.

    • Elemental Analysis: Determine the ligand-to-metal ratio in the final product.

    • UV-Vis Spectroscopy: Analyze the d-d electronic transitions of the Cu(II) center to gain insight into the coordination geometry.[6]

References

  • This compound | CAS 55904-36-4 - Benchchem.
  • Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC - PubMed Central.
  • Synthesis of[1][7][8]thiadiazolo[3,4-c][1][7][8]thiadiazole 22 from... - ResearchGate. Available at:

  • 3,4-Diamino-1,2,5-thiadiazole 55904-36-4 wiki - Guidechem.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. Available at: [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - MDPI. Available at: [Link]

  • Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC - NIH. Available at: [Link]

  • 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760 - PubChem. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]

  • Chemistry of 1,2,5-thiadiazoles. III.[1][7][8]thiadiazolo[3,4-c][1][7][8]thiadiazole. Available at: [Link]

  • Synthesis and biological activities on metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride - PubMed. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. Available at: [Link]

  • Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts | Request PDF - ResearchGate. Available at: [Link]

  • This compound - SpectraBase. Available at: [Link]

  • 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. | Semantic Scholar. Available at: [Link]

  • Energetic Materials Based on 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole - PubMed. Available at: [Link]

  • Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium | Langmuir - ACS Publications. Available at: [Link]

  • (PDF) 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl) - ResearchGate. Available at: [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Available at: [Link]

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Synthesis of 1,2,5-Thiadiazole-3,4-Diamine Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring system is a five-membered aromatic heterocycle that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis.[1] This scaffold is characterized by its planar structure, thermal stability, and a weakly basic nature. The electron-withdrawing properties of the 1,2,5-thiadiazole ring profoundly influence the characteristics of its substituents, making it a valuable component in the design of novel compounds.[1]

Among its derivatives, 1,2,5-thiadiazole-3,4-diamine stands out as a critical and versatile synthon. Its two amino groups provide reactive sites for a wide range of chemical transformations, most notably condensation reactions. This allows for the construction of more complex, fused heterocyclic systems, which are often explored for their pharmacological potential.[1] Indeed, derivatives of 1,2,5-thiadiazole have shown promise as anticancer and antimicrobial agents.[1] In materials science, the unique electronic properties and the ability of the nitrogen atoms to coordinate with metals make these compounds valuable ligands for organometallic complexes.[1]

This application note provides a comprehensive guide for the synthesis of this compound, starting from readily available precursors. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step experimental protocol, and outline methods for the characterization and derivatization of the target compound.

Principles and Mechanistic Insights

The synthesis of the this compound core typically involves a two-step process: the formation of the thiadiazole ring followed by the introduction or modification of the amino functional groups. A robust and frequently employed strategy begins with the cyclization of diaminomaleonitrile (DAMN) with thionyl chloride (SOCl₂) to yield 3,4-dicyano-1,2,5-thiadiazole. This intermediate is then subjected to hydrolysis to afford the desired this compound.

Step 1: Cyclization of Diaminomaleonitrile (DAMN) with Thionyl Chloride

The reaction between diaminomaleonitrile and thionyl chloride is a cyclization reaction that forms the stable 1,2,5-thiadiazole ring. The mechanism involves the reaction of the amino groups of DAMN with thionyl chloride, leading to the formation of N-sulfinylamine intermediates. Subsequent intramolecular cyclization and elimination of sulfur dioxide and hydrogen chloride result in the formation of the dinitrile derivative. This method is advantageous as it avoids the use of more hazardous reagents like sulfur monochloride and often proceeds with good yields.[1]

Step 2: Hydrolysis of 3,4-Dicyano-1,2,5-thiadiazole

The conversion of the nitrile groups of 3,4-dicyano-1,2,5-thiadiazole to amino groups is achieved through basic hydrolysis. While the direct hydrolysis of nitriles to amines is not a standard transformation, in this specific heterocyclic system, the reaction is believed to proceed through the formation of amide intermediates, which are then further converted to the corresponding amines under the reaction conditions. The use of a strong base, such as potassium hydroxide, facilitates this transformation. Careful control of reaction parameters such as temperature and reaction time is crucial to achieve the desired product and minimize the formation of by-products, such as the corresponding dicarboxylic acid which can be formed under more vigorous hydrolysis conditions.[2]

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main parts: the synthesis of the intermediate, 3,4-dicyano-1,2,5-thiadiazole, and its subsequent hydrolysis to the target compound, this compound.

Part A: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Diaminomaleonitrile (DAMN)C₄H₄N₄108.1110.8 g (0.1 mol)98%
Thionyl chlorideSOCl₂118.9743.5 mL (0.6 mol)99%
Inert Solvent (e.g., Toluene)C₇H₈92.14200 mLAnhydrous
Petroleum Ether--As needed-
Ethyl Ether(C₂H₅)₂O74.12As neededAnhydrous

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (calcium chloride)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a reflux condenser (fitted with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Reagent Addition: Add diaminomaleonitrile (10.8 g, 0.1 mol) and anhydrous toluene (100 mL) to the flask.

  • Thionyl Chloride Addition: While stirring the suspension, add thionyl chloride (43.5 mL, 0.6 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 40-60 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 70-75 °C) and maintain for 2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the mixture onto 500 g of crushed ice with stirring.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a mixture of ethyl ether and petroleum ether to yield 3,4-dicyano-1,2,5-thiadiazole as a crystalline solid.

Part B: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
3,4-Dicyano-1,2,5-thiadiazoleC₄N₄S136.1313.6 g (0.1 mol)As synthesized
Potassium Hydroxide (85%)KOH56.1128.4 g85%
WaterH₂O18.0272 mLDistilled
Concentrated Hydrochloric AcidHCl36.46As needed37%

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 3,4-dicyano-1,2,5-thiadiazole (13.6 g, 0.1 mol).

  • Base Addition: Prepare a solution of potassium hydroxide (28.4 g of 85% KOH) in water (72 mL) and add it to the flask containing the dicyano-thiadiazole.

  • Reaction: Heat the mixture to 90 °C and maintain this temperature for 2 hours with vigorous stirring. The evolution of ammonia gas should be observed. Continue heating until the evolution of ammonia ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to a pH of approximately 7-8 with concentrated hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL).

    • The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Results
Melting Point Literature values should be consulted for comparison.
FTIR (KBr, cm⁻¹) ~3300-3400 (N-H stretching of primary amines), ~1600-1650 (N-H bending), ~1500-1550 (C=N stretching in the ring).
¹H NMR (DMSO-d₆, δ ppm) A broad singlet in the region of 6.0-7.0 ppm corresponding to the four protons of the two amino groups.
¹³C NMR (DMSO-d₆, δ ppm) A single peak in the aromatic region, typically around 150-160 ppm, for the two equivalent carbon atoms of the thiadiazole ring.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 116.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Part A Incomplete reaction or loss during work-up.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Be careful during extractions to avoid loss of product in the aqueous layer.
Oily product instead of solid in Part B Impurities present in the starting material or incomplete hydrolysis.Ensure the 3,4-dicyano-1,2,5-thiadiazole is of sufficient purity. Extend the hydrolysis time. Try different recrystallization solvents.
Formation of dicarboxylic acid in Part B Overly harsh hydrolysis conditions.Carefully control the reaction temperature and time. Use a slightly lower concentration of the base.

Derivatization and Application: Synthesis of Fused Heterocycles

The diamino functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. A common and illustrative example is its reaction with α-dicarbonyl compounds to form pyrazine-fused thiadiazoles.

Protocol: Synthesis of[3][4][5]Thiadiazolo[3,4-b]pyrazine

This reaction demonstrates the utility of this compound as a building block. The condensation with glyoxal (an α-dicarbonyl compound) leads to the formation of a pyrazine ring fused to the thiadiazole core.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
This compoundC₂H₄N₄S116.151.16 g (0.01 mol)As synthesized
Glyoxal (40% in water)C₂H₂O₂58.041.45 mL (0.01 mol)40%
EthanolC₂H₅OH46.0750 mL95%

Procedure:

  • Dissolution: Dissolve this compound (1.16 g, 0.01 mol) in ethanol (50 mL) in a round-bottom flask.

  • Reagent Addition: Add the 40% aqueous solution of glyoxal (1.45 mL, 0.01 mol) to the stirred solution.

  • Reaction: Reflux the reaction mixture for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from an appropriate solvent, such as ethanol or toluene, to yield[3][4]Thiadiazolo[3,4-b]pyrazine.

Safety Precautions

  • Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations involving thionyl chloride must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Diaminomaleonitrile is toxic if ingested or absorbed through the skin. Handle with care and avoid creating dust.

  • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound and its subsequent derivatization. The described protocols, along with the mechanistic insights and troubleshooting guide, are intended to equip researchers in medicinal chemistry and materials science with the necessary information to successfully synthesize and utilize this versatile heterocyclic building block. The unique properties of the 1,2,5-thiadiazole scaffold continue to make it a promising area for further research and development of novel functional molecules.

Diagrams

Synthetic Workflow

SynthesisWorkflow DAMN Diaminomaleonitrile (DAMN) Dicyano 3,4-Dicyano-1,2,5-thiadiazole DAMN->Dicyano Cyclization (Toluene, Reflux) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Dicyano Diamine This compound Dicyano->Diamine Hydrolysis (90°C) KOH KOH, H₂O KOH->Diamine Fused [1,2,5]Thiadiazolo[3,4-b]pyrazine Diamine->Fused Condensation (Ethanol, Reflux) Glyoxal Glyoxal Glyoxal->Fused

Caption: Synthetic route to this compound and a derivative.

References

  • Komin, A. P., & Carmack, M. (1976). The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[3][4] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 13(1), 13–22. [Link]

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2020).[3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(3), M1143. [Link]

  • Shaimaa Adnan, Ahmed Jasim Mohammed & Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • Google Patents. (n.d.). Process for preparing 1,2,5-thiadiazoles.
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  • Kastamonu University. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bil. Enst. Dergisi, 20(1), 327-340. [Link]

  • Google Patents. (n.d.). Process for preparing 1,2,5-thiadiazoles.
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  • ResearchGate. (n.d.). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3,4-dicyano-1,2,5-thiadiazole.
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  • Preprints.org. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

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Application Notes & Protocols: The Role of 1,2,5-Thiadiazole-3,4-diamine in the Development of Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

The quest for novel energetic materials with superior performance, enhanced thermal stability, and reduced sensitivity is a paramount objective in materials science. High-nitrogen heterocyclic compounds are at the forefront of this research, offering high positive heats of formation, high densities, and the generation of environmentally benign N₂ gas upon decomposition.[1] This guide focuses on 1,2,5-thiadiazole-3,4-diamine , a promising yet underexplored precursor for the synthesis of next-generation energetic materials.

This document serves as a detailed application note for researchers and scientists. It elucidates the fundamental properties of the 1,2,5-thiadiazole core, outlines key synthetic transformations, and provides detailed protocols for its derivatization into energetic compounds. While direct literature on energetic materials derived from this specific isomer is emerging, we will draw upon established principles and analogous reactions from closely related heterocyclic systems to provide scientifically grounded, field-proven insights into its potential.

The this compound Scaffold: A Strategic Overview

This compound is a five-membered heterocyclic compound distinguished by several features that make it an attractive building block for energetic materials:

  • High Nitrogen Content: The core ring and two exocyclic amino groups contribute to a high nitrogen content, which is crucial for a high heat of formation and increased energy output.

  • Aromatic Stability: The 1,2,5-thiadiazole ring is an aromatic system, conferring significant thermal and chemical stability to the molecule and its derivatives.[2] This inherent stability is a desirable trait for developing insensitive munitions (IM).

  • Versatile Amino Groups: The two amino groups at the 3- and 4-positions are highly versatile synthetic handles. They serve as nucleophilic sites for condensation reactions to build complex, fused-ring structures or can be transformed into energetic functionalities like nitramines (-NHNO₂).[3][4]

  • Planar Structure: The planarity of the ring system facilitates dense crystal packing in its derivatives, a key factor for achieving high detonation velocity and pressure.

Key Synthetic Pathways & Protocols

The primary role of this compound is as a foundational scaffold for two principal strategies in energetic material design: (A) the synthesis of thermally stable, fused heterocyclic systems, and (B) the introduction of explosophoric groups via nitration of its amino functions.

Pathway A: Synthesis of Fused Energetic Systems via Condensation

Condensation reactions are a powerful method to construct larger, rigid, and dense molecular frameworks. By reacting the vicinal diamine with a suitable dielectrophile, a second heterocyclic ring can be fused to the thiadiazole core, significantly enhancing density and thermal stability. A prime example is the synthesis of a thiadiazolopyrazine derivative, a key intermediate for further functionalization.[4]

This protocol details the cyclocondensation of this compound with oxalyl chloride to yield a stable, fused dione intermediate.[4]

Causality: Oxalyl chloride serves as a C2 dielectrophile. The nucleophilic amino groups of the thiadiazole attack the electrophilic carbonyl carbons, leading to a double condensation and the formation of a stable, six-membered pyrazine ring fused to the original five-membered thiadiazole ring. Acetic acid acts as a suitable solvent for this reaction.

Step-by-Step Methodology:

  • Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: While stirring, slowly add oxalyl chloride (1.2 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the mixture to room temperature. The solid product will precipitate from the solution.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold water, followed by ethanol.

  • Drying: Dry the resulting solid product under vacuum to yield[1][5][6]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. The product can be used as a key precursor for preparing 5,6-dihalo-[1][5][6]thiadiazolo[3,4-b]pyrazines, which are themselves precursors to further energetic derivatives.[4]

Workflow Diagram:

G cluster_start Starting Materials cluster_process Process cluster_end Product & Purification A This compound C Mix in Glacial Acetic Acid A->C B Oxalyl Chloride B->C D Reflux for 4h C->D E Precipitation & Filtration D->E F [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-dione E->F

Fig. 1: Workflow for fused-ring synthesis.
Pathway B: Formation of Energetic Nitramines

The conversion of amino groups to nitramines (-NHNO₂) is a fundamental strategy for imparting energy into a molecule. This is typically achieved through nitration with potent nitrating agents. While a specific protocol for this compound is not widely published, the methodology is well-established for analogous diamino-heterocycles.[7][8]

This protocol is based on established methods for the nitration of fused diamino-pyrimidine derivatives and serves as an authoritative guide for developing a specific procedure.[7]

Causality: Concentrated nitric acid or mixed acid (HNO₃/H₂SO₄) acts as the nitrating agent, providing the electrophilic nitronium ion (NO₂⁺). The lone pair of electrons on the amino nitrogen atoms attacks the nitronium ion. A subsequent deprotonation step yields the neutral nitramine product. Sulfuric acid serves both as a catalyst, promoting the formation of NO₂⁺, and as a dehydrating agent.

Step-by-Step Methodology (Caution: Perform with extreme care behind a blast shield):

  • Setup: In a flask cooled to 0-5 °C in an ice/salt bath, add 100% nitric acid.

  • Substrate Addition: While maintaining the low temperature and stirring vigorously, slowly and portion-wise add this compound (1.0 mmol). Ensure the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours.

  • Isolation: Very carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Purification: Quickly filter the solid product, wash thoroughly with copious amounts of cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product in a desiccator at room temperature, away from heat, friction, or impact. Do not use oven drying.

Logical Relationship Diagram:

G start This compound (Fuel Component) process Electrophilic Attack by Amino Groups on Nitronium Ion (NO₂⁺) start->process reagent Nitrating Agent (e.g., 100% HNO₃) (Oxidizer Component) reagent->process product 3,4-Dinitramino-1,2,5-thiadiazole (Energetic Material) process->product

Fig. 2: Conceptual pathway for nitramine synthesis.

Performance Characteristics of Thiadiazole-Based Energetics

The energetic performance of materials derived from this compound can be projected by comparing them with existing high-performance materials based on similar heterocyclic cores. The fusion of rings and the introduction of nitro groups are proven strategies to achieve high density and excellent detonation properties.[5][9]

CompoundPrecursor ClassDensity (ρ) (g/cm³)Detonation Velocity (Vd) (m/s)Detonation Pressure (P) (GPa)Key FeatureReference(s)
TNT (Benchmark)Aromatic1.656,90023.0Melt-castable[5][10]
RDX (Benchmark)Nitramine1.828,79534.9High performance[11]
TATB (Benchmark)Aromatic/Amino1.948,00031.0Thermally stable, Insensitive[10]
1,3,4-Thiadiazole-Furazan Derivative Fused Heterocycle~1.75 (calc.)7,900 (calc.)28.0 (calc.)High thermal stability (271 °C)[5][10]
3,4-Diaminotriazolium Perchlorate Diamino-Heterocycle Salt1.828,620 (calc.)32.8 (calc.)High performance from diamino precursor[9][12]
Fused Nitramine (from Pyrimidine) Fused Diamine -> Nitramine1.91 (exp.)8,549 (calc.)29.6 (calc.)High density and performance[7][8]

Analysis:

  • Energetic materials based on the alliance of thiadiazole with other heterocycles (like furazan) demonstrate detonation velocities and pressures significantly exceeding TNT and approaching the performance of TATB, but with superior thermal stability.[5][10]

  • Salts derived from analogous diamino-heterocycles (like 3,4-diaminotriazole) can achieve performance comparable to RDX.[9]

  • The nitration of fused diamino systems can lead to materials with densities exceeding 1.9 g/cm³, a critical factor for high detonation performance.[7]

Based on these comparisons, derivatives of this compound are expected to yield materials with high thermal stability and detonation performance in the range between TATB and RDX, making it a highly valuable precursor for further research.

Safety, Handling, and Storage

All work with this compound and its energetic derivatives must be conducted by trained personnel in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and government-approved safety glasses or face shield.

  • Engineering Controls: Handle the compound and all its derivatives, especially during nitration, in a certified chemical fume hood. Nitration reactions should be performed behind a blast shield.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Avoid grinding, shock, or friction, particularly for nitrated derivatives. Use non-sparking tools.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Clean mouth with water and seek medical attention.

Conclusion and Future Outlook

This compound stands out as a strategic precursor for advanced energetic materials. Its stable, nitrogen-rich core and synthetically accessible amino groups allow for the construction of novel compounds through two proven energetic design pathways: fused-ring synthesis and nitramine formation. The condensation pathway offers a route to exceptionally dense and thermally stable backbones, while nitration provides a direct method to impart high energy. The combination of these strategies, building upon the thiadiazole core, presents a fertile ground for discovering new materials that could fill the performance gap between classical explosives and meet the stringent safety demands of modern applications. Future research should focus on the systematic synthesis, characterization, and performance testing of novel fused-ring and nitrated derivatives originating from this versatile scaffold.

References

  • Deltsov, I. D., et al. (2024). Expanding the Limits of Organic Energetic Materials: High-Performance Alliance of 1,3,4-Thiadiazole and Furazan Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • Yadav, P., et al. (2025). Employing Nitrogen-Sulfur Synergy: 1,2,3-Triazole-Thiadiazole-Based Energetic Materials. ChemistrySelect. Available at: [Link]

  • Deltsov, I. D., et al. (2024). Expanding the Limits of Organic Energetic Materials: High-Performance Alliance of 1,3,4-Thiadiazole and Furazan Scaffolds. PubMed. Available at: [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta. Available at: [Link]

  • Gao, H., et al. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. New Journal of Chemistry. Available at: [Link]

  • Du, Y., et al. (2021). Review on the Synthesis and Performance for 1,3,4-Oxadiazole-Based Energetic Materials. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules. Available at: [Link]

  • Li, Y., et al. (2019). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. Available at: [Link]

  • Klapötke, T. M., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Dalton Transactions. Available at: [Link]

  • Gao, H., et al. (2015). 3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. ResearchGate. Available at: [Link]

  • Rashad, A. E., et al. (2009). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules. Available at: [Link]

  • Klapötke, T. M., et al. (2016). Energetic Materials Based on 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole. Chemistry – An Asian Journal. Available at: [Link]

  • Buryakov, I. V., et al. (2020).[1][5][6]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank. Available at: [Link]

  • Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc. Available at: [Link]

  • Chand, D., et al. (2021). Effects of nitric acid concentration for nitration of fused[1][5][6]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions. Available at: [Link]

  • Chand, D., et al. (2021). Effects of nitric acid concentration for nitration of fused[1][5][6]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Available at: [Link]

  • Taylor, E. C., & Wróbel, J. (2008). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available at: [Link]

Sources

Application Notes & Protocols: Harnessing the Fluorescent Properties of 1,2,5-Thiadiazole-3,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The 1,2,5-thiadiazole heterocycle is a planar, aromatic, and thermally stable scaffold characterized by its potent electron-withdrawing nature.[1] When substituted at the 3 and 4 positions with amino groups, the resulting 1,2,5-thiadiazole-3,4-diamine core becomes an exceptionally versatile building block for the synthesis of advanced fluorescent materials.[1] The unique electronic architecture of these derivatives, featuring a central electron-acceptor (A) unit (the thiadiazole ring) flanked by electron-donating (D) amino groups, facilitates a powerful intramolecular charge transfer (ICT) upon photoexcitation. This D-A-D arrangement is the cornerstone of their tunable and often environmentally sensitive fluorescence, making them prime candidates for a new generation of probes and imaging agents.[2][3]

This guide provides an in-depth exploration of the synthesis, photophysical characterization, and key applications of this compound derivatives. We will elucidate the fundamental principles governing their structure-property relationships and provide detailed, field-proven protocols for their preparation and analysis. The applications detailed herein focus on their emerging role in high-performance Near-Infrared II (NIR-II) bioimaging and as sensitive fluorescent probes, offering researchers and drug development professionals a comprehensive resource for leveraging these powerful fluorophores.

Core Principle: The Donor-Acceptor-Donor (D-A-D) Scaffold and Intramolecular Charge Transfer (ICT)

The remarkable fluorescent properties of these compounds are a direct result of their D-A-D electronic structure. The thiadiazole ring acts as a strong electron acceptor, while the diamine groups, and any further conjugated systems attached to them, serve as electron donors.

Mechanism of Fluorescence:

  • Excitation: Upon absorption of a photon, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the donor moieties, to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor thiadiazole core.

  • Intramolecular Charge Transfer (ICT): This electronic transition creates a charge-separated excited state.

  • Fluorescence Emission: The molecule relaxes from this excited state by emitting a photon, with the energy (and therefore wavelength) of this emission being highly dependent on the energy gap between the HOMO and LUMO.

The key to tuning the fluorescence lies in modifying the strength and conjugation of the donor groups. By extending the π-conjugated system or incorporating stronger electron-donating moieties (e.g., thiophene), the HOMO energy level is raised, reducing the HOMO-LUMO gap. This strategic modification results in a bathochromic (red) shift in both absorption and emission spectra, a critical technique for designing fluorophores for specific applications, such as NIR-II imaging.[2][3]

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) - ICT GS_D1 Donor GS_A Acceptor (1,2,5-Thiadiazole) GS_D2 Donor ES_A Acceptor (-δ) ES_D1 Donor (+δ) ES_D2 Donor (+δ) Emission Fluorescence (hν_em) ES_A->Emission  e⁻ relaxation Excitation Absorption (hν_abs) Excitation->GS_A  e⁻ promotion Synthesis_Workflow Start Dissolve 3,4-Dicyano- 1,2,5-thiadiazole in Ethanol AddCat Add Raney Nickel Catalyst Start->AddCat AddHyd Add Hydrazine Hydrate (Dropwise) AddCat->AddHyd Reflux Reflux for 4-6 hours (Monitor by TLC) AddHyd->Reflux Cooldown Cool to Room Temperature Reflux->Cooldown Filter Filter through Celite (Remove Catalyst) Cooldown->Filter Evap Evaporate Solvent Filter->Evap Purify Purify by Recrystallization or Chromatography Evap->Purify End Obtain this compound Purify->End

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The Versatile Chelator: Application Notes and Protocols for 1,2,5-Thiadiazole-3,4-diamine and its Isomer in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers

Thiadiazole diamines are a fascinating class of heterocyclic compounds that have garnered significant attention as ligands in coordination chemistry. Their unique electronic properties, arising from the electron-withdrawing nature of the thiadiazole ring, and the presence of multiple donor atoms (nitrogen and sulfur) make them versatile building blocks for novel metal-organic frameworks, catalysts, and bioactive materials.[1][2] This guide provides a comprehensive overview of the use of 1,2,5-thiadiazole-3,4-diamine as a ligand, while also offering detailed, field-proven protocols for its more extensively studied isomer, 2,5-diamino-1,3,4-thiadiazole, to provide researchers with practical and adaptable methodologies.

While both isomers offer intriguing possibilities, the available scientific literature presents a disparity in detailed experimental protocols. This document reflects that reality, offering a thorough exploration of the well-documented 1,3,4-isomer's coordination chemistry as a practical exemplar, alongside a summary of the known properties and potential of the 1,2,5-isomer.

Part 1: The Target Ligand - this compound

Ligand Profile and Properties

This compound is a planar, thermally stable, and weakly basic aromatic compound.[1] The key features for a coordination chemist are the two amino groups at the 3- and 4-positions and the two ring nitrogen atoms, which can act as potential coordination sites. The strong electron-withdrawing nature of the 1,2,5-thiadiazole ring significantly influences the electronic properties of the exocyclic amino groups.[1]

Key Attributes:

  • Structure: A five-membered thiadiazole ring with amino groups at the C3 and C4 positions.

  • Stability: Generally stable in the presence of concentrated mineral acids and only slightly sensitive to bases.[1]

  • Potential Coordination Sites: The two amino nitrogens and the two ring nitrogens. It is expected to act as an N,N'-bidentate chelating ligand via the amino groups.

Synthesis of the Ligand

Detailed, step-by-step protocols for the synthesis of this compound are not as prevalent in the literature as for its 1,3,4-isomer. However, established synthetic routes include:

  • Hydrolysis of Dicyano Derivatives: A common and effective method involves the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole. This precursor is synthesized by reacting diaminomaleonitrile (DAMN) with thionyl chloride.[3] This method is favored as it avoids the hazardous reagents and impurities associated with older synthetic approaches.[3]

  • Direct Cyclization: The direct cyclization of appropriate diamine precursors is another potential route.[3]

G DAMN Diaminomaleonitrile (DAMN) DicyanoThiadiazole 3,4-Dicyano-1,2,5-thiadiazole DAMN->DicyanoThiadiazole Reaction in inert solvent ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->DicyanoThiadiazole Ligand This compound DicyanoThiadiazole->Ligand Hydrolysis Hydrolysis Hydrolysis

Caption: Synthesis route for this compound.

Coordination Chemistry: A Frontier of Exploration

The coordination chemistry of this compound is an area ripe for investigation. Based on its structure, it is hypothesized to act as a potent N,N'-bidentate chelating ligand, forming a stable five-membered ring with a metal center. This coordination mode is highly desirable for creating stable metal complexes.

G

Caption: Hypothetical bidentate coordination of the ligand.

Potential Applications of Metal Complexes:

  • Medicinal Chemistry: Given that derivatives of 1,2,5-thiadiazole exhibit anticancer and antimicrobial properties, their metal complexes could offer enhanced or novel therapeutic activities.[3]

  • Materials Science: The unique electronic properties and ability to coordinate with metals make this ligand a candidate for developing advanced materials for organic electronics and photonics.[3]

Part 2: The Workhorse Ligand - 2,5-Diamino-1,3,4-thiadiazole

In contrast to its 1,2,5-isomer, the coordination chemistry of 2,5-diamino-1,3,4-thiadiazole is well-documented, providing a solid foundation for researchers entering this field.

Synthesis and Properties

This ligand is often synthesized from semicarbazide hydrochloride. The resulting compound is a versatile tridentate ligand, coordinating through the sulfur atom and the nitrogen atoms of the two amino groups.[1][4]

Protocol: Synthesis of 2,5-Diamino-1,3,4-thiadiazole (L)

Source: Adapted from Obaleye, J. A., et al. (2011).[1]

Materials:

  • Bithiourea

  • 3% Hydrogen Peroxide (H₂O₂)

  • 250 mL round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.

  • Carefully add 40 mL of 3% H₂O₂ to the flask.

  • Set up the apparatus for reflux with continuous stirring.

  • Heat the mixture to 50–60 °C and maintain this temperature for 1 hour.

  • After 1 hour, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2,5-diamino-1,3,4-thiadiazole.

Expert Insight: The use of 3% H₂O₂ is a mild oxidizing agent that facilitates the cyclization of bithiourea. The controlled temperature of 50-60°C is crucial to prevent over-oxidation and decomposition of the desired product.

Protocol: General Synthesis of Metal(II) Complexes

Source: Adapted from Obaleye, J. A., et al. (2011).[1]

Materials:

  • 2,5-diamino-1,3,4-thiadiazole (L)

  • Metal(II) chloride salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or an aqueous ethanol mixture

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for solubility testing

Procedure:

  • Prepare a solution of the ligand (L) by dissolving a stoichiometric amount (e.g., 0.02 mol) in a minimum amount of hot aqueous ethanol.

  • In a separate flask, prepare a solution of the metal salt (e.g., 0.01 mol) in ethanol or water.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Observe the formation of a precipitate.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the colored precipitate by filtration.

  • Wash the complex with ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Expert Insight: The 2:1 ligand-to-metal molar ratio is typically used to satisfy the coordination sphere of octahedral metal(II) ions. The choice of solvent is important; using a solvent system in which the reactants are soluble but the product is not, drives the reaction forward and simplifies purification.

G Ligand 2,5-Diamino-1,3,4-thiadiazole (L) Complex [M(L)₂]Cl₂ Complex (Precipitate) Ligand->Complex 2 equivalents MetalSalt Metal(II) Chloride Salt (e.g., CuCl₂, CoCl₂, NiCl₂) MetalSalt->Complex 1 equivalent Solvent Aqueous Ethanol Solvent->Ligand Dissolve Solvent->MetalSalt Dissolve

Caption: Workflow for synthesizing metal complexes.

Characterization of Metal Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques.

PropertyCu(II) ComplexCo(II) ComplexNi(II) ComplexReference
Color Light GreenPeachGreen[1]
Geometry OctahedralOctahedralOctahedral[1][4]
Solubility Soluble in DMSO, DMF, hot waterSoluble in DMSO, DMF, hot waterSoluble in DMSO, DMF, hot water[1]
Conductivity Non-electrolyteNon-electrolyteNon-electrolyte[1][4]
μ_eff (B.M.) --3.53–4.26[1]
UV-Vis (cm⁻¹) 27,473–43,668 (broad shoulder)-12,240 (³A₂g → ³T₂g)[1]

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: Coordination of the ligand to the metal ion is confirmed by shifts in the vibrational frequencies of the N-H and C-S bonds. The IR data for these complexes indicate that the ligand behaves as a neutral tridentate ligand, coordinating through the sulfur and both amino nitrogen atoms.[1][4]

  • UV-Visible Spectroscopy: The electronic spectra provide information about the geometry of the complex. For instance, the Ni(II) complex displays a band around 12,240 cm⁻¹, which is characteristic of an octahedral geometry.[1]

  • Magnetic Susceptibility: The magnetic moment of the Ni(II) complex (3.53–4.26 B.M.) further supports an octahedral geometry.[1]

Applications in Drug Development

A significant driver for the synthesis of these metal complexes is the enhancement of biological activity. Metal complexes of 2,5-diamino-1,3,4-thiadiazole have shown greater antimicrobial activity against various microorganisms compared to the free ligand.[1][4] Importantly, toxicological studies have indicated that these complexes are not toxic at the administered dosages, making them promising candidates for further development as therapeutic agents for bacterial infections.[1]

Conclusion

This compound and its isomers represent a promising class of ligands in coordination chemistry. While the coordination chemistry of the 1,2,5-isomer is still a developing field, the extensive research on the 1,3,4-isomer provides a robust framework for synthesizing and characterizing novel metal complexes. The protocols and data presented herein offer researchers the necessary tools to explore the potential of these versatile ligands in creating new materials and therapeutic agents. The demonstrated enhancement of antimicrobial activity upon complexation underscores the potential of this research area for addressing challenges in drug development.

References

  • Obaleye, J. A., Adediji, J. F., & Adebayo, M. A. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Molecules, 16(7), 5874–5886. Available at: [Link]

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3623. Available at: [Link]

  • PubMed. (2011). Synthesis and biological activities on metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Retrieved from [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Functionalization of Amino Groups on 1,2,5-Thiadiazole-3,4-Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of 1,2,5-Thiadiazole-3,4-diamine

This compound is a heterocyclic compound featuring a planar, five-membered 1,2,5-thiadiazole core with amino groups at the 3- and 4-positions.[1] This structure is not merely a synthetic curiosity; it is a highly valuable and versatile synthon in medicinal and materials chemistry.[1] The inherent properties of the 1,2,5-thiadiazole nucleus—namely its thermal stability, weak basicity, and general resilience to concentrated mineral acids and mild bases—render it a robust scaffold for complex molecular architectures.[1]

The core's strong electron-withdrawing nature significantly influences the reactivity and properties of its substituents, particularly the two primary amino groups.[1] These amino groups are the primary handles for synthetic modification, allowing for a diverse range of functionalizations. These modifications are pivotal for developing novel bioactive molecules, including anticancer and antimicrobial agents, as well as advanced organometallic complexes.[1] This document provides detailed protocols and the underlying chemical rationale for the most common and effective methods of functionalizing these amino groups.

Core Reactivity: Understanding the Amino Groups

The synthetic utility of this compound is dominated by the nucleophilicity of its two amino groups. These groups readily participate in a variety of chemical transformations, enabling the construction of more complex molecules. The primary pathways for functionalization include:

  • Acylation: Formation of amide bonds with acylating agents like acid chlorides and anhydrides.

  • Alkylation: Introduction of alkyl or aryl groups, often via reductive amination.

  • Condensation: Reaction with dicarbonyl compounds to form fused heterocyclic systems, a key strategy for creating novel scaffolds.[1]

The choice of functionalization strategy is dictated by the desired final compound and its intended application. The following sections provide validated, step-by-step protocols for these critical transformations.

cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Resulting Derivatives start This compound acylation Acylation (Acid Chlorides, Anhydrides) start->acylation Nucleophilic Attack alkylation Alkylation (Reductive Amination) start->alkylation Imine Formation condensation Condensation (Dicarbonyls) start->condensation Double Condensation amide Amide Derivatives acylation->amide amine Substituted Amines alkylation->amine fused Fused Heterocycles (e.g., Pyrazines) condensation->fused

Figure 1: Key functionalization pathways for the amino groups of this compound.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step. Adherence to these methodologies will ensure high-yield, reproducible synthesis of functionalized derivatives.

Protocol 1: Acylation of Amino Groups with Acid Chlorides

This protocol details the formation of a diamide derivative. The nucleophilic amino groups attack the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Workflow Diagram:

start Dissolve Diamine & Base in Anhydrous Pyridine cool Cool to 0°C (Ice Bath) start->cool add Add Acid Chloride (Dropwise) cool->add react Stir at Room Temp (Monitor by TLC) add->react workup Quench & Extract (H2O, EtOAc) react->workup purify Purify Product (Column Chromatography) workup->purify

Figure 2: Workflow for the acylation of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M). Pyridine acts as both the solvent and the acid scavenger.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. This step is critical to control the exothermicity of the reaction and prevent side product formation.

  • Addition of Acylating Agent: Add the desired acid chloride (2.2 eq) dropwise to the cold solution via a syringe over 15-20 minutes. Ensure the temperature does not rise above 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed. A typical mobile phase is 50:50 Ethyl Acetate:Hexanes.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure di-acylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds. It proceeds via the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild and selective reducing agent.

Workflow Diagram:

start Combine Diamine, Aldehyde & AcOH in Anhydrous MeOH stir1 Stir for 30 min (Imine Formation) start->stir1 add Add NaBH3CN (Portion-wise) stir1->add react Stir at Room Temp (Monitor by TLC) add->react workup Quench & Concentrate react->workup purify Purify Product (Recrystallization or Column) workup->purify

Figure 3: Workflow for reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M), add the aldehyde or ketone (2.5 eq) followed by glacial acetic acid (2.5 eq). The acid catalyzes the formation of the iminium ion intermediate, which is more readily reduced.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (2.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood. It is chosen for its selectivity; it will reduce the iminium ion much faster than the starting aldehyde.

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of 1M NaOH solution until the pH is basic (~9-10). Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the resulting aqueous residue three times with dichloromethane.

  • Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the pure N,N'-dialkylated product.

Protocol 3: Condensation with 1,2-Dicarbonyls to Form Fused Heterocycles

This protocol leverages the reactivity of both amino groups to construct a new, fused heterocyclic ring system. The reaction with a 1,2-dicarbonyl compound like diacetyl (2,3-butanedione) yields a stable, aromatic pyrazine-fused thiadiazole.

Workflow Diagram:

start Dissolve Diamine & Dicarbonyl in Ethanol/AcOH reflux Reflux Mixture (Monitor by TLC) start->reflux cool Cool to Room Temp (Induces Precipitation) reflux->cool isolate Isolate by Filtration cool->isolate wash_dry Wash with Cold EtOH & Dry isolate->wash_dry

Sources

Application Notes & Protocols: Leveraging 1,2,5-Thiadiazole-3,4-Diamine as a Precursor for Advanced Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, driven by the continuous development of novel organic semiconducting materials. Device efficiency and stability are critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within a multi-layered architecture[1]. A key challenge lies in the rational design of materials for the electron-transporting layer (ETL) and emissive layer (EML). Electron-deficient heterocyclic compounds are particularly sought after for these roles due to their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitate electron injection from the cathode and improve charge balance.

The 1,2,5-thiadiazole nucleus is a five-membered heterocyclic ring system known for its planarity, high thermal stability, and potent electron-withdrawing characteristics[2][3]. These intrinsic properties make it an exceptional building block for n-type organic materials[4][5]. This guide focuses on 1,2,5-thiadiazole-3,4-diamine (CAS 55904-36-4) , a versatile precursor molecule. Its two primary amino groups serve as reactive handles for constructing complex, conjugated systems tailored for OLED applications. This document provides a mechanistic overview, synthesis protocols for derivative materials, and standardized procedures for fabricating and characterizing OLED devices incorporating these novel compounds.

Core Principles: Why this compound?

The utility of this compound as a foundational block for OLED materials is rooted in several key physicochemical properties:

  • Strong Electron Affinity: The 1,2,5-thiadiazole ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms and the sulfur heteroatom. This property is crucial for developing materials with low LUMO levels, a prerequisite for efficient electron injection and transport from common cathode materials like aluminum (Al).

  • Structural Rigidity and Planarity: The planar structure of the thiadiazole ring promotes intermolecular π-π stacking in the solid state[2]. This facilitates efficient charge transport through well-ordered molecular packing in thin films.

  • Thermal and Chemical Stability: The aromatic ring system is thermally robust and generally stable against concentrated mineral acids, which is advantageous for device longevity and material handling during synthesis and purification[2].

  • Synthetic Versatility: The presence of two nucleophilic amino groups at the 3- and 4-positions allows for straightforward derivatization[2]. These groups can readily undergo condensation reactions with aldehydes, ketones, or acid chlorides to extend the π-conjugated system, thereby tuning the material's optical and electronic properties (e.g., energy gap, emission color, and charge mobility).

The logical workflow for utilizing this precursor involves its incorporation into a larger molecular framework designed to function as an electron-transporter, an emissive dopant, or a host material within an OLED.

G cluster_0 Material Synthesis & Characterization cluster_1 Device Fabrication & Testing Precursor This compound Reaction Condensation Reaction (e.g., with Aromatic Aldehyde) Precursor->Reaction Product Target OLED Material (Extended π-System) Reaction->Product Purification Purification (Chromatography, Sublimation) Product->Purification Characterization Structural Validation (NMR, MS, FTIR) Purification->Characterization Fabrication OLED Fabrication (Spin Coating / Evaporation) Characterization->Fabrication Proceed if Pure Device Multi-Layer OLED Device Fabrication->Device Testing Performance Testing (J-V-L, EQE, EL Spectrum) Device->Testing Testing->Product Feedback Loop for Material Optimization

Caption: Workflow from precursor to tested OLED device.

Application Protocol I: Synthesis of a Functional Derivative

The following protocol details a representative synthesis of a Schiff base derivative from this compound. Schiff base formation is a reliable method to create C=N bonds, extending conjugation and forming a stable new material. We will hypothetically react the diamine with 4-(diphenylamino)benzaldehyde, a common electron-donating moiety in OLED materials, to create a donor-acceptor (D-A) type structure.

3.1 Rationale for Experimental Choices

  • Solvent (Anhydrous Toluene): Toluene allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the condensation reaction to completion. Anhydrous conditions prevent side reactions.

  • Catalyst (p-Toluenesulfonic Acid): An acid catalyst is required to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Inert Atmosphere (Nitrogen/Argon): Prevents oxidation of the electron-rich triphenylamine moieties at elevated temperatures.

  • Purification (Column Chromatography & Sublimation): Purity is paramount for OLED materials, as impurities can act as charge traps or quenching sites, drastically reducing device efficiency and lifetime. Column chromatography provides initial purification, while gradient sublimation is the gold standard for achieving the high purity (>99.9%) required for device fabrication[6].

3.2 Step-by-Step Synthesis Protocol

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1.16 g, 10 mmol) and 4-(diphenylamino)benzaldehyde (5.46 g, 20 mmol).

  • Solvent and Catalyst Addition: Add 150 mL of anhydrous toluene, followed by a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a steady flow of nitrogen. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A solid product should precipitate. Filter the crude product using a Büchner funnel and wash thoroughly with cold methanol to remove unreacted aldehyde and catalyst.

  • Purification (Chromatography): Dry the crude solid and purify it using silica gel column chromatography. The eluent system will depend on the product's polarity but a gradient of hexane and dichloromethane is a common starting point.

  • Final Purification (Sublimation): The purified solid should be further purified by thermal gradient sublimation under high vacuum (<10⁻⁵ Torr) to yield the final product as a highly pure powder[6].

  • Characterization: Confirm the structure and purity of the final product using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of starting materials.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FTIR Spectroscopy: To confirm the formation of the imine (C=N) bond and the disappearance of the amine (N-H) and aldehyde (C=O) stretches.

    • Elemental Analysis: To confirm the elemental composition.

Application Protocol II: OLED Device Fabrication and Characterization

This protocol describes the fabrication of a standard multi-layer OLED to evaluate the performance of the newly synthesized thiadiazole derivative, which we will assume functions as an Electron-Transporting Material (ETL).

4.1 Rationale for Device Architecture

A multi-layer structure is essential for high-performance OLEDs as it confines charge carriers and excitons within the emissive layer, maximizing the probability of radiative recombination[1].

  • ITO (Indium Tin Oxide): A transparent conductor that serves as the anode.

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): A common Hole-Injecting Layer (HIL) that smooths the ITO surface and lowers the energy barrier for hole injection.

  • NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine): A standard Hole-Transporting Layer (HTL) with high hole mobility.

  • Alq₃ (Tris(8-hydroxyquinolinato)aluminium): A classic green-emitting material that will serve as the Emissive Layer (EML).

  • Thiadiazole Derivative (Synthesized): The material to be tested as the Electron-Transporting Layer (ETL).

  • LiF/Al (Lithium Fluoride/Aluminum): A bilayer cathode. The thin LiF layer lowers the electron injection barrier between the ETL and the aluminum cathode.

cluster_0 OLED Device Stack Light Light Emission (~520 nm) Al Aluminum (Cathode, 100 nm) LiF LiF (EIL, 1 nm) ETL Thiadiazole Derivative (ETL, 30 nm) EML Alq3 (EML, 20 nm) HTL NPB (HTL, 40 nm) HIL PEDOT:PSS (HIL, 30 nm) ITO ITO Glass (Anode)

Caption: A typical multi-layer OLED device architecture.

4.2 Step-by-Step Fabrication Protocol

  • Substrate Cleaning: Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each[7]. Dry the substrates in an oven and then treat them with oxygen plasma to increase the work function and remove organic residues.

  • HIL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in air to remove residual water[7].

  • Organic Layer Deposition: Transfer the substrate into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Sequentially deposit the organic layers:

    • NPB (HTL) at a rate of ~1-2 Å/s.

    • Alq₃ (EML) at a rate of ~1-2 Å/s.

    • The synthesized thiadiazole derivative (ETL) at a rate of ~1-2 Å/s. The thickness of each layer should be monitored in-situ using a quartz crystal microbalance.

  • Cathode Deposition: Without breaking vacuum, deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Immediately encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.

4.3 Device Characterization Protocol

  • Current Density-Voltage-Luminance (J-V-L) Measurement: Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer to measure the device characteristics. Apply a forward voltage bias to the device and record the resulting current and light output.

  • Electroluminescence (EL) Spectrum: Capture the emission spectrum at a constant driving voltage to determine the peak emission wavelength and Commission Internationale de l'Eclairage (CIE) color coordinates.

  • Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:

    • Current Efficiency (η_c): Measured in candela per ampere (cd/A).

    • Power Efficiency (η_p): Measured in lumens per watt (lm/W).

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.

Data Summary and Expected Performance

The incorporation of a well-designed 1,2,5-thiadiazole derivative as an ETL is expected to improve device performance compared to a control device without an ETL. The electron-withdrawing nature of the thiadiazole core should lower the LUMO, reducing the electron injection barrier and leading to more balanced charge transport.

ParameterControl Device (No ETL)Device with Thiadiazole ETLRationale for Improvement
Turn-on Voltage (V) ~5.0 V~3.5 VReduced electron injection barrier from the cathode to the organic stack.
Max Luminance (cd/m²) ~8,000>15,000Better charge balance leads to higher recombination efficiency.
Max Current Efficiency (cd/A) ~3.5>6.0More efficient conversion of injected electrons into photons.
Max EQE (%) ~1.5%>3.0%Improved charge balance and confinement within the EML.
EL Peak (nm) ~520 nm~520 nmThe emission originates from Alq₃, so the peak should not shift significantly.
CIE Coordinates (x, y) (0.32, 0.54)(0.32, 0.54)Corresponds to the green emission of Alq₃.

Note: The values in this table are hypothetical and serve as a benchmark for expected performance improvements based on literature for similar electron-transporting materials.

References

  • Malik, G. M., et al. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Fibers and Polymers, 19(8), 1670-1677. [Link]

  • ResearchGate (2022). Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. Retrieved from [Link]

  • Matache, M., et al. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Journal of Materials Chemistry C, 4, 8161-8180. [Link]

  • ResearchGate (n.d.). Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. Retrieved from [Link]

  • Al-Masri, M., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2356. [Link]

  • Sieroń, L., et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 22(10), 1698. [Link]

  • Al-Juboori, A. M. J. (2018). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 34(1). [Link]

  • Komin, A. P., & Carmack, M. (1976). The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[2][8][9] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 13(1), 13–22. [Link]

  • Lee, J., et al. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Materials, 14(24), 7868. [Link]

  • Zhang, D., et al. (2018). Efficient deep red phosphorescent OLEDs using 1,2,4- thiadiazole core-based novel bipolar host with low efficiency roll. Journal of Materials Science: Materials in Electronics, 29, 20549–20557. [Link]

  • ResearchGate (n.d.). Substituent effects on thermally activated delayed fluorescence emitter based on benzo[c][2][8][9]thiadiazole. Retrieved from [Link]

  • Starobrzynska, J., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4903. [Link]

  • Starobrzynska, J., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). 2,5-Dimercapto-1,3,4-thiadiazole-modified gel electrolyte for reduced shuttle effect and enhanced redox kinetics of lithium–sulfur batteries. Retrieved from [Link]

  • Li, J., & Hua, Y. (2016). Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. [Link]

  • Mondal, A., et al. (2025). A Direct Arylation Approach toward Thermally Activated Delayed Fluorescence-Active Benzo[ c][2][8][9]thiadiazole Emitters for Near-Infrared Solution-Processed OLEDs. ACS Applied Optical Materials. [Link]

  • ResearchGate (n.d.). 1,2,5-Thiadiazoles. Retrieved from [Link]

  • Romero-Borja, D., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(11), 2991. [Link]

  • Knyazeva, E. A., et al. (2020). [2][8][9]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(2), M1131. [Link]

  • Dias, F. B., et al. (2009). Enhanced electron injection and efficiency in blended-layer organic light emitting diodes with aluminium cathodes: new 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids incorporating pyridine units. Journal of Materials Chemistry, 19(30), 5348-5356. [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for 1,2,5-thiadiazole-3,4-diamine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,5-thiadiazole-3,4-diamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis. This guide is structured to address common challenges and frequently asked questions, ensuring you can optimize your reaction conditions for maximum yield and purity.

The primary synthesis route we will focus on is the cyclization of diaminoglyoxime (DAG) with sulfur monochloride (S₂Cl₂), a robust and established method.[1][2]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is followed by a diagnostic approach and recommended solutions.

Problem: Low or No Product Yield

Question: I've completed the reaction, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What went wrong?

Answer: Low or no yield is a common but solvable issue that typically points to problems with reagents, reaction conditions, or the work-up procedure. Let's break down the potential causes.

Possible Causes & Solutions:

  • Reagent Quality:

    • Diaminoglyoxime (DAG) Purity: The purity of your starting material is critical. DAG synthesized via older methods can contain residual impurities that interfere with the cyclization.[3] It is recommended to use high-purity DAG, which should be a white, crystalline solid.[4] If your DAG is yellow or off-white, consider recrystallizing it from boiling water.[3][5]

    • Sulfur Monochloride (S₂Cl₂) Decomposition: Sulfur monochloride is sensitive to moisture and can decompose over time, appearing cloudy or containing solid sulfur. Always use freshly distilled or a newly opened bottle of S₂Cl₂ for best results.

  • Reaction Stoichiometry:

    • While the theoretical stoichiometry is one mole of S₂Cl₂ per mole of DAG, using an excess of sulfur monochloride (2–6 moles) is often employed to drive the reaction to completion and achieve better yields.[1] If you are using a 1:1 ratio, consider increasing the amount of S₂Cl₂.

  • Improper Temperature Control:

    • The reaction proceeds readily at room temperature and can be exothermic.[1] If the temperature rises uncontrollably, it can lead to the formation of intractable tars and decomposition of the product. Use an ice bath to manage the initial exotherm during the addition of S₂Cl₂ and maintain the temperature within the recommended range (typically room temperature to 50-60°C).[1]

  • Presence of Moisture:

    • Sulfur monochloride reacts violently with water. Ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Problem: Product is a Dark, Tarry, or Oily Substance

Question: After the reaction, I'm left with a dark, oily, or tarry substance instead of a solid crude product. How can I fix this?

Answer: The formation of a tar or oil indicates significant side reactions or product decomposition. This is almost always related to temperature or solvent choice.

Possible Causes & Solutions:

  • Overheating: As mentioned, uncontrolled exothermic reactions are a primary cause of tar formation. The key is slow, dropwise addition of sulfur monochloride to the diaminoglyoxime solution while cooling the reaction vessel in an ice bath.

  • Inappropriate Solvent: The choice of solvent is crucial for managing the reaction.

    • Recommended Solvents: Inert solvents such as dimethylformamide (DMF), benzene, or tetrahydrofuran (THF) are preferred.[1] DMF is often a good choice as it can help to solvate the reactants and control the reaction temperature.

    • Avoid Reactive Solvents: Avoid protic solvents (like alcohols) or other solvents that could react with sulfur monochloride.

  • Impure Starting Materials: Impurities in the diaminoglyoxime can act as catalysts for polymerization or decomposition pathways, leading to tar. Ensure your DAG is of high purity.

Problem: Difficulty in Product Purification

Question: My crude product is highly impure, and I'm struggling to purify it by recrystallization. My compound "oils out" or remains impure. What should I do?

Answer: Purification challenges often arise when the crude product contains a high level of impurities that interfere with crystallization.

Possible Causes & Solutions:

  • High Impurity Load: If the crude product is very impure, recrystallization may not be effective. The impurities can suppress the melting point and prevent proper crystal lattice formation, causing the product to "oil out".[6]

    • Solution: First, attempt to remove the bulk of impurities using column chromatography. A common stationary phase is silica gel, with an eluent system like hexane/ethyl acetate.[6] You must first determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Suboptimal Recrystallization Solvent: The solvent you are using may be too effective at dissolving your compound (even at low temperatures) or not effective enough, causing it to crash out as an oil.[6]

    • Solution: Experiment with different solvent systems. For thiadiazole derivatives, ethanol or mixtures of ethanol and water are often good starting points for recrystallization.[6]

  • Cooling Rate: Cooling the solution too quickly promotes oil formation over crystallization.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Once it has reached room temperature, you can then cool it further to maximize crystal precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? The cyclization of an α-diamine precursor, specifically diaminoglyoxime, with sulfur monochloride (S₂Cl₂) in an inert solvent is one of the most established and reliable methods.[1] Alternative methods include the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole or starting from 3,4-dichloro-1,2,5-thiadiazole, but the diaminoglyoxime route is often more direct.[1]

Q2: What are the optimal reaction conditions (solvent, temperature, time)? Optimal conditions can vary, but a well-established starting point is the use of an inert solvent like DMF at a temperature between room temperature and 50-60°C.[1] Reaction times are typically short, ranging from 30 minutes to 6 hours.[1] It is crucial to monitor the reaction's progress using TLC.

Q3: How critical is the stoichiometry of sulfur monochloride? Exceeding the 1:1 stoichiometric ratio is generally beneficial. Using 2 to 6 molar equivalents of sulfur monochloride relative to diaminoglyoxime often leads to higher yields by ensuring the complete conversion of the starting material.[1]

Q4: Are there any specific safety precautions for handling sulfur monochloride (S₂Cl₂)? Yes, absolutely. Sulfur monochloride is a corrosive and toxic substance that reacts violently with water. It is a lachrymator and is harmful if inhaled or absorbed through the skin.

  • Handling: Always handle S₂Cl₂ in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: Any excess S₂Cl₂ must be quenched carefully. This can be done by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate solution).

Q5: My 4-amino-1,2,5-thiadiazole-3-carboxylic acid intermediate is unstable. Is this normal? Yes, some thiadiazole carboxylic acid intermediates are known to be unstable. For instance, 1,3,4-thiadiazole-2-carboxylic acid can undergo spontaneous decarboxylation in solution.[7] If you are working with a carboxylic acid precursor, it is often best to use it immediately in the next step or handle it as a more stable salt, such as a lithium salt.[7]

Data & Parameter Summary

The following tables provide a quick reference for optimizing your reaction conditions.

Table 1: Recommended Reaction Parameters

ParameterRecommended Range/ValueRationale & Citation
Solvent DMF, Benzene, THFInert solvents are required to prevent side reactions with sulfur monochloride.[1]
Temperature Room Temp to 60°CThe reaction is often exothermic; starting at RT and gentle heating is sufficient.[1]
Reaction Time 0.5 - 6 hoursReaction is typically rapid; monitor by TLC to determine endpoint.[1]
S₂Cl₂ Stoichiometry 2 - 6 molar equivalentsExcess sulfur chloride drives the reaction to completion, improving yield.[1]

Table 2: Troubleshooting Quick Reference

SymptomPossible CauseRecommended Solution
Low/No YieldImpure reagents, moisture, incorrect stoichiometry.Use pure DAG, fresh S₂Cl₂, run under inert gas, increase S₂Cl₂ equivalents.[1][3]
Dark/Tarry ProductReaction overheating, wrong solvent.Control exotherm with an ice bath during addition, use an inert solvent like DMF.[1]
"Oiling Out"High impurity level, rapid cooling.Purify crude product by column chromatography first, allow solution to cool slowly.[6]

Experimental Protocols

Protocol 1: Synthesis of Diaminoglyoxime (DAG)

This updated one-step protocol is designed to produce high-purity DAG, minimizing the exothermic risk of older methods.[3][8]

Materials:

  • Aqueous hydroxylamine (50 wt. %)

  • Aqueous glyoxal (40 wt. %)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, preheat an excess of 50% aqueous hydroxylamine (10 equivalents) to 95°C.

  • Slowly add the 40% aqueous glyoxal solution (1 equivalent) dropwise over a period of one hour to the heated hydroxylamine solution.

  • After the addition is complete, stir the reaction mixture at 95°C for 72-96 hours.

  • Slowly cool the reaction mixture to room temperature with continuous stirring, then cool further in an ice bath (0-5°C).

  • The pure, white, crystalline diaminoglyoxime will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. This method typically yields 77-80% of pure DAG without needing further recrystallization.[3][8]

Protocol 2: Synthesis of this compound

This protocol is based on the cyclization of diaminoglyoxime with sulfur monochloride.[1][2]

Materials:

  • Diaminoglyoxime (DAG), high purity

  • Sulfur monochloride (S₂Cl₂)

  • Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Dissolve diaminoglyoxime (1 equivalent) in anhydrous DMF.

  • Place the dropping funnel containing sulfur monochloride (2-3 equivalents) on the flask.

  • Begin adding the sulfur monochloride dropwise to the stirred DAG solution. The reaction can be exothermic, so maintain the temperature at or below room temperature using a water or ice bath as needed.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Gently heat the reaction mixture to 50-60°C and maintain for an additional 1-4 hours, monitoring the reaction's completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Visualization of Key Processes

General Synthesis Workflow

The following diagram illustrates the overall workflow from the precursor synthesis to the final purified product.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification Glyoxal Glyoxal (40% aq.) DAG_Synth React at 95°C (72-96h) Glyoxal->DAG_Synth Hydroxylamine Hydroxylamine (50% aq.) Hydroxylamine->DAG_Synth DAG Diaminoglyoxime (DAG) (Pure Solid) DAG_Synth->DAG Cyclization Cyclization (RT to 60°C) DAG->Cyclization S2Cl2 Sulfur Monochloride (S₂Cl₂) S2Cl2->Cyclization DMF Anhydrous DMF DMF->Cyclization Crude Crude Product Cyclization->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final This compound (Final Product) Purify->Final

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low product yield.

TroubleshootingTree Start Low Yield Observed CheckReagents Are reagents pure & fresh? Start->CheckReagents ReagentSol Solution: - Recrystallize DAG - Use fresh S₂Cl₂ CheckReagents->ReagentSol No CheckConditions Were conditions anhydrous? CheckReagents->CheckConditions Yes ReagentSol->CheckConditions ConditionSol Solution: - Oven-dry glassware - Use inert atmosphere CheckConditions->ConditionSol No CheckStoich Was S₂Cl₂ in excess? CheckConditions->CheckStoich Yes ConditionSol->CheckStoich StoichSol Solution: - Increase S₂Cl₂ to 2-6 equivalents CheckStoich->StoichSol No Success Yield Improved CheckStoich->Success Yes StoichSol->Success

Caption: Decision tree for troubleshooting low yield issues.

Interplay of Reaction Parameters

This diagram shows the relationship between key reaction parameters and the desired outcomes.

Parameters Yield Yield Purity Purity Temp Temperature Temp->Yield  Optimal range  improves yield Temp->Purity  Too high  reduces purity Stoich Stoichiometry (Excess S₂Cl₂) Stoich->Yield Increases Solvent Solvent Choice (Inert) Solvent->Yield Improves Solvent->Purity Improves PurityDAG Reagent Purity (DAG) PurityDAG->Yield Directly correlates PurityDAG->Purity Directly correlates

Caption: Relationship between reaction parameters and outcomes.

References

  • Shealy, Y. F., & Clayton, J. D. (1963). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of[1][9][10]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one. The Journal of Organic Chemistry, 28(6), 1491–1495. Retrieved from [Link]

  • Zlotin, S. G., & Samet, A. V. (2008). Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 96, pp. 191-281). Elsevier. Retrieved from [Link]

  • Shealy, Y. F., & Clayton, J. D. (1963). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of[1][9][10]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one. The Journal of Organic Chemistry. Retrieved from [Link]

  • Shealy, Y. F., O'Dell, C. A., & Clayton, J. D. (1964). Thiadiazoles. IV. 4-Ureido- and 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid Derivatives from[1][9][10]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-diones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. Retrieved from [Link]

  • Singh, S., et al. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences Review and Research.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Retrieved from [Link]

  • Komin, A. P., & Carmack, M. (1976). The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[1][9][10] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 13(1), 13-22.

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
  • Pagoria, P. F., et al. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. OSTI.GOV. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules. Retrieved from [Link]

  • Pagoria, P. F., et al. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. ResearchGate. Retrieved from [Link]

  • Spinelli, D., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Gunasekaran, A., et al. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Defense Technical Information Center. Retrieved from [Link]

  • Pagoria, P. F., et al. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. OSTI.GOV. Retrieved from [Link]

  • Chem-Space. (n.d.). 4-amino-1,2,5-thiadiazole-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. ResearchGate. Retrieved from [Link]

  • Mohammed, A. A., & Al-Masoudi, W. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • Zhang, Y., et al. (2024). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Patel, A., et al. (2013). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica.

Sources

"common side products in the synthesis of 1,2,5-thiadiazole-3,4-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,2,5-Thiadiazole-3,4-diamine

A Senior Application Scientist's Guide to Troubleshooting Common Side Products and Synthesis Challenges

Welcome to the technical support guide for the synthesis of this compound. As a crucial building block in medicinal and materials chemistry, its purity is paramount.[1] However, its synthesis is not without challenges, often leading to a range of impurities that can complicate downstream applications. This guide is designed to provide researchers, chemists, and drug development professionals with field-proven insights and actionable solutions to common problems encountered during its synthesis. We will move beyond simple procedural steps to explore the causality behind side product formation and provide robust, self-validating protocols to ensure you achieve the highest possible yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common route starting from Diaminomaleonitrile (DAMN).

Question 1: "My final product yield is significantly low, and the crude NMR shows a complex mixture of products. What are the most likely side products and where are they coming from?"

Answer:

Low yields and complex mixtures in this synthesis often trace back to two key stages: the initial cyclization of diaminomaleonitrile (DAMN) with a sulfur source (like thionyl chloride) to form 3,4-dicyano-1,2,5-thiadiazole, and the subsequent hydrolysis of the dinitrile to the diamine.[1]

Potential Side Products & Their Origins:

  • Polymeric Materials: DAMN is prone to polymerization under harsh acidic or thermal conditions. If the reaction temperature with thionyl chloride is too high or not carefully controlled, you can generate intractable, dark-colored tars that significantly reduce the yield of the desired cyclized intermediate.

  • Incompletely Cyclized Intermediates: The reaction between DAMN and thionyl chloride is complex. Incomplete reaction can leave behind various chlorinated or sulfated acyclic intermediates that are difficult to separate.

  • 4-Amino-1,2,5-thiadiazole-3-carbonitrile: This is a classic side product of incomplete hydrolysis. If the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole is not driven to completion, this mono-hydrolyzed intermediate will be a major contaminant. Its polarity is often similar to the final product, making chromatographic separation challenging.

  • Over-hydrolysis Products (Ring Opening): The 1,2,5-thiadiazole ring, while generally stable to acid, is not completely inert.[1] Prolonged exposure to harsh hydrolytic conditions (e.g., highly concentrated acid at high temperatures for extended periods) can lead to ring-opening, generating various sulfated acyclic compounds and reducing the overall yield.

Visualizing the Problem Areas:

The following workflow diagram illustrates the primary synthesis route and highlights the stages where major side products are typically formed.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Hydrolysis cluster_side_products Potential Side Products DAMN Diaminomaleonitrile (DAMN) DCN_TDZ 3,4-Dicyano-1,2,5-thiadiazole DAMN->DCN_TDZ Reflux in inert solvent Polymer Polymeric Tars DAMN->Polymer Overheating SOCl2 Thionyl Chloride (SOCl2) SOCl2->DCN_TDZ Hydrolysis Acid or Base Hydrolysis DCN_TDZ->Hydrolysis Incomplete_Cyclization Acyclic Intermediates DCN_TDZ->Incomplete_Cyclization Incomplete Reaction Product This compound Hydrolysis->Product Mono_Nitrile Mono-hydrolyzed Intermediate (4-Amino-1,2,5-thiadiazole-3-carbonitrile) Hydrolysis->Mono_Nitrile Insufficient Time/Strength Ring_Opened Ring-Opened Fragments Hydrolysis->Ring_Opened Harsh Conditions

Caption: Synthesis workflow highlighting key side product formation points.

Question 2: "During the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole, my reaction stalls, leaving a significant amount of the mono-hydrolyzed product. How can I push the reaction to completion?"

Answer:

This is a very common issue. The hydrolysis of the second nitrile group is often slower than the first. To drive the reaction to completion, you need to optimize the reaction conditions carefully.

Troubleshooting Steps:

  • Increase Acid Concentration/Strength: If you are using a moderately concentrated acid (e.g., 50% sulfuric acid), consider moving to a more concentrated solution (e.g., 75-90% sulfuric acid). The increased acidity can accelerate the hydrolysis of the second, more resistant nitrile group.

  • Elevate Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy. However, this must be done cautiously. Monitor the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Excessive heat can lead to degradation and ring-opening, as mentioned previously.

  • Extend Reaction Time: Sometimes, the reaction simply needs more time. If you see a gradual conversion on TLC, continue the reaction, monitoring until the starting material and mono-nitrile intermediate are no longer visible.

  • Consider a Different Hydrolysis Reagent: While acid hydrolysis is common, basic hydrolysis (e.g., with aqueous NaOH) can be an alternative. However, be aware that the 1,2,5-thiadiazole ring can be sensitive to strong bases, so this should be explored with care.[1]

The following decision tree can help guide your troubleshooting process for this specific issue.

Troubleshooting_Tree Start Issue: Incomplete Hydrolysis (Mono-nitrile remains) Check_TLC Is the reaction still progressing (albeit slowly) via TLC? Start->Check_TLC Increase_Time Action: Extend reaction time. Monitor every 1-2 hours. Check_TLC->Increase_Time Yes Stalled Reaction appears stalled. Check_TLC->Stalled No Increase_Temp Action: Cautiously increase temperature by 10-15°C. Monitor closely for degradation. Stalled->Increase_Temp Degradation Degradation/darkening observed Increase_Temp->Degradation Degradation Success Success: Reaction complete. Increase_Temp->Success Reaction Progresses Increase_Acid Action: Increase acid concentration. (e.g., from 70% to 90% H2SO4) Increase_Temp->Increase_Acid No Progress Increase_Acid->Success

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: Purification can be challenging due to the polar nature of the diamine. A multi-step approach is often best.

  • Acid/Base Extraction: After neutralizing the reaction mixture, the crude product can sometimes be precipitated. However, impurities may co-precipitate. An initial workup involving extraction can help remove non-polar impurities.

  • Column Chromatography: This is the most effective method for removing structurally similar impurities like the mono-nitrile. Due to the product's polarity, a polar stationary phase like silica gel is standard. A gradient elution system, starting with a less polar solvent system (e.g., Dichloromethane/Methanol) and gradually increasing the polarity, is recommended. It is crucial to perform TLC first to find an optimal solvent system that gives good separation between your product and the main impurities.[2]

  • Recrystallization: If the product is obtained in reasonable purity (>90%) after chromatography, recrystallization can be an excellent final polishing step. Solvents like ethanol, water, or ethanol/water mixtures are often effective for polar compounds like this diamine.[2] If the compound "oils out," it may indicate significant impurities are still present, or the cooling rate is too fast.[2]

Q2: Are there alternative synthetic routes that might be cleaner?

A2: Yes, while the DAMN route is common, other methods exist. One notable alternative involves the reaction of dithiocarbamate derivatives with hydrazine sulfate.[1] This route avoids the use of thionyl chloride and may offer a different side product profile that could be easier to manage, depending on the available starting materials and laboratory capabilities. Researching specific literature for these alternative methods is advised to understand their unique challenges.

Q3: How can I definitively identify the side products in my mixture?

A3: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is your primary tool. The disappearance of the nitrile carbon signal (~115-120 ppm) in the ¹³C NMR and the appearance of amine protons in the ¹H NMR are key indicators of successful hydrolysis. The mono-nitrile intermediate will show signals for both an amino group and a remaining nitrile group.

  • Mass Spectrometry (MS): MS will help you confirm the molecular weight of your product and identify the masses of impurities. The mass difference between the dinitrile, mono-nitrile, and diamine products is distinct and easily identifiable.

  • Infrared (IR) Spectroscopy: The strong, sharp peak of a nitrile group (C≡N stretch) around 2200-2250 cm⁻¹ is a dead giveaway for unreacted starting material or the mono-nitrile intermediate. This peak should be absent in your pure final product, which will instead show characteristic N-H stretching bands for the primary amines around 3300-3500 cm⁻¹.

Data Summary and Protocols

Table 1: Troubleshooting Summary
Observed Problem Potential Cause Likely Side Product(s) Recommended Solution
Dark, tarry crude productOverheating during cyclizationPolymeric materialsMaintain strict temperature control during the addition of thionyl chloride.
Reaction stalls at intermediateIncomplete hydrolysis4-Amino-1,2,5-thiadiazole-3-carbonitrileIncrease acid concentration, reaction temperature, or time. Monitor via TLC.
Product co-elutes with impuritySimilar polarity of product and side productMono-nitrile or other polar intermediatesOptimize chromatography solvent system using TLC; consider recrystallization.
Low overall yieldMultiple factorsRing-opened products, polymersOptimize each step individually; avoid overly harsh conditions (excessive heat/time).
Protocol: Optimized Hydrolysis of 3,4-Dicyano-1,2,5-thiadiazole

This protocol is a representative methodology and must be adapted and optimized based on your specific lab conditions and scale. Always perform a risk assessment before starting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (e.g., 90%). Cool the flask in an ice bath.

  • Addition of Starting Material: Slowly and portion-wise, add 3,4-dicyano-1,2,5-thiadiazole (1.0 eq) to the cooled, stirring acid. Causality Check: This exothermic addition must be controlled to prevent initial degradation.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 60-80°C).

  • Monitoring (Self-Validation): After 1 hour, take a small aliquot of the reaction mixture, carefully quench it in ice water, and extract with ethyl acetate. Spot the organic layer on a TLC plate against the starting material and run in a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The goal is the complete disappearance of the starting material spot and the intermediate mono-nitrile spot. Continue monitoring every 1-2 hours.

  • Work-up: Once the reaction is complete by TLC, cool the mixture to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a separate beaker. This is a highly exothermic quench and must be done with extreme caution in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) until the pH is ~8-9. Monitor the temperature and keep the mixture cool with an ice bath.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the FAQ section.

References

  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Cureus. (2024, December 21). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. Retrieved from [Link]

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,5-thiadiazole-3,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during its purification. The protocols and insights provided are based on established chemical principles and practical laboratory experience.

Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, reaction byproducts, and any degradation products. The general workflow is outlined below.

Purification Workflow for this compound Crude Crude Product (from synthesis) Initial_Workup Initial Workup (e.g., Quenching, Neutralization) Crude->Initial_Workup Extraction Liquid-Liquid Extraction (e.g., with Ether or Benzene) Initial_Workup->Extraction Washing Washing of Organic Layer (e.g., with brine) Extraction->Washing Drying Drying of Organic Layer (e.g., over MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Primary_Purification Primary Purification Solvent_Removal->Primary_Purification Steam_Distillation Steam Distillation Primary_Purification->Steam_Distillation for volatile impurities Recrystallization Recrystallization Primary_Purification->Recrystallization for crystalline solids Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography for non-volatile impurities Sublimation Sublimation Primary_Purification->Sublimation for thermally stable solids Final_Product Pure this compound Steam_Distillation->Final_Product Recrystallization->Final_Product Column_Chromatography->Final_Product Sublimation->Final_Product Characterization Characterization (NMR, IR, MS, MP) Final_Product->Characterization

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product is a brownish or yellowish solid, not the expected off-white or crystalline material. What could be the cause and how can I fix it?

Answer:

Discoloration in the final product is a common issue and can arise from several sources. The most likely causes are residual starting materials, byproducts, or degradation of the target compound.

  • Probable Cause 1: Residual Starting Materials or Reagents. If you are synthesizing this compound from an aliphatic α-diamine and a sulfur halide (e.g., sulfur monochloride), residual sulfur-containing reagents can lead to discoloration.[1]

  • Probable Cause 2: Byproducts from Synthesis. The reaction conditions can lead to the formation of colored byproducts. For instance, if the synthesis involves the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole, incomplete or over-hydrolysis can result in a mixture of amides and carboxylic acids, which may be colored or trap colored impurities.[1]

  • Probable Cause 3: Thermal Degradation. Although this compound is thermally stable, prolonged exposure to high temperatures during purification (e.g., distillation or drying) can lead to some degradation, especially in the presence of impurities.[2]

Solutions:

  • Charcoal Treatment and Recrystallization: A highly effective method to remove colored impurities is to perform a recrystallization with activated charcoal.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., an ethanol/water mixture).[3] Add a small amount of activated charcoal (typically 1-2% by weight) and heat the mixture at reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous purification method.

    • Protocol: Prepare a silica gel column. Dissolve the crude product in a minimum amount of a suitable solvent. A good starting point for the eluent system is a mixture of a non-polar and a polar solvent, such as chloroform/ethyl acetate (e.g., in a 5:1 ratio), which has been shown to be effective for other thiadiazole derivatives.[3] Apply the sample to the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Sublimation: For thermally stable compounds like this compound, sublimation under vacuum can be an excellent final purification step to remove non-volatile impurities.[1]

Question 2: I am experiencing low yield after purification. What are the potential loss points and how can I mitigate them?

Answer:

Low recovery of the final product can be frustrating. The losses can occur at various stages of the workup and purification process.

  • Probable Cause 1: Inefficient Extraction. The target compound may have some solubility in the aqueous phase, leading to incomplete extraction into the organic solvent.

  • Probable Cause 2: Adsorption on Filtration Aids. If using filtration aids like celite or activated charcoal, the product can adsorb onto their surfaces, leading to losses.

  • Probable Cause 3: Premature Crystallization during Hot Filtration. During recrystallization, if the solution cools too quickly during the hot filtration step (to remove charcoal or other solids), the product can crystallize on the filter paper or in the funnel.

  • Probable Cause 4: Multiple Purification Steps. Each purification step (extraction, recrystallization, chromatography) will inevitably lead to some loss of material.

Solutions:

  • Optimize Extraction:

    • Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ether or benzene to ensure complete transfer of the product from the aqueous phase.[1]

    • Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.

  • Minimize Adsorption:

    • After filtering off activated charcoal or celite, wash the filter cake with a small amount of the hot recrystallization solvent to recover any adsorbed product.

  • Prevent Premature Crystallization:

    • Use a pre-heated filter funnel during hot filtration.

    • Keep the solution at or near its boiling point during the filtration process.

    • Add a small amount of fresh hot solvent to the filtration flask to dissolve any crystals that may have formed.

  • Streamline Purification:

    • If possible, choose a single, highly effective purification method over multiple sequential steps. For example, if the crude product is relatively clean, a single recrystallization may be sufficient.

Question 3: My NMR spectrum shows unexpected peaks, suggesting impurities. What are the likely impurities and how can I remove them?

Answer:

The presence of unexpected signals in the NMR spectrum indicates that the purification was not complete. The nature of the impurities will depend on the synthetic route.

  • Probable Impurity 1: Unreacted Starting Materials. Depending on the stoichiometry and reaction conditions, you may have unreacted α-diamine or other precursors.

  • Probable Impurity 2: Partially Hydrolyzed Intermediates. If synthesizing from 3,4-dicyano-1,2,5-thiadiazole, the corresponding mono-amide or di-amide are common impurities if the hydrolysis is not driven to completion.[1]

  • Probable Impurity 3: Over-hydrolyzed Byproduct. Vigorous hydrolysis conditions can lead to the formation of 1,2,5-thiadiazole-3,4-dicarboxylic acid.[1]

  • Probable Impurity 4: Residual Solvents. Solvents used in the reaction or purification (e.g., DMF, THF, ethanol, chloroform) can be trapped in the crystal lattice.[2][4]

Solutions:

  • Acid/Base Washing:

    • If you suspect acidic impurities (like the dicarboxylic acid), you can dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic component.

    • Conversely, if you have basic impurities, a wash with dilute aqueous acid (e.g., dilute HCl) can be effective. Note that this compound is a weak base and may also be extracted into the acidic aqueous layer, so careful pH control is necessary.[2]

  • Chromatographic Separation: Column chromatography is generally the most effective way to separate closely related compounds. The polarity of the eluent can be fine-tuned to achieve good separation of the desired diamine from its amide and carboxylic acid analogues.

  • High Vacuum Drying: To remove residual solvents, dry the purified product under high vacuum, possibly with gentle heating (if the compound's stability allows).

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A1: While specific data for this compound is scarce, for similar amino-thiadiazole derivatives, a mixture of ethanol and water is often effective.[3] You can dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Upon cooling, crystals of the purified compound should form. Other solvents to consider, based on their use in related syntheses, include benzene, tetrahydrofuran (THF), and chloroform.[1][2][4] It is recommended to perform small-scale solvent screening to find the optimal system for your specific crude product.

Q2: Is this compound stable to acidic and basic conditions during workup?

A2: The 1,2,5-thiadiazole nucleus is generally stable in concentrated mineral acids.[2] However, it is only slightly sensitive to bases.[2] Therefore, while washing with dilute acid is generally safe, prolonged exposure to strong bases, especially at elevated temperatures, should be avoided to prevent potential ring opening or degradation.

Q3: Can I use steam distillation for the purification of this compound?

A3: Steam distillation is a viable purification method for relatively low boiling and water-immiscible compounds.[1] If your crude product contains non-volatile impurities, steam distillation can be an effective way to isolate the this compound. The distillate would then be extracted with a water-immiscible organic solvent.[1]

Q4: What are the key characterization techniques to confirm the purity of this compound?

A4: A combination of spectroscopic and physical methods should be used to confirm the identity and purity of the final product.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.

  • FT-IR Spectroscopy: This will show the characteristic functional groups, such as the N-H stretches of the amine groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point (MP): A sharp melting point close to the literature value is a good indicator of high purity.

Summary of Purification Parameters

Purification TechniqueKey ParametersPotential Issues & Solutions
Recrystallization Solvent: Ethanol/Water, Benzene, THF, ChloroformIssue: Oiling out. Solution: Use a more polar solvent or a solvent mixture.
Procedure: Use of activated charcoal for decolorization.Issue: Low recovery. Solution: Wash filter cake with hot solvent.
Column Chromatography Stationary Phase: Silica gelIssue: Poor separation. Solution: Optimize eluent system (e.g., Chloroform/Ethyl Acetate).
Eluent: Chloroform/Ethyl Acetate (e.g., 5:1)Issue: Tailing of spots on TLC. Solution: Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Steam Distillation Conditions: Distill with steam from the reaction mixture.Issue: Compound is not volatile enough. Solution: Consider alternative methods like extraction or chromatography.
Workup: Extract distillate with an organic solvent (e.g., ether, benzene).
Sublimation Conditions: Under high vacuum.Issue: Thermal degradation. Solution: Ensure high vacuum and use the lowest possible temperature.

References

  • Weinstock, L. M. (1969). Process for preparing 1,2,5-thiadiazoles. U.S. Patent No. 3,440,246. Washington, DC: U.S.
  • Chylewska, A., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(15), 2799. [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

Sources

Technical Support Center: Synthesis of 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 1,2,5-thiadiazole-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental issues. The 1,2,5-thiadiazole ring is a thermally stable, weakly basic aromatic system that serves as a critical building block in medicinal and materials chemistry.[1] Its electron-withdrawing nature and the presence of two amino groups make 3,4-diamino-1,2,5-thiadiazole a versatile precursor for constructing complex heterocyclic systems.[1]

This document provides a self-validating framework, explaining the causality behind experimental choices to empower you to overcome synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and often highest-yielding methods involve the cyclization of a C2N2 precursor with a sulfur-donating reagent. A highly effective approach is the reaction of diaminoglyoxime (also known as oxalyldihydrazide) with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[1] Another common strategy involves the reaction of diaminomaleonitrile (DAMN) with thionyl chloride (SOCl₂), which proceeds through a 3,4-dicyano-1,2,5-thiadiazole intermediate followed by hydrolysis of the nitrile groups.[1][2]

Q2: What are the critical reagents and their roles in the synthesis?

  • C2N2 Precursor (e.g., Diaminoglyoxime, Diaminomaleonitrile): This molecule provides the carbon and nitrogen backbone of the final heterocyclic ring. The purity of this starting material is paramount for achieving high yields.

  • Sulfur Reagent (e.g., SCl₂, SOCl₂): This reagent acts as the sulfur source and the cyclizing agent, facilitating the formation of the N-S-N bond and the thiadiazole ring. These reagents are often highly reactive and sensitive to moisture.

  • Solvent (e.g., DMF, Dichloromethane): The solvent must be inert to the highly reactive sulfur chloride reagents and capable of dissolving the starting materials. Anhydrous (dry) solvents are mandatory to prevent hydrolysis of the sulfur reagent.[3]

  • Base (Optional, e.g., Pyridine, Triethylamine): In some protocols, a non-nucleophilic base is used to scavenge HCl produced during the reaction, which can prevent side reactions or degradation of acid-sensitive substrates.

Q3: What is a realistic target yield for this reaction?

Yields can vary significantly based on the specific protocol, scale, and purity of reagents. With careful optimization and adherence to anhydrous conditions, yields for the cyclization of α-dioximes with sulfur chlorides can often exceed 70-80%.[1] However, without rigorous control over reaction parameters, yields can easily drop below 40%.

Q4: What are the primary safety concerns?

Sulfur chlorides (SCl₂, S₂Cl₂) and thionyl chloride (SOCl₂) are corrosive, toxic, and react violently with water, releasing hazardous gases like HCl and SO₂. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, focusing on root causes and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the most likely causes?

A: This is the most common issue and typically points to problems with reagents or reaction conditions. A systematic check is the most effective troubleshooting method.[3]

Potential Causes & Corrective Actions:

  • Moisture Contamination: Sulfur chlorides and thionyl chloride are extremely sensitive to moisture. Water will rapidly hydrolyze these reagents, consuming them in a non-productive pathway and preventing ring formation.

    • Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) before use.[4] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform all reagent transfers under an inert atmosphere (nitrogen or argon).[3][4]

  • Sub-Optimal Temperature Control: The reaction is often exothermic. If the temperature is too high, it can lead to the decomposition of starting materials, intermediates, or the final product.[4] If the temperature is too low, the reaction rate may be too slow for practical conversion.

    • Solution: Add the sulfur reagent dropwise to the reaction mixture while maintaining the recommended temperature, often at room temperature or slightly below (0-10 °C), using an ice bath for cooling.[4] Monitor the internal temperature throughout the addition.

  • Poor Reagent Quality: Impurities in the starting diaminoglyoxime or diaminomaleonitrile can inhibit the reaction or lead to the formation of intractable side products.[3]

    • Solution: Verify the purity of your starting materials via techniques like NMR or melting point analysis. If necessary, recrystallize or purify the starting material before use.[4]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and lowering the overall yield.[3]

    • Solution: Use a properly sized stir bar and a stir plate capable of vigorous, efficient stirring to ensure the reaction mixture remains homogeneous.[3]

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Problem Area 2: Product Purity and Side Reactions

Q: My crude product is highly impure according to TLC or NMR analysis. What are the common side products and how can I avoid them?

A: Impurity formation is often linked to stoichiometry, reaction time, and workup procedures. The 1,2,5-thiadiazole ring itself is generally stable to concentrated mineral acids but can be sensitive to strong bases and certain oxidizing or reducing agents.[1][5]

Potential Causes & Corrective Actions:

  • Incorrect Stoichiometry: An excess of the sulfur reagent can lead to over-reaction or the formation of polymeric sulfur-containing byproducts. An insufficient amount will result in incomplete conversion of the starting material.

    • Solution: Carefully calculate and accurately weigh all reagents.[4] While some protocols use a slight excess of the sulfur chloride (e.g., 1.1 to 2 equivalents) to drive the reaction to completion, a large excess should be avoided.[1]

  • Product Decomposition during Workup: The desired diamine product may be unstable under certain workup conditions. Quenching the reaction improperly can lead to degradation.

    • Solution: Quench the reaction carefully by slowly adding the reaction mixture to ice-water or a mild basic solution (like saturated sodium bicarbonate) to neutralize excess acid and hydrolyze unreacted sulfur chlorides. If the product is suspected to be unstable, proceed immediately to extraction and purification, keeping the material cold whenever possible.[4]

  • Ring-Opening or Side Reactions: Although the thiadiazole ring is robust, harsh conditions can lead to ring cleavage.[5] For instance, strong nucleophiles can attack the ring sulfur, leading to 1,2-diimine formation.[5]

    • Solution: Adhere to the recommended reaction times and temperatures. Avoid unnecessarily long reaction times, which can increase the likelihood of side product formation. Monitor the reaction's progress by TLC or LC-MS to determine the optimal point to quench it.[4]

Optimization & Core Protocol

Data-Driven Optimization

To maximize yield, systematically optimizing reaction parameters is crucial.[3] The following table summarizes key variables and their typical effects.

ParameterOptionsRationale & Expected Outcome
Solvent DMF, CH₂Cl₂, THF, DioxaneDMF is a common choice for its solvating power. Chlorinated solvents like CH₂Cl₂ are also effective and can simplify workup. The key is to ensure the solvent is anhydrous .
Sulfur Reagent SCl₂, S₂Cl₂, SOCl₂SCl₂ and S₂Cl₂ are often used for cyclizing α-dioximes.[1] SOCl₂ is typically used with diaminomaleonitrile.[1][2] The choice depends on the specific precursor.
Stoichiometry 1.0 to 2.0 eq. of Sulfur ReagentA slight excess (1.1 eq.) is often sufficient. Using a larger excess (up to 2-6 moles in some literature) may improve yield but complicates purification.[1] Start with a smaller excess and optimize.
Temperature 0 °C to 60 °CThe reaction often proceeds readily at room temperature.[1] Initial cooling during the addition of the sulfur reagent is critical to control the exotherm. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
Reaction Time 0.5 to 6 hoursReaction progress should be monitored (e.g., by TLC). Over-extending the reaction time can lead to byproduct formation.[4]
Baseline Experimental Protocol (Diaminoglyoxime Route)

This protocol serves as a validated starting point. All steps must be performed in a fume hood under an inert atmosphere.

  • Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To the flask, add diaminoglyoxime (1.0 eq.) and anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin vigorous stirring.

  • Reagent Addition: Dissolve sulfur dichloride (SCl₂) (1.1 eq.) in a small amount of anhydrous DMF in the addition funnel. Add the SCl₂ solution dropwise to the stirred diaminoglyoxime suspension over 30-60 minutes. Maintain the internal temperature at 20-25 °C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup (Quenching): Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.

  • Isolation: The product, this compound, often precipitates as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol or another suitable solvent to remove impurities. If necessary, the product can be further purified by recrystallization.

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References

  • BenchChem. (n.d.). This compound | CAS 55904-36-4.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Pakulski, P., & Pinkowicz, D. (2021).
  • Science of Synthesis. (2004).
  • Moustafa, H. M., et al. (2012).
  • Zibarev, A. V., et al. (2010). Breathing Some New Life into an Old Topic: Chalcogen-Nitrogen π-Heterocycles as Electron Acceptors. Accounts of Chemical Research, 43(10), 1307-1317.
  • Ayzikovich, A. A., et al. (2021).
  • G-B, M., et al. (2023).
  • ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole.

Sources

"stability issues of 1,2,5-thiadiazole-3,4-diamine in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,5-thiadiazole-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide practical troubleshooting advice and a deeper understanding of the chemical principles governing its stability.

Introduction to this compound

This compound is a heterocyclic compound featuring a planar, thermally stable, and weakly basic aromatic ring system.[1] The 1,2,5-thiadiazole nucleus is known for its general stability in the presence of concentrated mineral acids and slight sensitivity to basic conditions.[1] However, the presence of two amino groups introduces nucleophilicity and potential sites for reactivity, which can lead to stability challenges in solution under various experimental conditions. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is the likely cause?

A change in color, particularly to yellow or brown, is a common indicator of degradation. This is often due to oxidative processes. The amino groups on the thiadiazole ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (dissolved oxygen), light, and certain metal ions.

Q2: I've observed a precipitate forming in my aqueous solution of this compound over time. What could be happening?

Precipitation can occur for a few reasons:

  • Degradation: The degradation products may be less soluble than the parent compound in your chosen solvent system, leading to their precipitation.

  • pH Shift: If you are using a buffered solution, a change in pH over time could affect the solubility of the compound. This compound is a weakly basic compound, and its protonation state, which influences solubility, is pH-dependent.

  • Saturation: The initial concentration of your solution might be close to the saturation point, and slight temperature fluctuations could cause the compound to crystallize out.

Q3: I suspect my stock solution has degraded. How can I confirm this?

The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for this. By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to this compound.

Q4: What are the general recommendations for preparing and storing solutions of this compound?

To maximize the stability of your solutions, we recommend the following:

  • Use high-purity solvents: Impurities in solvents can catalyze degradation.

  • Work with deoxygenated solvents: Purging your solvents with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended.

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh for your experiments to ensure the highest purity and reactivity.

Troubleshooting Guide

This section provides a more in-depth approach to diagnosing and resolving stability issues.

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation 1. Prepare solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. 2. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the solution, if compatible with your experimental system. 3. Avoid sources of metal ion contamination (e.g., use high-purity reagents and glassware).The amino groups on the thiadiazole ring are susceptible to oxidation by dissolved molecular oxygen. This process can be catalyzed by metal ions and leads to the formation of colored degradation products.
Photodegradation 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in an amber vial or a container wrapped in aluminum foil.Aromatic amines are known to be susceptible to photodegradation, where exposure to light, especially UV wavelengths, can induce decomposition.[2][3][4]
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis 1. If working in aqueous solutions, assess the stability at your working pH. Consider preparing fresh solutions if the pH is strongly acidic or basic. 2. For long-term storage, consider preparing stock solutions in an aprotic organic solvent like DMSO or DMF and diluting into your aqueous buffer immediately before use.While the 1,2,5-thiadiazole ring is relatively stable, amino-substituted heterocycles can be susceptible to hydrolysis under certain pH conditions, leading to a loss of the active compound.
Reaction with Solvent or Buffer Components 1. Review the composition of your buffer and media for any potentially reactive species (e.g., aldehydes, strong oxidizing or reducing agents). 2. If reactivity is suspected, test the stability of the compound in a simpler buffer system.The nucleophilic amino groups of this compound can potentially react with electrophilic components in your solution.
Workflow for Investigating Solution Instability

G cluster_troubleshooting Troubleshooting Degradation start Instability Observed (e.g., color change, precipitate) check_purity Analyze by HPLC vs. Fresh Standard start->check_purity degraded Degradation Confirmed check_purity->degraded New peaks / decreased main peak not_degraded No Degradation (Consider other experimental variables) check_purity->not_degraded No significant change check_oxidation Is the solution exposed to air? degraded->check_oxidation check_light Is the solution protected from light? degraded->check_light check_ph What is the solution pH? degraded->check_ph remedy_oxidation Use deoxygenated solvents. Store under inert gas. check_oxidation->remedy_oxidation remedy_light Use amber vials. Work in low light. check_light->remedy_light remedy_ph Assess stability at different pH values. Consider aprotic stock solutions. check_ph->remedy_ph

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Solvent Preparation:

    • Choose a high-purity, anhydrous grade solvent (e.g., DMSO or DMF).

    • Sparge the solvent with dry nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • Weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution:

    • Under a gentle stream of inert gas (if possible), add the deoxygenated solvent to the vial containing the compound.

    • Vortex or sonicate briefly until the compound is fully dissolved.

  • Storage:

    • Dispense the stock solution into smaller volume aliquots in amber glass vials with Teflon-lined caps.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -20 °C or -80 °C.

Protocol 2: Basic Forced Degradation Study

This protocol provides a framework for a simple forced degradation study to understand the stability of your compound under different stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Place in an oven at 60 °C.

    • Photostability: Expose to a light source (e.g., a photostability chamber or direct sunlight).

    • Control: Keep an aliquot at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 or 48 hours).

  • Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to the same concentration.

    • Analyze all samples, including the control, by HPLC to assess the extent of degradation.

Hypothetical Degradation Pathway: Oxidation

G compound This compound oxidized_intermediate Oxidized Intermediate (e.g., radical cation) compound->oxidized_intermediate [O], light, metal ions polymerization Polymerization oxidized_intermediate->polymerization colored_byproducts Colored Byproducts (e.g., imines, azo compounds) oxidized_intermediate->colored_byproducts

Caption: A possible oxidative degradation pathway.

References

  • Carena, L., Vione, D., Minella, M., Canonica, S., & Schönenberger, U. (2022).
  • Lam, M. W., Tantuco, K., & Mabury, S. A. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental science & technology, 43(10), 3825–3831.
  • Chen, J., Zhang, P., & Liu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental science & technology, 43(10), 3825-3831.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1), 38-43.
  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
  • BenchChem. (n.d.). This compound | CAS 55904-36-4.
  • ISRES. (2021). 174 Thiadiazoles and Their Properties.
  • Petrow, V., Stephenson, O., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1513.
  • Heidemann, R., Lütkemeyer, D., Büntemeyer, H., & Lehmann, J. (1995). Effects of dissolved oxygen levels and the role of extra- and intracellular amino acid concentrations upon the metabolism of mammalian cell lines during batch and continuous cultures. Cytotechnology, 17(1-3), 1-13.

Sources

"troubleshooting guide for the synthesis of 1,2,5-thiadiazole-3,4-diamine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2,5-Thiadiazole Derivatives

Welcome to the technical support center for the synthesis and troubleshooting of 1,2,5-thiadiazole-3,4-diamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of your synthesis, ensuring efficiency, purity, and reproducibility.

The 1,2,5-thiadiazole core is a unique pharmacophore, valued for its aromaticity, thermal stability, and role as a hydrogen-binding domain.[1][2] However, its synthesis, particularly that of the 3,4-diamine derivatives, can present specific challenges. This guide is structured as a series of questions you might encounter during your work, providing direct answers and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the this compound core?

A1: The selection of starting materials is critical and typically depends on the desired substitution pattern. The two most prevalent and reliable pathways are:

  • Cyclization of Aliphatic α-Diamines: This is a direct and established method for forming the thiadiazole ring.[3] The reaction involves treating an α-diamine, or its mineral acid salt, with a sulfur halide like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in an inert solvent.[1] This approach is particularly useful when the desired substituents are already present on the diamine backbone.

  • Hydrolysis of 3,4-Dicyano-1,2,5-thiadiazole: This intermediate is a versatile precursor to the parent 3,4-diamine compound. It is typically synthesized by reacting diaminomaleonitrile (DAMN) with thionyl chloride (SOCl₂).[1][4] The subsequent hydrolysis of the nitrile groups yields the diamine. This route is advantageous for producing the unsubstituted core, which can then be functionalized.

Q2: Why is the 1,2,5-thiadiazole ring considered a valuable scaffold in drug discovery?

A2: The 1,2,5-thiadiazole ring is a bioisostere of other heterocyclic systems and possesses a unique combination of properties that make it attractive for medicinal chemistry. The strong electron-withdrawing nature of the ring significantly influences the properties of its substituents.[1] Furthermore, the diamine derivatives serve as constrained pharmacophores and versatile hydrogen-binding domains, enabling strong and specific interactions with biological targets such as enzymes and receptors.[1][2] This has led to their investigation in a wide range of therapeutic areas, including oncology and antimicrobial research.[1][5]

Q3: How stable is the this compound system?

A3: The 1,2,5-thiadiazole nucleus is generally robust. It is known to be stable in the presence of concentrated mineral acids and is only slightly sensitive to basic conditions.[1] This thermal and chemical stability is a direct result of its high aromaticity.[4] However, the amino substituents can be susceptible to oxidation or undesired side reactions under harsh conditions, which must be considered during downstream functionalization steps.

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low or No Yield of the Desired Product

You've run the reaction, but TLC analysis shows little to no product formation, or the isolated yield is significantly lower than expected.

Q: I'm attempting a cyclization reaction with an α-diamine and sulfur dichloride (SCl₂), but my yield is extremely low. What are the likely causes?

A: This is a common issue often traced back to reagent quality, reaction conditions, or stoichiometry. Let's break down the potential culprits.

  • Causality: Sulfur halides (SCl₂ and S₂Cl₂) are highly reactive and susceptible to hydrolysis from atmospheric moisture, forming inactive sulfur oxides and HCl. Using aged or improperly stored reagents is a primary cause of reaction failure. Furthermore, the cyclization reaction is often endothermic and requires sufficient thermal energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Reagent Integrity: Always use freshly opened or distilled sulfur monochloride or dichloride. Ensure your α-diamine starting material is pure and dry.

    • Stoichiometry: The reaction stoichiometry requires at least 3 moles of sulfur chloride per mole of the diamine.[3] For best results and to account for any reagent degradation, using a moderate excess (e.g., 3.5 to 6 moles) is often beneficial.[3]

    • Temperature Control: The cyclization typically requires elevated temperatures, often in the range of 65–100°C, to proceed efficiently.[1] If you are running the reaction at room temperature, a lack of product is not surprising. Monitor the reaction temperature closely.

    • Solvent Choice: Use an inert, dry, high-boiling solvent such as Dimethylformamide (DMF), Toluene, or Dichlorobenzene. DMF is often preferred as it helps to dissolve the diamine salts that may form in situ.[1]

Below is a logical workflow for troubleshooting low-yield issues.

G start Problem: Low or No Yield reagent 1. Verify Reagent Quality - Use fresh/distilled SCl₂/S₂Cl₂ - Ensure diamine is pure and dry start->reagent stoich 2. Check Stoichiometry - Use 3.5-6 moles of sulfur halide per mole of diamine reagent->stoich Reagents OK fail Issue Persists: Consult Literature for alternative routes reagent->fail Reagents Degraded temp 3. Optimize Temperature - Heat reaction to 65-100°C - Monitor with internal thermometer stoich->temp Stoichiometry Correct stoich->fail Incorrect Ratio solvent 4. Confirm Solvent Choice - Use inert, dry solvent (e.g., DMF) - Ensure sufficient volume temp->solvent Temp Optimized temp->fail Temp Too Low success Yield Improved solvent->success All Parameters Correct

Caption: Troubleshooting workflow for low yield synthesis.
Issue 2: Significant Impurity Profile

The reaction appears to have worked, but NMR and LC-MS analysis show multiple unexpected signals, making purification difficult.

Q: My crude product is a complex mixture. What are the common side reactions, and how can I improve the purity?

A: The reaction between diamines and sulfur halides can indeed lead to side products if not carefully controlled.[3] The primary goal is to favor the desired intramolecular cyclization over intermolecular polymerization or decomposition pathways.

  • Causality: The high reactivity of the reagents can lead to the formation of polymeric sulfur-nitrogen chains if the reaction concentration is too high or if the sulfur halide is added too quickly. Over-heating can cause decomposition of the thiadiazole ring itself. During workup, incomplete quenching of reactive intermediates can also generate impurities.

  • Troubleshooting & Purification Strategy:

    • Controlled Addition: Add the sulfur halide dropwise to the solution of the diamine at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, favoring the desired cyclization.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Pushing the reaction too long after the starting material is gone can lead to product degradation.

    • Careful Workup: After the reaction is complete, cool the mixture and quench it slowly by pouring it over ice water. This hydrolyzes excess sulfur halides and precipitates the crude product.

    • Purification Protocol: Column chromatography is often essential for obtaining high-purity material.[6] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.

Parameter Recommendation for High Purity Rationale
Concentration Keep diamine concentration below 0.5 M.Minimizes intermolecular side reactions that lead to polymers.
Addition Rate Add sulfur halide over 30-60 minutes.Prevents localized overheating and uncontrolled reactions.
Workup Quench by pouring reaction mixture into ice water.Rapidly and safely neutralizes reactive species.
Purification Column chromatography (Silica gel).Separates the desired product from polar and non-polar impurities.
Issue 3: Difficulty in Characterization

You have an isolated solid, but the analytical data (NMR, MS) is ambiguous or does not match the expected structure.

Q: The proton NMR of my purified this compound is showing broad signals for the amine protons, and the integration is off. Is this normal?

A: Yes, this is a very common observation for this class of compounds.

  • Causality: The two amino groups on the electron-withdrawing thiadiazole ring can exhibit complex behavior in NMR.

    • Proton Exchange: The amine protons (N-H) are acidic and can exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃), leading to signal broadening.

    • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can cause broadening of adjacent proton signals.

    • Rotational Isomers (Rotamers): If there are bulky substituents on the amines, rotation around the C-N bond may be slow on the NMR timescale, leading to multiple, sometimes broad, signals for a single proton.

  • Characterization Tips:

    • D₂O Shake: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signals should disappear as the protons are exchanged for deuterium.

    • ¹³C NMR: Carbon NMR is often more informative. Look for the two characteristic signals for the thiadiazole ring carbons, which are typically downfield (e.g., >150 ppm) due to the influence of the heteroatoms.[7]

    • High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique. An exact mass measurement can confirm the elemental composition of your compound with high confidence.

    • FT-IR Spectroscopy: Look for characteristic N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine) and C=N stretching vibrations within the aromatic ring.[8]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from established methods involving the hydrolysis of a dinitrile precursor.[1]

Reaction Scheme:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Diaminomaleonitrile (DAMN) B 3,4-Dicyano-1,2,5-thiadiazole A->B  SOCl₂, Reflux   C 3,4-Dicyano-1,2,5-thiadiazole D This compound C->D  Conc. H₂SO₄, Heat  

Caption: Two-step synthesis of the parent diamine.

Step 1: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add diaminomaleonitrile (DAMN) (1.0 eq). Carefully add excess thionyl chloride (SOCl₂) (approx. 10 eq) as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 76°C) and maintain for 2-3 hours. The reaction should be monitored by TLC (e.g., 3:1 Hexane:EtOAc) for the disappearance of the starting material.

  • Workup: After cooling to room temperature, carefully remove the excess SOCl₂ under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.[9]

Step 2: Hydrolysis to this compound

  • Setup: In a clean, dry round-bottom flask, add the purified 3,4-dicyano-1,2,5-thiadiazole (1.0 eq).

  • Reagents: Carefully add concentrated sulfuric acid (e.g., 98%) to the flask with cooling in an ice bath.

  • Reaction: Slowly heat the mixture to 80-90°C and maintain for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid NaOH) while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[10]

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]

  • Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. PMC - PubMed Central. [Link]

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules. [Link]

  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Process for preparing 1,2,5-thiadiazoles.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC - NIH. [Link]

  • Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. PMC - NIH. [Link]

  • Design and Synthesis of New Boron-Based Benzo[c][1][5][11]oxadiazoles and Benzo[c][1][5][11]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

  • Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. ResearchGate. [Link]

  • Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Arkivoc. [Link]

  • 4-(Pyridin-3-yl)-1,2,5-thiadiazole-3-carbonitrile. Pharmaffiliates. [Link]

  • The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[1][5][11] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

  • General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry. [Link]

Sources

"avoiding polymerization in reactions with 1,2,5-thiadiazole-3,4-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-thiadiazole-3,4-diamine. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the unique reactivity of this versatile building block and avoid common pitfalls, such as unwanted polymerization.

Understanding the Reactivity of this compound

This compound is a valuable synthon in medicinal and materials chemistry due to its planar, thermally stable, and weakly basic aromatic ring system.[1] The two amino groups at the 3- and 4-positions are key to its functionality, allowing for a variety of condensation reactions to construct more complex heterocyclic systems.[1] However, the presence of two nucleophilic amine groups on a rigid aromatic core also presents a significant challenge: the potential for uncontrolled polymerization, particularly when reacting with di- or poly-functional electrophiles.

This guide will provide you with the knowledge and protocols to control these reactions and achieve your desired products with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization when working with this compound?

A1: The primary cause of polymerization is the bifunctional nature of this compound. Each of the two amino groups can react with an electrophilic site. When a di- or poly-functional electrophile (e.g., diacyl chlorides, diisocyanates, etc.) is introduced, each molecule of the diamine can react with two molecules of the electrophile, and each molecule of the electrophile can react with two molecules of the diamine. This leads to the formation of long polymer chains instead of the desired discrete small molecule.

Q2: Are there specific reaction conditions that are known to promote polymerization?

A2: Yes, certain conditions can favor polymerization over the desired intramolecular cyclization or monofunctionalization. These include:

  • High concentrations of reactants: Increased proximity of molecules favors intermolecular reactions (polymerization) over intramolecular reactions.

  • Rapid addition of reagents: Adding the electrophile too quickly can create localized areas of high concentration, leading to uncontrolled polymerization.

  • Inappropriate solvent choice: Solvents that do not adequately solvate the growing polymer chains can cause them to precipitate prematurely, driving the equilibrium towards further polymerization. Conversely, a solvent that strongly favors intermolecular interactions can also promote polymer formation.

  • Lack of control over stoichiometry: An incorrect molar ratio of the diamine to the electrophile can lead to chain extension rather than the formation of a discrete product.

Q3: Can the 1,2,5-thiadiazole ring itself participate in polymerization?

A3: The 1,2,5-thiadiazole ring is generally stable to a range of reaction conditions, including concentrated mineral acids.[1] While the ring can be cleaved under harsh reducing conditions, it is the exocyclic amino groups that are the primary sites of reactivity leading to polymerization in most synthetic applications.

Troubleshooting Guide: Avoiding Unwanted Polymerization

This section provides a systematic approach to troubleshooting and preventing polymerization in your reactions with this compound.

Issue 1: Formation of an Insoluble Precipitate Immediately Upon Addition of Electrophile

Cause: This is a classic sign of rapid, uncontrolled polymerization. The high molecular weight polymer is likely insoluble in the reaction solvent.

Solutions:

  • High Dilution: Employ high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. This can be achieved by using a larger volume of solvent and adding the reagents slowly.

    • Protocol: High-Dilution Reaction Setup

      • Dissolve the this compound in a large volume of an appropriate anhydrous solvent in the main reaction vessel.

      • Dissolve the di- or poly-functional electrophile in a separate quantity of the same anhydrous solvent.

      • Using a syringe pump, add the electrophile solution to the stirred solution of the diamine over an extended period (e.g., 4-12 hours).

      • Maintain the reaction temperature as determined by your reaction optimization.

  • Slow Reagent Addition: As detailed in the protocol above, the use of a syringe pump for the slow and controlled addition of the electrophile is highly recommended.

  • Solvent Selection: Choose a solvent that will keep the desired product and any potential oligomeric intermediates in solution. For reactions with polar electrophiles, polar aprotic solvents like DMF, DMAc, or NMP can be effective. However, for less polar systems, solvents like THF or dioxane might be more suitable. Solubility tests of the expected product are advisable.

Issue 2: Low Yield of the Desired Product with a Significant Amount of Tarry, Intractable Material

Cause: This indicates that while some of the desired product may be forming, significant polymerization and possibly decomposition are also occurring. Decomposition can be a problem in acidic aqueous solutions.[2]

Solutions:

  • Optimize Reaction Temperature: Both excessively high and low temperatures can be detrimental.

    • Higher temperatures can increase the rate of all reactions, including polymerization.

    • Lower temperatures can slow down the desired reaction, potentially allowing for side reactions to become more prominent.

    • A systematic temperature study is recommended to find the optimal balance.

  • Use of a Scavenger Base: In reactions that produce an acidic byproduct (e.g., HCl from an acyl chloride), the resulting amine salt may have different solubility and reactivity, potentially complicating the reaction. The use of a non-nucleophilic scavenger base (e.g., triethylamine, diisopropylethylamine) can neutralize the acid as it is formed.

  • Protecting Group Strategy: If monofunctionalization is the goal, or if a stepwise approach is feasible, consider protecting one of the amino groups.

    • Protocol: Monoprotection of this compound (Conceptual)

      • React the diamine with one equivalent of a suitable protecting group reagent (e.g., Boc-anhydride) under carefully controlled conditions (low temperature, slow addition) to favor the formation of the mono-protected product.

      • Isolate and purify the mono-protected diamine.

      • Perform the desired reaction on the unprotected amino group.

      • Deprotect the second amino group.

    Monoprotection_Strategy Diamine This compound Protected_Diamine Mono-protected Diamine Diamine->Protected_Diamine 1. Protection Reaction_Product Desired Intermediate Protected_Diamine->Reaction_Product 2. Reaction Final_Product Final Product Reaction_Product->Final_Product 3. Deprotection

    Caption: Workflow for a protecting group strategy.

Issue 3: Difficulty in Purifying the Desired Product from Oligomeric Byproducts

Cause: Even with optimized conditions, the formation of some low molecular weight oligomers can occur, making purification by standard chromatography challenging.

Solutions:

  • Recrystallization: If the desired product is crystalline and the oligomers are amorphous, recrystallization can be a powerful purification technique. A systematic screen of solvents is recommended.

  • Size Exclusion Chromatography (SEC): For separating molecules based on size, SEC can be effective in removing larger oligomers from the smaller desired product.

  • Preparative HPLC: For challenging separations, preparative reverse-phase or normal-phase HPLC can provide the necessary resolution.

Case Study: Reaction of this compound with Oxalyl Chloride

A published procedure for the reaction of this compound with oxalyl chloride to form[1][3][4]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione provides valuable insights into controlling the reactivity of this diamine with a dielectrophile.[2]

Reagent 1Reagent 2SolventConditionsYieldObservations
This compoundOxalic Acid17% aq. HClReflux, 5h12%Decomposition observed, NH4Cl isolated.[2]
This compoundOxalic AcidAcetic AcidReflux, 5h51%Improved yield in a non-aqueous acidic medium.[2]
This compoundOxalyl ChlorideAcetic AcidReflux, 5h72%Best yield achieved with the more reactive electrophile in a suitable solvent.[2]

This case study highlights the critical role of solvent and reagent choice in achieving a high yield of the desired cyclized product and avoiding side reactions like decomposition, which can be prevalent in aqueous media.[2] The use of acetic acid provides a medium where the reactants are soluble and the cyclization is favored.

Reaction_Pathway cluster_reactants Reactants cluster_outcomes Potential Outcomes Diamine 1,2,5-Thiadiazole- 3,4-diamine Polymer Unwanted Polymer Diamine->Polymer Intermolecular Reaction (Favored by high concentration) Desired_Product Desired Cyclized Product Diamine->Desired_Product Intramolecular Reaction (Favored by high dilution) Dielectrophile Di-electrophile (e.g., Oxalyl Chloride) Dielectrophile->Polymer Dielectrophile->Desired_Product

Sources

Technical Support Center: Scale-Up Synthesis of 1,2,5-Thiadiazole-3,4-Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1,2,5-thiadiazole-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this synthesis from the benchtop to larger-scale production. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.

Overview of Core Synthesis Pathway

The synthesis of this compound most commonly proceeds through the hydrolysis of a dicyano precursor. A typical route involves the reaction of diaminomaleonitrile (DAMN) with a sulfur source like thionyl chloride (SOCl₂) to form 3,4-dicyano-1,2,5-thiadiazole, which is then hydrolyzed to the target diamine compound.[1] Understanding this pathway is critical to diagnosing issues during the process.

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis A Diaminomaleonitrile (DAMN) B 3,4-Dicyano-1,2,5-thiadiazole A->B Cyclization D This compound B->D Nitrile Hydrolysis C Thionyl Chloride (SOCl₂) C->B

Caption: General synthesis pathway for this compound.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis and scale-up.

Section 1: Reaction Execution & Monitoring

Question: My reaction yield is consistently low or the reaction appears to stall. What are the primary factors to investigate?

Answer: Low yields are a frequent challenge when scaling up. The root cause can typically be traced to one of several factors, ranging from reagent quality to reaction kinetics.

Probable Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Cause: On a larger scale, impurities in starting materials like diaminomaleonitrile (DAMN) can have a magnified negative impact, reacting with your sulfur source or catalyzing side reactions. Similarly, inaccurate stoichiometry due to weighing errors becomes more significant.

    • Solution: Always verify the purity of your starting materials via NMR or HPLC before beginning. For scale-up, it is critical to re-validate supplier specifications. Ensure precise molar ratios are maintained.

  • Insufficient Mixing:

    • Cause: What works in a small round-bottom flask with magnetic stirring often fails in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation.

    • Solution: Transition from magnetic stirring to overhead mechanical stirring. The choice of impeller (e.g., anchor, pitched-blade turbine) is critical to ensure homogeneity throughout the reaction vessel.

  • Temperature Control:

    • Cause: The initial cyclization is often exothermic. Without efficient heat dissipation at scale, the internal temperature can rise uncontrollably, leading to decomposition of the thiadiazole ring or unwanted byproducts.

    • Solution: Use a reactor with a cooling jacket and monitor the internal temperature, not just the bath temperature. A slow, controlled addition of one reagent to the other is a standard scale-up strategy to manage exotherms.

  • Reaction Monitoring:

    • Cause: Relying solely on reaction time is unreliable during scale-up.

    • Solution: Implement in-process controls (IPCs). Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. This provides real-time data to determine the true reaction endpoint.

A Low Yield Observed B Verify Purity of Starting Materials (NMR, HPLC) A->B Step 1 C Optimize Mixing (Overhead Stirrer, Impeller Choice) A->C Step 2 D Improve Temp. Control (Jacketed Reactor, Slow Addition) A->D Step 3 E Implement IPCs (TLC, HPLC) to Confirm Endpoint A->E Step 4 F Problem Resolved B->F C->F D->F E->F

Caption: Troubleshooting workflow for addressing low reaction yields.

Section 2: Product Isolation and Purification

Question: During work-up, my product precipitates as an oil or a very fine, difficult-to-filter solid. How can I improve the isolation?

Answer: This issue, often called "oiling out," is common when a compound's melting point is below the temperature of the solution or when impurities interfere with crystal lattice formation.[2]

Probable Causes & Solutions:

  • Solvent Choice & Cooling Rate:

    • Cause: The solvent system used for precipitation or recrystallization may be too effective, keeping the product dissolved even at low temperatures. Conversely, crashing the product out of solution by cooling too quickly promotes oil or amorphous solid formation over well-defined crystals.

    • Solution:

      • Solvent Screening: Experiment with different anti-solvents or solvent mixtures. For amine-containing compounds like this, protic solvents like ethanol or isopropanol, potentially with water as an anti-solvent, can be effective.[2]

      • Controlled Cooling: Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath or refrigerator. Seeding the solution with a few crystals of pure product can promote proper crystallization.

  • High Impurity Load:

    • Cause: Impurities act as defects in the crystal lattice, preventing proper crystal growth and often leading to an oily precipitate.

    • Solution: Before attempting crystallization, consider a preliminary purification step. A quick filtration through a plug of silica gel to remove baseline impurities or a liquid-liquid extraction can significantly improve the subsequent crystallization.

Question: My product appears to decompose during silica gel column chromatography. What are my alternatives?

Answer: The two amine groups in this compound make it basic and susceptible to degradation on acidic stationary phases like standard silica gel.

Probable Causes & Solutions:

  • Acidity of Silica Gel:

    • Cause: The acidic nature of silica gel can cause streaking, irreversible adsorption, or on-column decomposition of basic compounds.

    • Solution:

      • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1%), before packing the column. This will neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) if your compound has sufficient hydrophobic character.

  • Solvent Choice:

    • Cause: Using overly reactive or acidic solvents (e.g., un-neutralized chloroform) can contribute to product degradation.

    • Solution: Use high-purity, stabilized solvents. A common mobile phase for amine compounds on silica is a mixture of ethyl acetate and hexanes, often with a small percentage of methanol to improve elution.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary concerns are associated with the reagents used in the precursor synthesis. Thionyl chloride (SOCl₂), for example, is highly corrosive and toxic, reacting violently with water to release HCl and SO₂ gases[1]. At scale, this reaction must be performed in a well-ventilated fume hood or a walk-in hood within a controlled reactor system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat, is mandatory. A base quench station should be readily available to neutralize any spills.

Q2: How can I best characterize the final this compound product for purity?

A2: A combination of analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • HPLC (High-Performance Liquid Chromatography): To obtain a precise quantitative measure of purity (e.g., >99%).

  • Elemental Analysis (CHN/S): To confirm the elemental composition of the final product.

Q3: My final product is off-color (e.g., yellow or brown) instead of white. What is the likely cause?

A3: A slight discoloration often indicates the presence of minor, highly colored impurities, possibly from oxidation or side reactions. The amine groups can be susceptible to air oxidation over time. If the purity is confirmed to be high by NMR and HPLC, the color may be due to trace impurities. A final recrystallization or treatment with activated carbon can sometimes resolve this issue. Storing the final product under an inert atmosphere (nitrogen or argon) is also recommended.

Key Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 3,4-Dicyano-1,2,5-thiadiazole

This protocol is a representative procedure and should be optimized for your specific scale and equipment.

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is clean, dry, and purged with nitrogen.

  • Reaction: Charge the reactor with 3,4-dicyano-1,2,5-thiadiazole (1.0 eq).

  • Hydrolysis: Add a solution of aqueous acid (e.g., 4M HCl) or base (e.g., 2M NaOH) (5-10 vol) to the reactor.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC until the starting material is consumed.

  • Cooling & Neutralization: Cool the mixture to room temperature. Carefully neutralize the solution with a base (if acid was used) or acid (if base was used) to a pH of ~7-8, keeping the temperature below 25 °C.

  • Isolation: The product will precipitate. Cool the mixture further to 0-5 °C for 1-2 hours to maximize precipitation.

  • Filtration: Filter the solid product using a Buchner funnel. Wash the filter cake with cold deionized water, followed by a cold, non-polar solvent like hexanes to aid drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water, isopropanol). The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Dissolution: Place the crude, dry product in an appropriately sized flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through Celite to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystal formation is established, place the flask in an ice bath for at least 1 hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary Table

ParameterRecommended ConditionRationale / Key Consideration
Synthesis Solvent Aqueous Acid/BaseFacilitates the hydrolysis of the nitrile groups.[1]
Reaction Temperature 80 - 100 °CProvides sufficient energy for hydrolysis without significant decomposition.
Work-up pH 7 - 8The product is an amine and will be soluble at low pH. Neutralization is required for precipitation.
Purification Method RecrystallizationEffective for removing soluble impurities. Avoids potential degradation on acidic silica gel.
Recrystallization Solvent Ethanol/Water, IsopropanolGood balance of solubility at high temperature and insolubility at low temperature for many amine compounds.[2]
Storage Cool, dry, inert atmosphereProtects the amine groups from air oxidation and moisture.

References

  • Benchchem. (n.d.). This compound | CAS 55904-36-4.
  • Benchchem. (2025). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles.

Sources

Technical Support Center: Catalyst Optimization for 1,2,5-Thiadiazole-3,4-Diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2,5-thiadiazole-3,4-diamine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address specific challenges encountered during catalyst selection and reaction optimization. Our focus is on explaining the causality behind experimental choices to empower users to make informed decisions in their own laboratory settings.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes for this compound, and where does catalysis play a role?

The synthesis of this compound, a crucial building block in medicinal and materials chemistry, is primarily achieved through two strategic pathways.[1] Catalyst selection is critical in both routes to ensure high yield, purity, and reaction efficiency.

  • Route A: Direct Cyclization of Acyclic Precursors: This approach involves constructing the thiadiazole ring from open-chain starting materials. A notable example is the reaction of dithiocarbamate derivatives with hydrazine sulfate.[1] This pathway heavily relies on a catalyst to facilitate the ring-closure and dehydration steps. The choice of catalyst directly influences reaction kinetics and the suppression of side products.

  • Route B: Functional Group Transformation of a Pre-formed Thiadiazole Ring: This strategy begins with a 1,2,5-thiadiazole core that already possesses substituents at the 3 and 4 positions, which are then chemically converted to amines. The most common precursor for this route is 3,4-dicyano-1,2,5-thiadiazole.[1] The conversion of the nitrile groups to amines is achieved through hydrolysis, a reaction that is fundamentally dependent on acid or base catalysis.

The following diagram illustrates the strategic decision-making process for synthesizing this compound.

G cluster_routes Primary Synthetic Strategies cluster_detailsA Route A Details cluster_detailsB Route B Details start Synthesis Goal: This compound routeA Route A: Direct Cyclization start->routeA routeB Route B: Functional Group Transformation start->routeB precursorsA Starting Materials: Dithiocarbamates + Hydrazine Sulfate routeA->precursorsA precursorsB Starting Material: 3,4-Dicyano-1,2,5-thiadiazole routeB->precursorsB catalysisA Catalysis Type: Heterogeneous Basic Catalyst (e.g., MgO Nanoparticles) precursorsA->catalysisA catalysisB Catalysis Type: Acid or Base-Catalyzed Hydrolysis precursorsB->catalysisB G start Goal: Hydrolyze 3,4-Dicyano-1,2,5-thiadiazole initial_choice Initial Catalyst Choice: Acid Catalysis (H₂SO₄) (Safer for thiadiazole ring) start->initial_choice check_conversion Is conversion complete in 24h? initial_choice->check_conversion success Success! Proceed to workup. check_conversion->success Yes increase_temp Action: Increase Temperature (e.g., from 80°C to 100°C) check_conversion->increase_temp No switch_to_base Alternative Strategy: Base Catalysis (NaOH/H₂O₂) (Use with caution) check_conversion->switch_to_base Still too slow increase_temp->check_conversion check_byproducts Are byproducts (di-acid, ring-opening) observed? switch_to_base->check_byproducts success_base Success! Careful workup. check_byproducts->success_base No reduce_temp_conc Action: 1. Lower Temperature 2. Reduce Base Conc. 3. Shorten Reaction Time check_byproducts->reduce_temp_conc Yes reduce_temp_conc->switch_to_base

Caption: Decision workflow for optimizing the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds , MDPI, [Link]

  • Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts | Request PDF , ResearchGate, [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC , NIH, [Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases , Journal of the American Chemical Society, [Link]

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"degradation pathways of 1,2,5-thiadiazole-3,4-diamine under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,5-thiadiazole-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges related to the stability of this compound under acidic and basic conditions. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,5-thiadiazole ring system?

The 1,2,5-thiadiazole nucleus is known for its high aromaticity, which contributes to its notable thermal stability.[1] It is generally stable in the presence of concentrated mineral acids but displays some sensitivity to basic conditions.[1] This inherent stability makes it a versatile scaffold in medicinal and materials chemistry.

Q2: I am observing unexpected degradation of my this compound sample in an acidic solution. What could be the cause?

While the 1,2,5-thiadiazole ring itself is relatively stable in acid, the exocyclic amino groups at the 3 and 4 positions can undergo protonation in acidic media. Under harsh acidic conditions (e.g., elevated temperatures, prolonged exposure), this can potentially lead to hydrolysis of the C-N bonds, although this is less common than basic hydrolysis for amines. One documented observation is the formation of ammonium chloride upon decomposition in hydrochloric acid, which suggests the breakdown of the amino groups and potentially the ring structure.

Q3: My this compound appears to be degrading in a basic solution. What is the likely degradation pathway?

The 1,2,5-thiadiazole ring is more susceptible to nucleophilic attack under basic conditions. For the 1,3,4-thiadiazole isomer, ring opening by strong bases is a known reaction.[2] A similar mechanism can be proposed for this compound, where hydroxide ions could attack the carbon atoms of the thiadiazole ring, leading to ring cleavage. The presence of two amino groups may influence the electron density of the ring and its susceptibility to nucleophilic attack.

Q4: What are the potential degradation products I should be looking for?

Under Acidic Conditions:

  • Hydrolysis of Amino Groups: While less likely, forced conditions could lead to the replacement of amino groups with hydroxyl groups, forming hydroxylated thiadiazole derivatives.

  • Ring Cleavage Products: Severe acidic conditions might lead to the complete breakdown of the thiadiazole ring, potentially yielding inorganic species like ammonium salts and sulfate.

Under Basic Conditions:

  • Ring-Opened Intermediates: Nucleophilic attack by hydroxide could lead to the formation of transient, ring-opened species.

  • Hydrolyzed Products: Similar to acidic conditions, but more probable, the amino groups could be hydrolyzed to hydroxyl groups.

  • Complete Degradation: Under forcing basic conditions, the ring may be fully cleaved, leading to the formation of smaller organic fragments and inorganic salts.

Troubleshooting Guides

Problem 1: Inconsistent results in stability studies.
Potential Cause Troubleshooting Step Rationale
Variability in pH Accurately prepare and verify the pH of all acidic and basic solutions using a calibrated pH meter before each experiment.Minor pH variations can significantly impact the rate and pathway of degradation.
Temperature Fluctuations Use a calibrated, temperature-controlled water bath or heating block for all degradation experiments.Degradation reactions are highly sensitive to temperature changes.
Oxygen Contamination For studies sensitive to oxidation, degas all solutions and perform experiments under an inert atmosphere (e.g., nitrogen or argon).Oxidative degradation can be a competing pathway, especially at elevated temperatures.
Impure Starting Material Verify the purity of your this compound starting material using techniques like HPLC, NMR, and mass spectrometry before initiating stability studies.Impurities can act as catalysts or degrade into interfering products.
Problem 2: Difficulty in identifying degradation products.
Potential Cause Troubleshooting Step Rationale
Low Concentration of Degradants Employ forced degradation conditions (see protocol below) to generate a sufficient quantity of degradation products for characterization. A target of 5-20% degradation is often recommended.This ensures that the concentration of degradants is above the limit of detection for analytical instruments.
Co-elution in HPLC Optimize your HPLC method by screening different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, different buffers), and gradients.Proper chromatographic separation is crucial for accurate identification and quantification of individual degradation products.
Lack of Structural Information Utilize hyphenated techniques like LC-MS/MS for molecular weight determination and fragmentation patterns. Isolate major degradation products using preparative HPLC for subsequent analysis by NMR spectroscopy.These techniques provide detailed structural information necessary for unambiguous identification of unknown compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under acidic and basic stress conditions for identification and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or other suitable mobile phase modifier

  • Class A volumetric flasks and pipettes

  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • In a separate flask, repeat with 1 M HCl.

    • Keep the solutions at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C), taking appropriate safety precautions.

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • In a separate flask, repeat with 1 M NaOH.

    • Keep the solutions at room temperature and take samples at various time points.

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C).

    • Before analysis, neutralize the samples with an equivalent amount of HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more retained compounds. A typical starting point could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: PDA/UV at a wavelength where the parent compound and potential degradants absorb (e.g., scan from 200-400 nm).

  • Column Temperature: 30 °C

Method Optimization:

  • Inject the stressed samples and the control.

  • Evaluate the chromatograms for the separation of the main peak from any new peaks (degradation products).

  • If co-elution occurs, modify the gradient, mobile phase composition (e.g., try methanol instead of acetonitrile), or try a different column chemistry.

Visualized Degradation Pathways and Workflows

Proposed Degradation Pathways

DegradationPathways cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH, heat) parent_acid This compound hydrolysis_acid Hydroxylated Intermediates parent_acid->hydrolysis_acid Hydrolysis of Amino Groups ring_cleavage_acid Ring Cleavage Products (e.g., NH4+, SO4^2-) parent_acid->ring_cleavage_acid Direct Ring Cleavage hydrolysis_acid->ring_cleavage_acid Further Degradation parent_base This compound ring_opening_base Ring-Opened Intermediates parent_base->ring_opening_base Nucleophilic Attack by OH- hydrolysis_base Hydroxylated Thiadiazoles parent_base->hydrolysis_base Hydrolysis final_products_base Final Degradation Products (e.g., smaller organic fragments, salts) ring_opening_base->final_products_base Fragmentation hydrolysis_base->final_products_base Further Degradation

Caption: Proposed degradation pathways under acidic and basic conditions.

Experimental Workflow for Degradation Studies

ExperimentalWorkflow start Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acid, Base, Heat) start->stress sampling Sample at Various Time Points stress->sampling neutralize Neutralize Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis characterization Characterize Degradation Products (MS/MS, Prep-HPLC, NMR) analysis->characterization conclusion Elucidate Degradation Pathways and Kinetics characterization->conclusion

Caption: Workflow for conducting and analyzing forced degradation studies.

References

  • MDPI. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

  • Shealy, Y. F., & Clayton, J. D. (1963). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of [l,2,5]Thiadiazolo[3,4-ci]pyrimidin-7(6jFf)-one. The Journal of Organic Chemistry, 28(6), 1491–1495.
  • ResearchGate. (n.d.). Reaction of this compound 2 and oxalic acid or oxalyl chloride. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photochemical Ring Editing: Access to Privileged 1,2,5- Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Un. Retrieved from [Link]

  • ACS Publications. (2023, September 11). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Retrieved from [Link]

  • Google Patents. (n.d.). US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole.
  • Cambridge Open Engage. (n.d.). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Under Ambient, Aerobic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • MDPI. (2018, November 29). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. Retrieved from [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • MDPI. (2020, June 18). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • ResearchGate. (n.d.). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiadiazoles. Part II. 3 : 5-Diamino-1 : 2 : 4-thiadiazole and its 5-alkyl homologues. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Novel mixed ligand of 2,5-diamino-1,3,4-thiadiazole schiff base incorporating benzoic acid: Synthesis and antimicrobial activity. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,2,5-Thiadiazole-3,4-diamine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, thiadiazole diamines represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural versatility, arising from the isomeric placement of nitrogen and sulfur atoms within the five-membered ring, gives rise to a spectrum of physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of 1,2,5-thiadiazole-3,4-diamine and its key isomers: 1,2,3-thiadiazole-4,5-diamine, 1,2,4-thiadiazole-3,5-diamine, and 1,3,4-thiadiazole-2,5-diamine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a consolidated overview of their synthesis, properties, and potential applications, supported by available experimental and computational data.

Introduction to Thiadiazole Diamine Isomers

Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. The diamino-substituted isomers are of particular interest due to the presence of two reactive amino groups, which serve as key pharmacophoric features and versatile handles for further chemical modifications. The arrangement of the heteroatoms within the thiadiazole core profoundly influences the electronic distribution, aromaticity, and ultimately, the biological and material properties of the resulting diamine. Understanding the nuances of each isomer is crucial for the rational design of novel therapeutics and functional materials.

There are four principal isomers of thiadiazole, leading to distinct diamino-substituted congeners:

  • 1,2,3-Thiadiazole: A less common and relatively unstable isomer.

  • 1,2,4-Thiadiazole: A stable isomer with diverse biological activities.

  • 1,2,5-Thiadiazole: A planar, thermally stable, and weakly basic aromatic system.

  • 1,3,4-Thiadiazole: An extensively studied isomer known for its broad pharmacological profile.[1][2]

This guide will focus on the diamino derivatives of these core structures, with a primary emphasis on the well-characterized this compound and its comparison with the 1,2,4- and 1,3,4-isomers. Information on the 1,2,3-isomer is notably scarce in the current scientific literature.

Synthesis and Chemical Reactivity: A Comparative Overview

The synthetic accessibility of each isomer is a critical factor for its exploration in research and development. The methodologies for preparing these diamino-thiadiazoles vary significantly, reflecting the inherent stability and reactivity of the respective heterocyclic cores.

This compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole. This precursor is prepared by reacting diaminomaleonitrile (DAMN) with thionyl chloride (SOCl₂). This approach is favored as it avoids the formation of impurities often encountered in older methods.[3] Alternative strategies include the direct cyclization of appropriate diamine precursors.[3] The 1,2,5-thiadiazole nucleus is generally stable to concentrated mineral acids and only slightly sensitive to bases, which facilitates its handling and derivatization under various reaction conditions.[3] The two amino groups readily undergo condensation reactions, making it a versatile building block for the synthesis of fused heterocyclic systems.[3]

1,2,4-Thiadiazole-3,5-diamine

Synthetic routes to 3,5-diamino-1,2,4-thiadiazoles are less common in the literature compared to other isomers.[4] One reported method involves the iodine-mediated oxidative N-S bond formation from guanyl thiourea substrates.[4][5] This approach offers a metal-free and scalable pathway to both symmetrically and asymmetrically substituted 3,5-diamino-1,2,4-thiadiazoles.[4] The reactivity of the 1,2,4-thiadiazole ring is influenced by the position of the substituents; the 5-position is often the most reactive site for nucleophilic substitution.[2]

1,3,4-Thiadiazole-2,5-diamine

The 1,3,4-thiadiazole-2,5-diamine isomer is arguably the most extensively studied. A prevalent synthetic method is the cyclization of thiosemicarbazides or bithiourea.[6] For instance, the reaction of bithiourea with acetic anhydride can yield the diacetyl derivative, which can then be hydrolyzed to the parent diamine.[6] The 1,3,4-thiadiazole ring is known for its metabolic stability and diverse pharmacological profile.[1][7] The amino groups at the 2- and 5-positions are nucleophilic and can be readily functionalized.

Synthetic Pathways Overview

Synthesis cluster_125 This compound cluster_124 1,2,4-Thiadiazole-3,5-diamine cluster_134 1,3,4-Thiadiazole-2,5-diamine DAMN Diaminomaleonitrile Dicyano_125 3,4-Dicyano-1,2,5-thiadiazole DAMN->Dicyano_125 SOCl₂ Diamine_125 This compound Dicyano_125->Diamine_125 Hydrolysis Guanyl_Thiourea Guanyl Thiourea Diamine_124 1,2,4-Thiadiazole-3,5-diamine Guanyl_Thiourea->Diamine_124 I₂-mediated Oxidative Cyclization Bithiourea Bithiourea Diacetyl_134 Diacetyl Derivative Bithiourea->Diacetyl_134 Acetic Anhydride Diamine_134 1,3,4-Thiadiazole-2,5-diamine Diacetyl_134->Diamine_134 Hydrolysis

Caption: Generalized synthetic routes to diamino-thiadiazole isomers.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound1,2,4-Thiadiazole-3,5-diamine1,3,4-Thiadiazole-2,5-diamine
Aromaticity Weakly basic aromatic system.[3]Aromatic and generally stable.[2]Strong aromatic character, contributing to in vivo stability.[7]
Polarity The 1,2,5-thiadiazole core is less polarizable than the 1,3,4-isomer.[3]-Mesoionic nature enhances membrane permeability.[8]
Stability Thermally stable; stable in concentrated mineral acids.[3]Stable to acids, alkalis, and oxidizing/reducing agents.[2]High in vivo stability.[7]
Reactivity Amino groups are nucleophilic and readily undergo condensation.[3]The 5-position is the most reactive site for nucleophilic substitution.[2]Amino groups are nucleophilic and can be readily functionalized.

Note: Data for 1,2,3-thiadiazole-4,5-diamine is insufficient for a meaningful comparison.

Computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties of these isomers. For instance, a comparative study on 1,3,4-thiadiazole derivatives, including the 2,5-diamine, has shown that the positions of the amino groups significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which in turn dictate the molecule's reactivity and electronic properties.[7][9] The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally correlating with higher reactivity.

Conceptual Isomer Comparison

Caption: Conceptual representation of the distinct properties of thiadiazole diamine isomers.

Spectroscopic Characterization

The structural elucidation of thiadiazole diamines relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for all parent compounds are not compiled in a single source, characteristic features can be inferred from studies on their derivatives.

  • ¹H NMR Spectroscopy: The chemical shifts of the amino protons are highly dependent on the solvent and concentration. The aromatic protons of the thiadiazole ring, if present, would appear in the downfield region.

  • ¹³C NMR Spectroscopy: The carbon atoms of the thiadiazole ring typically resonate in the aromatic region of the spectrum. The chemical shifts are sensitive to the electronic environment created by the nitrogen and sulfur atoms. For example, in 1,3,4-thiadiazole derivatives, the C2 and C5 carbons can have distinct chemical shifts.[10]

  • IR Spectroscopy: The IR spectra of diamino-thiadiazoles are characterized by N-H stretching vibrations of the amino groups, typically appearing in the range of 3200-3400 cm⁻¹. The C=N stretching vibrations of the thiadiazole ring are also prominent.[1][11]

Biological Activities and Potential Applications

Thiadiazole derivatives, as a class, exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The specific diamino isomers serve as crucial starting materials for the synthesis of more complex and potent therapeutic agents.

  • This compound is a key precursor for synthesizing compounds with a broad spectrum of pharmacological activities.[3] Its derivatives have shown promise as anticancer and antimicrobial agents.[3]

  • 1,2,4-Thiadiazole derivatives are known to possess diverse biological profiles, including use in antibiotics like Cefozopran.[12]

  • 1,3,4-Thiadiazole is perhaps the most pharmacologically significant isomer, with derivatives in the market as diuretics (Acetazolamide), antibacterial agents (Sulfamethizole), and more.[1][7] 2,5-Diamino-1,3,4-thiadiazole itself has been investigated for its antimicrobial properties and its metal complexes show enhanced activity.[13]

The biological activity is intimately linked to the structure of the thiadiazole core. The ability of the nitrogen and sulfur atoms to participate in hydrogen bonding and coordinate with metal ions in biological targets is a key determinant of their pharmacological effects.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Diamino-1,3,4-thiadiazole from Bithiourea

This protocol is a generalized representation based on literature descriptions.[6]

Materials:

  • Bithiourea

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Acetylation: A mixture of bithiourea and acetic anhydride is refluxed for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Diacetyl Derivative: Upon completion, the reaction mixture is cooled, and the precipitated diacetyl derivative is collected by filtration, washed with water, and dried.

  • Hydrolysis: The diacetyl derivative is suspended in an aqueous solution of hydrochloric acid and heated under reflux.

  • Neutralization and Isolation: The reaction mixture is cooled and neutralized with a solution of sodium hydroxide to precipitate the 2,5-diamino-1,3,4-thiadiazole. The product is then collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Causality: The acetylation step protects the amino groups and facilitates the cyclization to the thiadiazole ring. The subsequent hydrolysis removes the acetyl groups to yield the desired diamine.

General Protocol for ¹H and ¹³C NMR Spectroscopic Analysis

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified thiadiazole diamine isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Causality: The choice of solvent is crucial as it can affect the chemical shifts of labile protons, such as those on the amino groups. DMSO-d₆ is often a good choice for polar compounds and allows for the observation of N-H protons.

Conclusion and Future Perspectives

The diamino-substituted isomers of thiadiazole represent a fascinating and promising area of chemical research. While this compound and 1,3,4-thiadiazole-2,5-diamine are relatively well-explored, significant gaps remain in our understanding of the 1,2,4- and particularly the 1,2,3-isomers. The development of efficient and scalable synthetic routes for all isomers is paramount to unlocking their full potential.

Future research should focus on:

  • Developing novel synthetic methodologies for the less accessible isomers, especially 4,5-diamino-1,2,3-thiadiazole.

  • Conducting direct comparative studies of the physicochemical and biological properties of the parent diamino-thiadiazoles to establish clear structure-property and structure-activity relationships.

  • Utilizing computational chemistry to predict the properties of these isomers and guide the design of new derivatives with enhanced activities.

By systematically exploring the chemical space of thiadiazole diamines, the scientific community can pave the way for the discovery of novel therapeutics and advanced materials with tailored properties.

References

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A Comparative Analysis of the Biological Activity of 1,2,5-Thiadiazole-3,4-diamine Scaffolds and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry. Its planar, aromatic, and electron-withdrawing nature makes it a valuable pharmacophore.[1] The diamino-substituted variant, 1,2,5-thiadiazole-3,4-diamine, serves as a crucial building block for the synthesis of a diverse range of more complex heterocyclic systems with broad pharmacological potential.[1] This guide provides a comparative overview of the biological activities of derivatives of this scaffold against established standard drugs in key therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: A New Frontier in Cytotoxicity

Derivatives of the 1,2,5-thiadiazole scaffold have demonstrated promising cytotoxic effects against various human cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of critical enzymes involved in cell proliferation or the induction of apoptosis (programmed cell death).[1][2]

Comparative Efficacy with Standard Anticancer Drugs

The landscape of cancer treatment is diverse, encompassing chemotherapy, targeted therapy, immunotherapy, and hormone therapy.[3][4][5] Standard chemotherapeutic agents like doxorubicin and cisplatin are known for their potent, broad-spectrum cytotoxicity.[3]

Compound/Drug Mechanism of Action Reported IC50 Values Target Cancer Cell Lines
This compound Derivatives Inhibition of enzymes in cell proliferation, apoptosis induction.[1][6]5-15 µM[1]HepG2 (Hepatocellular Carcinoma), A549 (Lung Carcinoma), MCF-7 (Breast Carcinoma).[1][7]
Doxorubicin (Chemotherapy) Intercalates DNA, inhibits topoisomerase II.[4]Nanomolar to low micromolar rangeBroad spectrum, including breast, lung, and liver cancers.[4]
Cisplatin (Chemotherapy) Cross-links DNA, leading to apoptosis.[4]Low micromolar rangeVarious solid tumors.[4]
Imatinib (Targeted Therapy) Inhibits specific tyrosine kinases (e.g., Bcr-Abl).[3]Sub-micromolar rangeChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST).[3]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,2,5-thiadiazole derivatives) and a standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Drug Discovery Workflow

G cluster_0 Discovery & Preclinical cluster_1 Clinical Trials Lead Identification Lead Identification (e.g., 1,2,5-thiadiazole scaffold) Lead Optimization (SAR) Lead Optimization (SAR) Lead Identification->Lead Optimization (SAR) In Vitro Testing In Vitro Testing (e.g., MTT Assay) Lead Optimization (SAR)->In Vitro Testing In Vivo Animal Models In Vivo Animal Models (e.g., Xenograft models) In Vitro Testing->In Vivo Animal Models Phase I Phase I (Safety) In Vivo Animal Models->Phase I Phase II Phase II (Efficacy & Dosing) Phase I->Phase II Phase III Phase III (Large-scale Efficacy) Phase II->Phase III FDA Review & Approval FDA Review & Approval Phase III->FDA Review & Approval

Caption: A simplified workflow of the drug discovery and development process.

Antimicrobial Activity: A Potential Solution to Resistance

Thiadiazole derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens.[1][8] The mechanism is often attributed to the disruption of essential cellular processes in the microbes.[6]

Comparative Efficacy with Standard Antimicrobial Drugs

Standard antimicrobial therapy relies on various classes of antibiotics, including penicillins, cephalosporins, and fluoroquinolones.[9][10][11] The emergence of antimicrobial resistance is a major global health concern, necessitating the development of novel antimicrobial agents.[12]

Compound/Drug Spectrum of Activity General Mechanism of Action
This compound Derivatives Gram-positive and Gram-negative bacteria, some fungi.[8][13]Disruption of microbial cellular processes.[6]
Penicillin (e.g., Amoxicillin) Primarily Gram-positive, some Gram-negative bacteria.[11]Inhibits bacterial cell wall synthesis.[11]
Cephalosporins (e.g., Cefazolin) Broad-spectrum against Gram-positive and Gram-negative bacteria.[9]Inhibits bacterial cell wall synthesis.[9]
Fluoroquinolones (e.g., Ciprofloxacin) Broad-spectrum, including Pseudomonas aeruginosa.[10]Inhibits DNA gyrase and topoisomerase IV.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and a standard antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Illustrating a Potential Mechanism of Action

G Thiadiazole_Derivative 1,2,5-Thiadiazole Derivative Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Thiadiazole_Derivative->Bacterial_Enzyme Inhibits DNA_Replication DNA Replication Bacterial_Enzyme->DNA_Replication Required for Cell_Death Bacterial Cell Death Bacterial_Enzyme->Cell_Death Inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to

Caption: A potential inhibitory pathway for thiadiazole derivatives in bacteria.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Certain thiadiazole compounds have been recognized for their anti-inflammatory properties.[1][14][15] Their mechanism of action may involve the inhibition of pro-inflammatory enzymes or cytokines.

Comparative Efficacy with Standard Anti-inflammatory Drugs

Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are widely used to manage pain and inflammation.[16][17][18] They primarily work by inhibiting cyclooxygenase (COX) enzymes.[16]

Compound/Drug Primary Mechanism of Action Therapeutic Use
This compound Derivatives Potential inhibition of pro-inflammatory mediators.[19]Investigational for inflammatory conditions.
Ibuprofen (NSAID) Non-selective COX-1 and COX-2 inhibitor.[20]Pain, fever, inflammation.[16][17]
Naproxen (NSAID) Non-selective COX-1 and COX-2 inhibitor.[20]Pain, fever, inflammation.[16][17]
Celecoxib (COX-2 Inhibitor) Selective COX-2 inhibitor.[20]Arthritis and acute pain, with a lower risk of gastrointestinal side effects.[21]
Diclofenac (NSAID) Potent non-selective COX inhibitor.[20]Pain and inflammatory disorders.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimate rodents (e.g., rats) to the laboratory conditions.

  • Compound Administration: Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Expert Commentary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data gathered from in vitro studies are encouraging, particularly in the context of anticancer and antimicrobial applications. However, the transition from a promising lead compound to a clinical candidate is a long and arduous process.

Key Considerations for Future Research:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure are necessary to optimize potency and selectivity while minimizing off-target effects.

  • In Vivo Efficacy and Toxicology: Promising compounds must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profiles.

  • Mechanism of Action Elucidation: A deeper understanding of the molecular targets and pathways modulated by these compounds is crucial for rational drug design and development.

While direct head-to-head comparisons with highly optimized, clinically approved drugs at this early stage may show differences in potency, the value of the 1,2,5-thiadiazole scaffold lies in its chemical tractability and the potential to overcome existing challenges like drug resistance. Continued interdisciplinary research in chemistry, biology, and pharmacology will be essential to unlock the full therapeutic potential of this versatile heterocyclic system.

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A Comparative Guide to the Spectroscopic Interpretation of 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, the 1,2,5-thiadiazole scaffold has garnered significant interest due to its unique electronic properties and biological activities.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 1,2,5-thiadiazole-3,4-diamine.

This document moves beyond a simple recitation of spectral data. It offers a comparative analysis, juxtaposing the expected NMR features of the target molecule with those of related structures. Furthermore, it delves into alternative analytical techniques, providing a holistic approach to the structural elucidation of this important synthetic building block.

The Structural Significance of this compound

This compound is a vital precursor in the synthesis of more complex molecules, including those with potential therapeutic applications. Its symmetrical nature and the presence of two reactive amino groups make it a versatile component for creating extended aromatic systems and coordination complexes. Accurate and unambiguous structural confirmation is the bedrock of any subsequent research and development. NMR spectroscopy, a powerful and non-destructive technique, is the primary tool for this purpose.

Interpreting the NMR Spectra of this compound

Due to the challenges in sourcing direct, published experimental NMR data for this compound, this guide will present a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in established principles of NMR spectroscopy and supported by data from analogous compounds.

¹H NMR Spectrum: A Singular Signature

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple due to the molecule's symmetry. The two amino groups are chemically equivalent, and therefore, their protons will resonate at the same chemical shift.

Expected Signal:

  • A single, broad singlet for the -NH₂ protons: The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a common NMR solvent like DMSO-d₆, these protons are expected to appear in the range of δ 5.0-7.0 ppm. The signal will likely be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In the ¹H NMR spectra of other amino-substituted thiadiazoles, the amino protons have been observed as a singlet.[2]

Causality Behind the Prediction: The C₂ᵥ symmetry of the molecule renders the two amino groups and their respective protons magnetically equivalent. The broadness of the -NH₂ signal is a characteristic feature arising from the rapid exchange of these protons with each other and with any trace amounts of water in the solvent, as well as the quadrupolar nature of the adjacent nitrogen atom.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is also expected to be straightforward, reflecting the molecule's symmetry.

Expected Signals:

  • A single signal for the two equivalent thiadiazole ring carbons (C3 and C4): Based on data for other 3,4-disubstituted 1,2,5-thiadiazoles, the chemical shift for these carbons is predicted to be in the range of δ 140-160 ppm.[1] The amino groups are electron-donating, which would typically shield adjacent carbons, but the overall electron-withdrawing nature of the thiadiazole ring will result in a downfield shift compared to a simple benzene ring. For comparison, the carbon atoms of the 1,2,5-thiadiazole 1,1-dioxide ring appear even further downfield, in the 150–170 ppm range.[1]

Causality Behind the Prediction: The equivalence of the two carbon atoms in the thiadiazole ring is a direct consequence of the molecule's symmetry. The predicted chemical shift range is based on the known electronic environment of the 1,2,5-thiadiazole ring system, which is considered electron-deficient. The attachment of electron-donating amino groups modulates this electronic environment, influencing the final chemical shift.

Comparative Spectral Analysis

To place the predicted spectra of this compound in context, it is instructive to compare it with related thiadiazole isomers.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesReference
This compound (Predicted) Single broad singlet for NH₂ protons (δ 5.0-7.0 ppm in DMSO-d₆)Single signal for C3/C4 (δ 140-160 ppm)N/A
5-Phenyl-1,3,4-thiadiazol-2-amine Multiplet for phenyl protons (δ 7.41–7.75 ppm), broad signal for NH₂ protonsC2: ~168.5 ppm, C5: ~156.5 ppm, Phenyl carbons: δ 126-131 ppm[3]
2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole Singlet for NH₂ (δ 7.35 ppm), signals for substituted phenyl ringC2: ~168.1 ppm, C5: ~156.3 ppm, Phenyl and t-butyl carbons in their respective regions[2]

This comparison highlights how changes in the substitution pattern and the isomeric form of the thiadiazole ring significantly impact the NMR spectra. The simplicity of the predicted spectra for this compound makes it a readily identifiable molecule, assuming a pure sample.

Experimental Protocol for NMR Analysis

For the accurate acquisition of NMR data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width will be necessary (e.g., 0-200 ppm).

    • A larger number of scans will be required to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

    • The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups, although not applicable for this specific molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound (5-10 mg) Tube NMR Tube Compound->Tube Solvent DMSO-d6 (0.6 mL) Solvent->Tube Spectrometer NMR Spectrometer (≥400 MHz) Tube->Spectrometer Insert Sample H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift & Multiplicity Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Figure 1. A generalized workflow for the NMR analysis of this compound.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more robust characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C=N stretching: A band in the 1500-1650 cm⁻¹ region, corresponding to the C=N bonds within the thiadiazole ring.

  • N-H bending: A band around 1600 cm⁻¹.

The presence of two N-H stretching bands would be a strong indicator of the primary amine groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂H₄N₄S), the expected molecular weight is approximately 116.15 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide further structural information. For instance, the fragmentation of other diaminothiadiazoles has been studied and can offer insights into the expected fragmentation pathways.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. For this compound, a reverse-phase HPLC method, likely with a C18 column and a mobile phase gradient of water and acetonitrile or methanol, would be suitable. A single, sharp peak would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Analytical_Techniques cluster_techniques Analytical Characterization Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR Provides detailed structural information FTIR FT-IR Spectroscopy Compound->FTIR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight and formula HPLC HPLC Compound->HPLC Assesses purity

Figure 2. A multi-technique approach for the comprehensive characterization of this compound.

Conclusion

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2,5-Thiadiazole-3,4-diamine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Objective: This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation patterns of 1,2,5-thiadiazole-3,4-diamine. Due to a lack of direct experimental data in public databases, this document leverages foundational principles of mass spectrometry and comparative data from analogous structures to propose likely fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). This approach allows for the differentiation of the target compound from its key isomers, 1,3,4-thiadiazole-2,5-diamine and 1,2,4-thiadiazole-3,5-diamine.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring a planar, aromatic 1,2,5-thiadiazole core with vicinal amino groups at the C3 and C4 positions.[1] This structure serves as a valuable building block in medicinal and materials chemistry due to its stable ring system and the reactive potential of its two amino groups.[1] Despite its synthetic utility, a comprehensive, publicly available mass spectrometric characterization is notably absent.

Structure elucidation and isomer differentiation are critical in drug development and chemical synthesis. Mass spectrometry is a primary tool for this purpose, offering high sensitivity and structural information through controlled fragmentation.[2] This guide will build the fragmentation patterns from the ground up, providing a robust framework for researchers who may synthesize or encounter this molecule.

Predicted Fragmentation of this compound (MW: 116.15)

The fragmentation of a molecule is dictated by its structure—the weakest bonds, the most stable resulting ions, and the potential for intramolecular rearrangements.[3] We will consider two common ionization techniques which produce different ion types and thus, distinct fragmentation patterns.

Electron Ionization (EI) Fragmentation

Electron Ionization (70 eV) creates an odd-electron molecular ion (M+•), which is often high in energy and prone to extensive fragmentation. The fragmentation is driven by radical stabilization and the elimination of small, stable neutral molecules.[3][4]

The proposed EI pathway for this compound (m/z 116) is initiated by cleavage of the thiadiazole ring, a common behavior for this class of heterocycles.[5]

Key Predicted EI Fragmentation Steps:

  • Molecular Ion Formation: The process begins with the formation of the molecular ion at m/z 116 .

  • Ring Cleavage - Loss of NS: A characteristic fragmentation of thiadiazoles is the expulsion of a nitrogen-sulfur radical (•NS, 46 Da). This would lead to a fragment ion at m/z 70 .

  • Loss of HCN: Aromatic amines are known to lose hydrogen cyanide (HCN, 27 Da). From the molecular ion, the loss of HCN would produce a fragment at m/z 89 . This can occur twice.

  • Sequential Losses: The initial fragment at m/z 70, a diaminoacetonitrile radical cation, could subsequently lose HCN to yield a fragment at m/z 43 .

dot digraph "EI_Fragmentation_1_2_5" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

M [label="C2H4N4S+•\nm/z 116", fillcolor="#FBBC05"]; F1 [label="C2H4N3+•\nm/z 70"]; F2 [label="CH3N3S+•\nm/z 89"]; F3 [label="CH3N2+•\nm/z 43"];

M -> F1 [label="- •NS"]; M -> F2 [label="- HCN"]; F1 -> F3 [label="- HCN"]; } Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates an even-electron, protonated molecule [M+H]+.[6] Fragmentation, induced by collision-induced dissociation (CID), proceeds through lower-energy pathways, often dominated by the loss of stable neutral molecules from the protonated precursor.[6] For this compound, protonation is expected to occur on one of the ring nitrogens or exocyclic amino groups.

Key Predicted ESI Fragmentation Steps ([M+H]+ at m/z 117):

  • Protonated Molecule: The ESI spectrum will be dominated by the protonated molecule at m/z 117 .

  • Loss of Ammonia (NH3): The most common fragmentation pathway for protonated amines is the loss of ammonia (NH3, 17 Da).[7][8] This is a highly favored process and would result in a major fragment ion at m/z 100 .

  • Ring Opening and Loss of HNCS: Following or concurrent with ring protonation, cleavage could lead to the loss of isothiocyanic acid (HNCS, 59 Da), resulting in a fragment at m/z 58 .

  • Loss of Cyanamide: Another plausible pathway is the elimination of cyanamide (CH2N2, 42 Da), which would yield a fragment ion at m/z 75 .

dot digraph "ESI_Fragmentation_1_2_5" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

MH [label="[C2H4N4S + H]+\nm/z 117", fillcolor="#EA4335"]; F1 [label="[C2H2N3S]+\nm/z 100"]; F2 [label="[CH3N3]+\nm/z 58"]; F3 [label="[CHNS + H]+\nm/z 75"];

MH -> F1 [label="- NH3"]; MH -> F2 [label="- HNCS"]; MH -> F3 [label="- CH2N2"]; } Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparative Analysis: Differentiating Isomers

The primary analytical value of mass spectrometry lies in its ability to distinguish between isomers. The fragmentation patterns of 1,3,4-thiadiazole-2,5-diamine and 1,2,4-thiadiazole-3,5-diamine are predicted to differ significantly due to the varied arrangements of heteroatoms and amino groups.

1,3,4-Thiadiazole-2,5-diamine (Symmetric Isomer)

This highly symmetric isomer is expected to show a more restricted fragmentation pattern.

  • EI Analysis: The key differentiation will be the initial ring cleavage. Instead of losing •NS, the 1,3,4-isomer is more likely to cleave into two symmetric fragments or undergo a concerted loss of N2 and CS. A prominent cleavage might involve the loss of a cyanamide radical (•NCNH2, 42 Da) to yield an ion at m/z 74 .

  • ESI Analysis: Loss of NH3 (m/z 100) is still expected. However, due to its symmetry, subsequent fragmentations may be less complex than for the 1,2,5-isomer. The loss of HNCS is less likely due to the ring structure.

1,2,4-Thiadiazole-3,5-diamine (Asymmetric Isomer)

This isomer's asymmetry will likely lead to a more complex fragmentation pattern with more diagnostic ions.[5]

  • EI Analysis: The N-S bond is a likely point of initial cleavage. It may exhibit losses of both •NS and potentially •CSN, leading to a richer EI spectrum. The loss of HCN from the C5 position would also be a characteristic pathway.

  • ESI Analysis: Protonation can occur at three different nitrogen atoms, potentially leading to different fragmentation routes upon CID. While loss of NH3 (m/z 100) is still probable, we might observe additional losses corresponding to the specific ring structure, such as the loss of formamidine (CH4N2, 44 Da) to give an ion at m/z 73 .

Summary of Predicted Diagnostic Fragments
m/z Proposed Neutral Loss 1,2,5-Isomer 1,3,4-Isomer 1,2,4-Isomer Ionization
117-HighHighHighESI
116-HighHighHighEI
100NH3HighHighHighESI
89HCNMediumLowMediumEI
74•NCNH2LowHigh LowEI
73CH4N2LowLowMedium ESI
70•NSMedium LowMediumEI
58HNCSMedium LowLowESI

Table entries (High, Medium, Low) represent the predicted relative abundance of the fragment ion for each isomer, highlighting the key differentiators.

Experimental Protocol for Validation

To validate these predictions, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each synthesized isomer in a suitable solvent such as methanol.

    • For ESI analysis, dilute the stock solution to 1-10 µg/mL in 50:50 methanol:water containing 0.1% formic acid. The acid ensures efficient protonation.

    • For EI analysis, dilute the stock solution in a volatile solvent like methanol or dichloromethane suitable for GC injection.

  • ESI-MS/MS Analysis (e.g., on a Q-TOF or Orbitrap instrument):

    • Mode: Positive ion mode.

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

    • MS1 Scan: Acquire a full scan from m/z 50-250 to confirm the presence of the protonated molecule [M+H]+ at m/z 117.

    • MS2 (Tandem MS) Scan: Select m/z 117 as the precursor ion for collision-induced dissociation (CID).

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions. This energy ramp is crucial for observing both low-energy (e.g., -NH3) and high-energy (e.g., ring cleavage) fragmentations.

  • GC-EI-MS Analysis (e.g., on a GC-Single Quadrupole or GC-TOF):

    • GC Column: Use a standard, non-polar column (e.g., DB-5ms).

    • Injection: 1 µL split injection.

    • Temperature Program: Start at a low temperature (e.g., 60°C) and ramp to a high temperature (e.g., 280°C) to ensure elution and prevent thermal degradation on the column.

    • Ionization: Standard Electron Ionization at 70 eV. This energy is a universal standard, allowing for comparison with established spectral libraries.[9]

    • MS Scan: Scan from m/z 35-250 to capture the molecular ion and all relevant fragments.

Conclusion

The key takeaway for researchers is the identification of diagnostic ions that can reliably differentiate this compound from its 1,3,4- and 1,2,4- isomers. Specifically, the predicted unique formation of fragments at m/z 70 (EI) and m/z 58 (ESI) for the 1,2,5-isomer provides a clear analytical target for its unambiguous identification. The provided experimental protocol offers a clear path to validating these predictions and establishing a definitive fragmentation library for this important class of compounds.

References

  • Gmelin, L. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]

  • ResearchGate. (2020). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Request PDF. Available at: [Link]

  • Popov, I. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 1088. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Borges, F., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 676. Available at: [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • Chem LibreTexts. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Yin, G., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6423. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1,2,5-Thiadiazole-3,4-Diamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,2,5-Thiadiazole-3,4-Diamine

This compound is a heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique structure, featuring a stable 1,2,5-thiadiazole core with two reactive amino groups, makes it a critical building block for synthesizing novel pharmaceutical agents, including histamine H₂ receptor antagonists, and advanced organometallic complexes.[1] The strong electron-withdrawing nature of the thiadiazole ring imparts distinct electronic properties to its derivatives, influencing their biological activity and material characteristics.[1]

Given its role as a key starting material, the ability to accurately and reliably quantify this compound is paramount. Whether assessing the purity of a newly synthesized batch, monitoring its concentration in a reaction mixture, or performing quality control on a final product, a robust and validated analytical method is not merely a procedural formality—it is the bedrock of reproducible science and regulatory compliance.

This guide provides a comparative analysis of principal analytical techniques for the quantification of this compound. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in established guidelines, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For a molecule like this compound, two primary techniques stand out: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC-UV) UV-Vis Spectrophotometry
Specificity High. Capable of separating the analyte from impurities and degradation products.Low. Measures the total absorbance of all chromophores at a specific wavelength; susceptible to interference.
Sensitivity High (typically low µg/mL to ng/mL).[2][3]Moderate (typically mg/mL to high µg/mL).
Application Ideal for purity analysis, stability studies, and quantification in complex matrices.Best suited for quantifying pure, dissolved substances or for high-throughput screening where specificity is not critical.
Throughput Moderate. Each sample requires a chromatographic run (typically 5-15 minutes).High. Measurements are nearly instantaneous.
Cost & Complexity Higher initial investment and operational complexity.Lower cost and simpler operation.
Validation Comprehensive validation required as per ICH guidelines.[4][5]Simpler validation, focused on linearity and accuracy for a known pure substance.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the quantification of pharmaceutical compounds due to its high resolving power and sensitivity. A well-developed HPLC method can separate this compound from starting materials, synthetic by-products, and potential degradants, ensuring that the measurement is accurate and specific.

Causality of Method Development Choices
  • Technique: Reversed-Phase HPLC (RP-HPLC) is the logical choice. This compound is a polar molecule. A non-polar stationary phase (like C18) will provide sufficient retention when used with a polar mobile phase, allowing for effective separation based on hydrophobicity.[6]

  • Stationary Phase: An octadecylsilane (C18) column is the workhorse of RP-HPLC.[3] It offers robust performance and excellent resolving power for a wide range of moderately polar to non-polar analytes. A column with a 5 µm particle size and dimensions of 150 x 4.6 mm is a standard starting point for method development.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is required. The diamine nature of the analyte means its retention will be pH-dependent. An acetate or phosphate buffer around pH 4.7 can ensure consistent ionization and peak shape.[2] Acetonitrile is often preferred as the organic modifier over methanol due to its lower viscosity and better UV transparency.

  • Detection: The conjugated thiadiazole ring system is a strong chromophore. UV detection is therefore a simple, robust, and cost-effective choice. Based on data for similar thiadiazole structures, a detection wavelength in the UV region (e.g., 250-320 nm) is expected to provide good sensitivity.[2][7][8]

The Framework of Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The parameters for validation are established by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][9]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity / Selectivity (Peak Purity, Impurity Spiking) Dev->Specificity Start Validation Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small, Deliberate Variations) LOD_LOQ->Robustness Report Validation Report (Document All Results) Robustness->Report Compile Data SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation.

Experimental Protocols

Protocol 1: Quantification of this compound by Validated RP-HPLC-UV

This protocol describes a self-validating system where system suitability is established before the validation experiments are performed.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 20 mM Ammonium Acetate buffer (pH 4.7) : Acetonitrile (90:10 v/v).

    • Scientist's Note: The buffer ensures consistent protonation of the analyte's amino groups, leading to stable retention times and symmetrical peaks. Always filter and degas the mobile phase to prevent pump blockages and baseline noise.

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (This should be confirmed by running a UV scan of a standard solution).

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Validation Procedure:

HPLC_Workflow Prep Prepare Mobile Phase, Standards, and Samples Equilibrate Equilibrate HPLC System (Stable Baseline) Prep->Equilibrate SST Perform System Suitability Test (SST) (5x Injection of Mid-Standard) Equilibrate->SST Check criteria (%RSD, Tailing) Calibrate Inject Calibration Standards (Build Curve) SST->Calibrate If SST Passes Analyze Inject Blank & Samples (e.g., Accuracy, Precision) Calibrate->Analyze Process Process Data (Integrate Peaks, Calculate Conc.) Analyze->Process Report Report Results Process->Report

Caption: Experimental Workflow for HPLC Analysis.

  • System Suitability: Before any analysis, inject the 50 µg/mL standard five times. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0. This ensures the chromatographic system is performing adequately.

  • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks at the analyte's retention time. If available, inject known impurities to confirm they are resolved from the main peak.

  • Linearity: Inject the calibration standards (1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[6]

  • Accuracy: Prepare samples at three concentration levels (e.g., 5, 50, 100 µg/mL) by spiking a known amount of stock solution into a sample matrix. Analyze in triplicate. Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.[6]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the 50 µg/mL standard on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • The precision is expressed as %RSD. The acceptance criterion is typically ≤ 2.0%.[4]

  • Limit of Quantitation (LOQ) & Detection (LOD): These can be determined based on the signal-to-noise ratio (S/N). LOQ is the concentration that yields an S/N of 10, while LOD yields an S/N of 3. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[6]

  • Robustness: Deliberately make small changes to the method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results. The method is robust if the results remain unaffected.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This method is suitable for rapid analysis of a pure, dissolved sample.

1. Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.

2. Procedure:

  • Determine λmax: Scan a dilute solution (e.g., 10 µg/mL in methanol) of this compound from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a set of standards (e.g., 2, 4, 6, 8, 10 µg/mL) in the chosen solvent (e.g., methanol).

  • Measure Absorbance: Using the solvent as a blank, measure the absorbance of each standard at the predetermined λmax.

  • Analysis: Plot a graph of absorbance versus concentration. The concentration of an unknown sample can be determined from its absorbance using the calibration curve (Beer's Law).

Conclusion and Recommendations

The accurate quantification of this compound is essential for its application in research and development.

  • For routine quality control, purity assessment, and analysis in complex matrices, a validated RP-HPLC-UV method is the authoritative choice. Its high specificity ensures that the quantification is not skewed by the presence of impurities, providing trustworthy and reliable data essential for regulatory submission and product release.

  • For rapid, high-throughput screening or quantification of known pure material in a simple matrix, UV-Vis spectrophotometry offers a viable, cost-effective alternative. However, its lack of specificity must be acknowledged, and it should not be used where interfering substances may be present.

Ultimately, the investment in thorough method validation is a fundamental component of scientific integrity. It ensures that the data generated is accurate, reproducible, and fit for purpose, underpinning the quality and success of the entire development lifecycle.

References

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
  • ResearchGate. (2025). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
  • Iraqi Academic Scientific Journals. (2024). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.
  • MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
  • BenchChem. (n.d.). This compound | CAS 55904-36-4.
  • MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • ResearchGate. (n.d.). 1,2,5-Thiadiazoles | Request PDF.
  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • PubMed Central. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • AWS. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (2024). Synthesis and characterisation of some thiadiazole derivatives.
  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
  • (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • Diva-portal.org. (2025). Journal of Chromatography B.
  • PHARMA. (2024). ANALYTICAL METHOD VALIDATION IN PHARMA.
  • PubMed Central. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
  • ResearchGate. (n.d.). Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations.
  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.

Sources

A Comparative Guide to the Electronic Properties of Thiadiazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1][2] Their structural versatility, arising from four distinct isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—gives rise to a spectrum of electronic properties that dictate their biological activity and material function.[3] This guide provides a comparative analysis of the electronic characteristics of these isomers, offering insights into their structure-property relationships and outlining robust experimental and computational methodologies for their characterization.

The Isomeric Landscape of Thiadiazole

The arrangement of the heteroatoms within the five-membered ring defines the four constitutional isomers of thiadiazole. This seemingly subtle difference in molecular architecture has profound implications for their electronic distribution, reactivity, and interaction with biological targets.

Caption: The four constitutional isomers of thiadiazole.

A Deep Dive into the Electronic Properties

The electronic nature of each thiadiazole isomer is a composite of several key factors, including aromaticity, the energies of frontier molecular orbitals (HOMO and LUMO), and the overall dipole moment. These properties collectively govern the molecule's reactivity, stability, and intermolecular interactions.

Aromaticity: The Stabilizing Force

All thiadiazole isomers are considered aromatic, a property that confers significant stability.[4] This aromaticity arises from the delocalization of π-electrons within the five-membered ring. However, the degree of aromaticity varies among the isomers due to the differing positions of the electron-withdrawing nitrogen atoms and the sulfur atom.

Frontier Molecular Orbitals: Dictating Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity and its behavior in charge-transfer processes. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[7][8]

Due to the electron-withdrawing nature of the nitrogen atoms, all thiadiazole isomers are considered electron-deficient heterocycles. This property is particularly pronounced in the 1,2,5- and 1,3,4-isomers, which are often incorporated into polymers for organic electronics to facilitate electron transport.[9]

While experimental and computational data for the parent, unsubstituted isomers are sparse in a single comparative source, theoretical calculations on substituted derivatives provide valuable insights. Density Functional Theory (DFT) calculations are the standard for reliably predicting these properties.[10][11][12]

Property1,2,3-Thiadiazole (predicted)1,2,4-Thiadiazole (predicted)1,2,5-Thiadiazole (predicted)1,3,4-Thiadiazole (predicted)
HOMO Energy (eV) Higher (less negative)IntermediateLower (more negative)Lower (more negative)
LUMO Energy (eV) Higher (less negative)IntermediateLower (more negative)Lower (more negative)
HOMO-LUMO Gap (eV) LargerIntermediateSmallerSmaller
Dipole Moment (Debye) ~2.1~1.4~1.6~3.3
Note: The HOMO, LUMO, and energy gap values are qualitative predictions based on general trends in azoles. The dipole moments are approximate values from various computational studies and are presented for comparative purposes. A consistent computational study of all four parent isomers is recommended for precise comparison.

The 1,3,4- and 1,2,5-isomers are expected to have lower lying LUMO energies, making them better electron acceptors, a property exploited in the design of n-type organic semiconductors.[13]

HOMO_LUMO cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   ΔE Energy Energy Gap Energy Gap (ΔE)

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

Dipole Moment: Influencing Solubility and Intermolecular Interactions

The molecular dipole moment arises from the asymmetric distribution of charge within the molecule. This property significantly influences a molecule's solubility, its ability to engage in hydrogen bonding, and its interaction with biological macromolecules. The magnitude and direction of the dipole moment are dictated by the relative positions of the electronegative nitrogen atoms and the sulfur atom.

The 1,3,4- and 1,2,3-isomers, having a less symmetrical arrangement of heteroatoms, are expected to possess larger dipole moments compared to the more symmetric 1,2,5- and 1,2,4-isomers. A higher dipole moment can enhance a molecule's ability to interact with polar environments, including the active sites of enzymes.

Implications for Applications: From Pharmaceuticals to Organic Electronics

The distinct electronic profiles of the thiadiazole isomers directly translate to their diverse applications.

  • Drug Design: The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[14] Its strong aromaticity, metabolic stability, and ability to act as a hydrogen bond acceptor make it an ideal building block for designing enzyme inhibitors and receptor ligands. The 1,2,4-isomer also finds application in drug discovery, often acting as a bioisostere for other heterocycles.[3] The electron-rich and electron-poor regions, predictable from their electronic properties, guide the design of molecules with specific interactions with biological targets.

  • Materials Science: The strong electron-accepting nature of the 1,2,5- and 1,3,4-thiadiazole isomers makes them valuable components in organic electronics.[9] When incorporated into conjugated polymers, they can lower the LUMO energy level, facilitating electron injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[13]

Methodologies for Characterizing Electronic Properties

A dual approach of experimental and computational techniques is essential for a thorough understanding of the electronic properties of thiadiazole isomers.

Experimental Approach: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to experimentally probe the redox behavior of molecules.[15] It provides information on the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials, respectively.

CV_Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Voltammetric Scan cluster_analysis Data Analysis cluster_calculation Energy Level Estimation prep Dissolve thiadiazole isomer and supporting electrolyte (e.g., 0.1 M TBAPF₆) in an anhydrous, deoxygenated aprotic solvent (e.g., acetonitrile). setup Working Electrode (Glassy Carbon) Reference Electrode (Ag/AgCl) Counter Electrode (Pt wire) prep->setup scan Apply a potential sweep using a potentiostat. Scan from an initial potential to a final potential and back. Typical scan rate: 50-100 mV/s. setup->scan analysis Plot current vs. potential to obtain a cyclic voltammogram. Determine oxidation (E_ox) and reduction (E_red) peak potentials. scan->analysis calc Estimate HOMO and LUMO energies using empirical equations (e.g., E_HOMO ≈ -[E_ox + 4.4] eV). analysis->calc

Caption: Experimental workflow for Cyclic Voltammetry.

Detailed Protocol for Cyclic Voltammetry:

  • Preparation of the Analyte Solution:

    • Dissolve the thiadiazole isomer (typically 1-5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

    • Ensure the electrodes are clean and polished before use.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events of the thiadiazole isomer. A typical starting range could be from -2.0 V to +2.0 V vs. Ag/AgCl.

    • Set the scan rate, typically between 50 and 200 mV/s.

  • Data Analysis:

    • The resulting plot of current versus potential is the cyclic voltammogram.

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • The onset of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for accuracy.

Computational Approach: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing highly accurate predictions of molecular electronic properties.[5][16]

DFT_Workflow cluster_build Structure Building cluster_geomopt Geometry Optimization cluster_freq Frequency Calculation cluster_props Property Calculation cluster_analyze Analysis & Visualization build Construct the 3D structure of the thiadiazole isomer in a molecular modeling software. geomopt Optimize the molecular geometry to find the lowest energy conformation. A common level of theory is B3LYP/6-311++G(d,p). build->geomopt freq Perform a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies). geomopt->freq props Calculate electronic properties: HOMO/LUMO energies, dipole moment, and molecular electrostatic potential (MEP). freq->props analyze Analyze the output data. Visualize molecular orbitals and the MEP map. props->analyze

Caption: Computational workflow for Density Functional Theory calculations.

Detailed Protocol for DFT Calculations:

  • Molecular Structure Input:

    • Build the 3D structure of the desired thiadiazole isomer using a molecular editor.

  • Geometry Optimization:

    • Perform a geometry optimization to find the most stable conformation of the molecule.

    • A widely used and reliable level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[7][8][12][17][18][19] This combination provides a good balance between accuracy and computational cost for predicting geometries and electronic properties of heterocyclic compounds.

  • Frequency Analysis:

    • After optimization, a frequency calculation should be performed at the same level of theory to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms this.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties.

    • From this calculation, you can extract the energies of the HOMO and LUMO, the total dipole moment, and generate a molecular electrostatic potential (MEP) map. The MEP map visually represents the electron-rich and electron-poor regions of the molecule, which is invaluable for understanding intermolecular interactions.

Conclusion

The four isomers of thiadiazole, while sharing a common molecular formula, exhibit a rich diversity in their electronic properties. The 1,3,4- and 1,2,5-isomers generally display higher aromaticity and stronger electron-accepting character, making them staples in the development of stable pharmaceuticals and high-performance organic electronic materials. In contrast, the 1,2,3- and 1,2,4-isomers offer different electronic profiles that can be harnessed for specific applications. A thorough understanding of these nuances, achieved through a synergistic combination of experimental electrochemistry and theoretical DFT calculations, is paramount for the rational design of novel thiadiazole-based compounds with tailored functionalities. This guide provides the foundational knowledge and methodological framework for researchers to confidently explore and exploit the rich chemical landscape of thiadiazole isomers.

References

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 4(2), 327-340.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(21), 6489.
  • ISRES. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.
  • IJCRT.org. (n.d.). THEORETICAL STUDY OF STRUCTURAL PROPERTIES OF AZOLES.
  • JETIR. (2015). THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES.
  • Growing Science. (2025). A comprehensive DFT study on the structural, electronic, and spectroscopic properties of oxadiazole isomers. Current Chemistry Letters.
  • Sánchez-Bojorge, N. A., Rodríguez-Valdez, L. M., & Flores-Holguín, N. (2013). DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. Journal of molecular modeling, 19(9), 3537–3542.
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  • Romano, E., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30065–30078.
  • Ismail, A. S., et al. (2011). Study of the electrochemical redox characteristics of some thiadiazoles and their derivatives. International Journal of Physical Sciences, 6(28), 6464-6473.
  • Oliveira, B. G., et al. (2009). The molecular properties of heterocyclic and homocyclic hydrogen-bonded complexes evaluated by DFT calculations and AIM densities. Journal of Molecular Modeling, 15(1), 123-132.
  • Palmer, M. H., et al. (2008). The electronic states of 1,2,5-thiadiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Chemical Physics, 343(2-3), 224-235.
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  • Korean Electrochemical Society. (n.d.).
  • Wikipedia. (n.d.). Thiadiazoles.
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  • ResearchGate. (n.d.). Cyclic voltamperograms of 10⁻³M solutions of all five studied compounds in 0.1 M Bu4NPF6/CH2Cl2 in a cathodic, and b anodic potential ranges.
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  • Mirífico, M. V., et al. (2002). Electrochemistry of 1,2,5-thiadiazole 1,1-dioxide derivatives with 3,4 substituents presenting separated, connected, and fused Pi-systems. Canadian Journal of Chemistry, 80(10), 1337-1344.
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A Comparative Guide to Assessing the Purity of Synthesized 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) precursor is paramount. 1,2,5-Thiadiazole-3,4-diamine is a critical building block in the synthesis of novel therapeutics, valued for its rigid, planar structure and hydrogen-bonding capabilities.[1] Its efficacy and the safety of the final drug product are directly contingent on the purity of this diamine. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, offering insights into the rationale behind experimental choices and presenting supporting data.

The synthesis of this compound typically proceeds through a two-step process: the formation of 3,4-dicyano-1,2,5-thiadiazole from diaminomaleonitrile (DAMN) and thionyl chloride, followed by the hydrolysis of the dicyano intermediate.[1][2] Each stage presents opportunities for the introduction of impurities, which can include unreacted starting materials, reaction byproducts, and over-hydrolyzed species. A robust analytical strategy is therefore not merely a quality control measure, but a critical component of process understanding and optimization.

Potential Impurities in the Synthesis of this compound

A thorough purity assessment begins with an understanding of what impurities might be present. Based on the common synthetic route, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Diaminomaleonitrile (DAMN): Unreacted starting material from the first step.

    • 3,4-Dicyano-1,2,5-thiadiazole: The immediate precursor to the final product; its presence indicates incomplete hydrolysis.

    • 1,2,5-Thiadiazole-3,4-dicarboxylic acid: The product of over-hydrolysis of the dicyano intermediate. This is a significant impurity to monitor as its polarity differs substantially from the desired diamine.

    • Mono-amino, mono-nitrile intermediate: A partially hydrolyzed species.

  • Reagent-Related Impurities:

    • Inorganic salts: From the workup and neutralization steps (e.g., sodium chloride, sodium sulfate).

    • Residual solvents: From reaction and recrystallization (e.g., ether, petroleum ether, ethanol).[2][3][4]

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach, employing orthogonal analytical techniques, is essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and versatility. For a polar compound like this compound, a reversed-phase HPLC method with UV detection is the most common approach.

Expertise & Experience: The choice of a C18 column is a standard starting point for small molecule analysis. However, for polar analytes like our target diamine, "end-capped" columns are preferable to minimize peak tailing caused by interactions with residual silanol groups on the stationary phase. The mobile phase requires careful buffering to ensure consistent ionization of the basic amino groups, leading to reproducible retention times and sharp peak shapes. An acidic pH (e.g., using formic acid or trifluoroacetic acid) will ensure the amines are protonated and behave predictably.

Trustworthiness: A validated HPLC method provides confidence in the reported purity values. Validation parameters, as per ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Experimental Protocol: HPLC-UV

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good retention and resolution for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 20 minutesA gradient is necessary to elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling the viscosity of the mobile phase.
Detection UV at 254 nmA common wavelength for aromatic and conjugated systems. A PDA detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a concentration of approximately 1 mg/mL.Ensures the sample is fully dissolved and compatible with the mobile phase.

Data Presentation: HPLC Purity Assessment

CompoundRetention Time (min)Relative Retention TimeResponse Factor
1,2,5-Thiadiazole-3,4-dicarboxylic acid~ 3.5~ 0.4To be determined
This compound ~ 8.7 1.0 1.0
3,4-Dicyano-1,2,5-thiadiazole~ 12.1~ 1.4To be determined
Diaminomaleonitrile (DAMN)~ 2.8~ 0.3To be determined

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh ~10 mg of sample s2 Dissolve in 10 mL of mobile phase diluent s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 a1 Inject 10 µL into HPLC system s3->a1 Prepared Sample a2 Run gradient elution a1->a2 a3 Detect at 254 nm (PDA) a2->a3 d1 Integrate all peaks a3->d1 Chromatogram d2 Calculate area % of the main peak d1->d2 d3 Assess peak purity with PDA d1->d3 r1 Final Purity Assessment d2->r1 Purity Report d3->r1

Caption: Workflow for HPLC-based purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. While the target diamine has a relatively low molecular weight, its polarity and hydrogen bonding capabilities can lead to poor peak shape and thermal degradation in the GC inlet.

Expertise & Experience: Direct injection of this compound can be challenging. Derivatization, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary to block the active amine protons. This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and more reliable quantification. The mass spectrum provides structural information, aiding in the unequivocal identification of impurities.

Trustworthiness: A GC-MS method provides a high degree of confidence in the identity of separated components through mass spectral library matching or fragmentation analysis. The use of an internal standard can improve the accuracy and precision of quantification.

Experimental Protocol: GC-MS (with Derivatization)

ParameterRecommended ConditionRationale
Derivatization To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes.Silylation of the amine groups increases volatility and thermal stability.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust, and relatively non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the derivatized sample.
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.A temperature program is required to separate compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-500 amuCovers the expected mass range of the derivatized analyte and potential impurities.

Data Presentation: GC-MS Purity Assessment

A GC-MS analysis of this compound has been reported, and a mass spectrum is publicly available.[5] The fragmentation pattern can be used to confirm the identity of the main peak.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh ~1 mg of sample s2 Add pyridine and BSTFA s1->s2 s3 Heat at 70°C for 30 min s2->s3 a1 Inject 1 µL into GC-MS system s3->a1 Derivatized Sample a2 Run temperature program a1->a2 a3 Acquire mass spectra a2->a3 d1 Integrate total ion chromatogram (TIC) a3->d1 Chromatogram & Spectra d2 Identify peaks by mass spectra d1->d2 d3 Calculate area % of the main peak d1->d3 r1 Final Purity & Impurity ID d2->r1 d3->r1 Purity Report

Caption: Workflow for GC-MS-based purity and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).

Trustworthiness: qNMR is a primary analytical method as it does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used. The purity of the analyte is determined by comparing the integral of a specific analyte signal to that of the internal standard. This method is highly accurate and precise when performed correctly.

Experimental Protocol: 1H NMR

ParameterRecommended ConditionRationale
Solvent DMSO-d6A polar aprotic solvent that is excellent for dissolving polar compounds and allows for the observation of exchangeable amine protons.
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Temperature 25 °CStandard operating temperature.
Pulse Program A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).A simple and robust experiment for routine 1H NMR.
Relaxation Delay (D1) At least 5 times the longest T1 of the protons of interest (for qNMR).Ensures full relaxation of protons for accurate integration.

Expected Spectral Data

  • 1H NMR (DMSO-d6): A broad singlet for the four amine protons (4H). The chemical shift would likely be in the range of 6-8 ppm, based on similar structures.[3]

  • 13C NMR (DMSO-d6): One signal for the two equivalent carbons of the thiadiazole ring, expected in the range of 150-170 ppm.[7]

Logical Relationship in qNMR

qNMR_Logic cluster_legend Equation Variables Analyte Analyte Signal (Integral A) Equation Purity (%) = (A/N_A) * (M_A/m_A) * (m_S/M_S) * (N_S/S) * P_S Analyte->Equation Standard Internal Standard Signal (Integral S) Standard->Equation l1 N = Number of protons M = Molar mass m = mass P = Purity of standard

Caption: The fundamental relationship for purity calculation in qNMR.

Elemental Analysis

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS). It is a fundamental technique for confirming the empirical formula of a synthesized compound.

Expertise & Experience: The sample for EA must be meticulously dried to remove any residual solvents or water, which can significantly skew the results. The presence of inorganic salts will also lead to inaccurate results.

Trustworthiness: The data from EA is compared to the theoretical values calculated from the empirical formula. For a compound to be considered pure, the experimental values should be within ±0.4% of the theoretical values.[8] This provides strong evidence for the correct elemental composition of the bulk material.

Data Presentation: Elemental Analysis of C₂H₄N₄S

ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)20.68To be determined< ±0.4
Hydrogen (H)3.47To be determined< ±0.4
Nitrogen (N)48.24To be determined< ±0.4
Sulfur (S)27.61To be determined< ±0.4

Comparison of Analytical Techniques

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantitative purity and impurity profilingHigh resolution, high sensitivity, suitable for a wide range of compounds.Requires a reference standard for impurity identification, may not separate all impurities.
GC-MS Identification and quantification of volatile impuritiesHigh sensitivity, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
NMR Structural elucidation and quantitative purity (qNMR)Provides detailed structural information, qNMR is a primary method.Lower sensitivity than chromatographic methods, may not detect trace impurities.
Elemental Analysis Confirmation of elemental compositionConfirms the empirical formula of the bulk material.Does not provide information on the nature of impurities, requires a highly pure and dry sample.

Conclusion

Assessing the purity of synthesized this compound requires a comprehensive and orthogonal analytical approach. While HPLC is the primary tool for routine purity determination and impurity profiling, it should be complemented by other techniques to build a complete picture of the material's quality. GC-MS is invaluable for identifying volatile impurities, NMR provides definitive structural confirmation and an alternative, highly accurate method for quantification, and elemental analysis serves as a fundamental check of the bulk composition. By understanding the strengths and limitations of each technique and the potential impurities that may arise during synthesis, researchers and drug development professionals can ensure the quality and consistency of this vital building block, ultimately contributing to the development of safer and more effective medicines.

References

  • This compound. SpectraBase. Available at: [Link]

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  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,5-Thiadiazole-3,4-diamine

This compound is a heterocyclic compound of considerable interest in medicinal and materials chemistry.[1] Its structure, featuring a stable, electron-withdrawing 1,2,5-thiadiazole core with two adjacent amino groups, makes it a versatile building block for the synthesis of more complex molecules.[1] The diamine functionality allows for a variety of chemical transformations, particularly condensation reactions, to construct fused heterocyclic systems.[1] This has led to its use as a key precursor in the development of novel pharmaceuticals, including histamine H₂ receptor antagonists, and as a ligand in organometallic chemistry.[1] Given its importance, the efficient and reliable synthesis of this compound is a critical consideration for researchers. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying chemistry, detailed experimental protocols, and a comparative analysis to aid in methodology selection.

Route 1: Cyclization of Diaminoglyoxime with Sulfur Chlorides

One of the most direct and frequently employed methods for the synthesis of this compound involves the cyclization of an α-dioxime, specifically diaminoglyoxime, with a sulfur chloride reagent such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[1][2] This approach is favored for its straightforward nature and the commercial availability of the starting materials.

The reaction proceeds through the dehydration of the oxime groups by the sulfur chloride, followed by the formation of the thiadiazole ring. The use of an excess of the sulfur chloride is often necessary to drive the reaction to completion and achieve higher yields.[1] The choice between sulfur monochloride and dichloride can influence the reaction conditions and outcomes. Sulfur dichloride is a cherry-red liquid that is a strong chlorinating agent, while sulfur monochloride is an amber to yellowish-red, fuming, oily liquid.[3]

Experimental Protocol: Cyclization of Diaminoglyoxime

Materials:

  • Diaminoglyoxime

  • Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)

  • Dimethylformamide (DMF), anhydrous

  • Ice-water bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diaminoglyoxime.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the flask in an ice-water bath.

  • Slowly add sulfur monochloride or sulfur dichloride to the stirred slurry via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice water.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Diaminoglyoxime Diaminoglyoxime Reaction_Vessel Reaction in DMF Diaminoglyoxime->Reaction_Vessel Sulfur Chloride S₂Cl₂ or SCl₂ Sulfur Chloride->Reaction_Vessel Quenching Quench with Ice Water Reaction_Vessel->Quenching Reaction Completion Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound via cyclization of diaminoglyoxime.

Route 2: From 3,4-Dicyano-1,2,5-thiadiazole

An alternative and versatile route to this compound is through the hydrolysis of 3,4-dicyano-1,2,5-thiadiazole.[1] This method is a two-step process: first, the synthesis of the dicyano intermediate, and second, the conversion of the nitrile groups to primary amines. This route can be advantageous as it avoids some of the impurities associated with other methods.[1]

The dicyano intermediate is typically prepared by reacting diaminomaleonitrile (DAMN) with thionyl chloride (SOCl₂).[1][4] The subsequent hydrolysis of the nitrile groups to amines can be achieved under acidic or basic conditions, though acidic hydrolysis is more common for this substrate.

Experimental Protocol: Synthesis and Hydrolysis of 3,4-Dicyano-1,2,5-thiadiazole

Part A: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

Materials:

  • Diaminomaleonitrile (DAMN)

  • Thionyl chloride (SOCl₂)

  • Anhydrous inert solvent (e.g., toluene or chloroform)

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile in the inert solvent.

  • Slowly add thionyl chloride to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with a 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 3,4-dicyano-1,2,5-thiadiazole.

  • Purify the product by sublimation or recrystallization.

Part B: Hydrolysis to this compound

Materials:

  • 3,4-Dicyano-1,2,5-thiadiazole

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • Carefully add 3,4-dicyano-1,2,5-thiadiazole to concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.

  • Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC or IR spectroscopy).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to a pH of 7-8.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

cluster_step1 Step 1: Dicyano Intermediate Synthesis cluster_step2 Step 2: Hydrolysis DAMN Diaminomaleonitrile Reaction1 Reflux in Solvent DAMN->Reaction1 SOCl2 Thionyl Chloride SOCl2->Reaction1 Dicyano_Intermediate 3,4-Dicyano-1,2,5-thiadiazole Reaction1->Dicyano_Intermediate Workup & Purification Reaction2 Acid Hydrolysis Dicyano_Intermediate->Reaction2 H2SO4 Conc. H₂SO₄ H2SO4->Reaction2 Final_Product This compound Reaction2->Final_Product Neutralization & Isolation

Caption: Two-step synthesis of this compound from diaminomaleonitrile.

Route 3: From 3,4-Dichloro-1,2,5-thiadiazole

Another viable synthetic pathway involves the nucleophilic substitution of 3,4-dichloro-1,2,5-thiadiazole with an amine source, typically ammonia or an ammonia equivalent. The starting dichloro compound can be synthesized from the reaction of aminoacetonitrile with sulfur dichloride and chlorine.[5] This route is advantageous when the dichloro precursor is readily available or can be synthesized in-house. The reaction conditions for the amination step need to be carefully controlled to achieve good yields and minimize side reactions.

Experimental Protocol: Amination of 3,4-Dichloro-1,2,5-thiadiazole

Materials:

  • 3,4-Dichloro-1,2,5-thiadiazole

  • Ammonia (aqueous or in an organic solvent)

  • Pressure vessel (if using anhydrous ammonia)

  • Organic solvent (e.g., ethanol, dioxane)

Procedure:

  • Dissolve 3,4-dichloro-1,2,5-thiadiazole in a suitable organic solvent in a pressure vessel.

  • Cool the solution and add a solution of ammonia.

  • Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the specific conditions and can range from 80-120 °C for several hours.

  • After cooling, carefully vent the pressure vessel.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield this compound.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Dichloro_Thiadiazole 3,4-Dichloro-1,2,5-thiadiazole Pressure_Vessel Heated Pressure Vessel Dichloro_Thiadiazole->Pressure_Vessel Ammonia Ammonia Source Ammonia->Pressure_Vessel Solvent_Removal Solvent Removal Pressure_Vessel->Solvent_Removal Reaction Completion Purification Recrystallization or Chromatography Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound via amination of the dichloro precursor.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The following table provides a summary of the key parameters for each route.

FeatureRoute 1: Cyclization of DiaminoglyoximeRoute 2: From 3,4-Dicyano-1,2,5-thiadiazoleRoute 3: From 3,4-Dichloro-1,2,5-thiadiazole
Starting Materials Diaminoglyoxime, Sulfur ChloridesDiaminomaleonitrile, Thionyl Chloride, Sulfuric Acid3,4-Dichloro-1,2,5-thiadiazole, Ammonia
Number of Steps 121 (from dichloro precursor)
Typical Yields Moderate to GoodGoodModerate to Good
Key Advantages Direct, one-pot synthesis.Avoids certain impurities, versatile intermediate.Utilizes a potentially accessible precursor.
Key Disadvantages Use of corrosive and hazardous sulfur chlorides.Two-step process, requires handling of SOCl₂.Requires a pressure vessel, handling of ammonia.
Scalability Can be scaled, but requires careful temperature control.Scalable, with appropriate handling of reagents.Scalable, but requires specialized equipment (pressure vessel).

Conclusion

The synthesis of this compound can be successfully achieved through several distinct synthetic pathways. The cyclization of diaminoglyoxime offers a direct and efficient one-step method, while the route from 3,4-dicyano-1,2,5-thiadiazole provides a versatile two-step approach that can lead to a cleaner product. The amination of 3,4-dichloro-1,2,5-thiadiazole is a viable option if the starting material is readily available. The selection of the optimal route will be guided by the specific needs and resources of the research laboratory or production facility. Careful consideration of the reaction conditions, safety precautions, and purification methods is essential for obtaining a high yield of the pure target compound.

References

  • Komin, A. P., & Carmack, M. (1976). The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[1][6] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 13(1), 13–22.

  • Weinstock, L. M., & Williams, H. W. R. (1968). U.S. Patent No. 3,419,572. Washington, DC: U.S.
  • Weigand, J. J., & Wiesbrock, F. (2009). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 317-340.
  • Beecken, H. (1967). U.S. Patent No. 3,391,152. Washington, DC: U.S.
  • Wikipedia. (2023). Sulfur dichloride. In Wikipedia. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Sulfur dichloride. Retrieved from [Link]

  • Sharpless, K. B., & Hori, T. (1976). Olefin oxidation with a catalyst consisting of osmium tetroxide and the anion of a C-nitro compound. The Journal of Organic Chemistry, 41(1), 176-177.
  • Olofson, R. A., & Hoskin, D. H. (1980). U.S. Patent No. 4,247,468. Washington, DC: U.S.
  • Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. Propellants, Explosives, Pyrotechnics, 42(11), 1295-1299.
  • Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (2017). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials.
  • Komin, A. P., & Carmack, M. (1975). U.S. Patent No. 3,928,368. Washington, DC: U.S.

Sources

A Comparative Guide to the Biological Activities of 1,2,5-Thiadiazole and 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers in Medicinal Chemistry

Thiadiazoles, five-membered heterocyclic compounds containing sulfur and two nitrogen atoms, are privileged scaffolds in medicinal chemistry, underpinning the structure of numerous biologically active molecules.[1] Their isomeric forms, primarily the 1,2,5- and 1,3,4-thiadiazoles, present a fascinating case of structural subtlety dictating profound differences in pharmacological profiles. While both isomers share fundamental physicochemical properties, such as aromaticity and the ability to participate in hydrogen bonding, the unique arrangement of their heteroatoms leads to distinct electronic distributions and steric properties. These differences, in turn, govern their interactions with biological targets, resulting in a diverse and often non-overlapping spectrum of activities. This guide provides an in-depth, objective comparison of the biological activities of 1,2,5-thiadiazole and 1,3,4-thiadiazole derivatives, supported by experimental data, to inform and guide future research and drug development endeavors.

Anticancer Activity: A Shared Battleground with Divergent Strategies

Both 1,2,5- and 1,3,4-thiadiazole derivatives have emerged as promising candidates in the quest for novel anticancer agents, demonstrating cytotoxicity against a range of human tumor cell lines.[1] However, their mechanisms of action and a detailed comparison of their efficacy reveal distinct approaches to combating cancer.

1,2,5-Thiadiazole Derivatives: From Muscarinic Agonism to Cytotoxicity

The anticancer potential of 1,2,5-thiadiazole derivatives is an area of growing interest, with some compounds exhibiting potent cytotoxic effects. A notable example is the phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide (TDZ), which has been shown to induce a dose-dependent cytotoxic and genotoxic response in Chinese Hamster Ovary (CHO-K1) cells.[2]

1,3,4-Thiadiazole Derivatives: A Multi-pronged Attack on Cancer

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer drugs, with derivatives exhibiting a wide array of mechanisms to induce cancer cell death. These mechanisms include the inhibition of crucial enzymes like carbonic anhydrases, disruption of microtubule polymerization, and the induction of apoptosis.

A series of 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
1,2,5-Thiadiazole Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide (TDZ)CHO-K1>12.50 (genotoxic effects observed)[2]
1,3,4-Thiadiazole 2-(acetylamino)-5-(aryl)-1,3,4-thiadiazole derivativeMCF-7 (Breast)1.82 - 4.07[3]
1,3,4-Thiadiazole 2-(acetylamino)-5-(aryl)-1,3,4-thiadiazole derivativeA549 (Lung)2.61 - 18.43[3]
1,3,4-Thiadiazole 2-(acetylamino)-5-(aryl)-1,3,4-thiadiazole derivativeHepG-2 (Liver)2.38 - 5.86[3]

Antimicrobial Activity: A Broad Spectrum of Defense

The fight against microbial resistance has spurred the development of novel antimicrobial agents, with both thiadiazole isomers showing significant promise.

1,2,5-Thiadiazole Derivatives: Emerging Antimicrobial Potential

While less explored than their 1,3,4-isomers, 1,2,5-thiadiazole derivatives have demonstrated notable antimicrobial properties. Some derivatives have shown moderate activity against a range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, Bacillus spp., Klebsiella pneumoniae, and Escherichia coli.[4] A particularly interesting avenue of research is the development of 1,2,5-thiadiazole-based nitric oxide (NO) donors, which leverage the antimicrobial properties of NO to combat bacterial infections and biofilms.[2][3][5][6][7]

1,3,4-Thiadiazole Derivatives: A Well-Established Antimicrobial Scaffold

The 1,3,4-thiadiazole nucleus is a cornerstone in the design of potent antimicrobial agents. Numerous studies have reported the synthesis of 1,3,4-thiadiazole derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy of these compounds is often attributed to the presence of the -N=C-S- moiety.

Table 2: Comparative Antimicrobial Activity of Thiadiazole Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
1,2,5-Thiadiazole Substituted 1,2,5-thiadiazoleMycobacterium tuberculosis25.00[4]
1,3,4-Thiadiazole 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleVarious bacteria and fungi4 - 16[8]
1,3,4-Thiadiazole 2-Arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4–b][9][10][11]thiadiazolesGram-positive bacteria-[12]
1,3,4-Thiadiazole 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazoleBacillus subtilis and fungi-[4]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical therapeutic goal. Both thiadiazole isomers have been investigated for their potential to modulate inflammatory pathways.

1,2,5-Thiadiazole Derivatives: Targeting Key Inflammatory Enzymes

The anti-inflammatory potential of 1,2,5-thiadiazole derivatives is an emerging area of research. Some studies have focused on their ability to inhibit enzymes involved in the inflammatory process, such as α/β-hydrolase domain 6 (ABHD6).[13]

1,3,4-Thiadiazole Derivatives: Potent COX Inhibitors

1,3,4-Thiadiazole derivatives have been extensively studied for their anti-inflammatory properties, with many compounds demonstrating potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11][14]

Table 3: Comparative Anti-inflammatory Activity of Thiadiazole Derivatives

Compound ClassMechanism of ActionIn Vivo ModelEfficacyReference
1,2,5-Thiadiazole ABHD6 Inhibition-Potent and irreversible inhibition[13]
1,3,4-Thiadiazole COX-2 InhibitionCarrageenan-induced rat paw edemaHigh anti-inflammatory and analgesic effects[11][14]
1,3,4-Thiadiazole Dual EGFR/COX-2 Inhibition-Potent inhibition[15][16]

Insecticidal Activity: A Niche but Important Application

Thiadiazole derivatives have also found applications in agriculture as insecticidal agents.

1,3,4-Thiadiazole Derivatives: Effective against a Range of Pests

Several studies have reported the synthesis and insecticidal evaluation of 1,3,4-thiadiazole derivatives. These compounds have shown efficacy against various pests, including Tetranychus cinnabarinus and Aphis craccivora.[17]

Information on the insecticidal activity of 1,2,5-thiadiazole derivatives is limited in the reviewed literature.

A Unique Niche for 1,2,5-Thiadiazoles: Muscarinic Agonists

A significant body of research has focused on the development of 1,2,5-thiadiazole derivatives as potent and selective muscarinic agonists. These compounds have shown potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. The 1,2,5-thiadiazole ring in these derivatives acts as a bioisostere for the ester group of acetylcholine, allowing them to bind to and activate muscarinic receptors. This particular activity appears to be a distinguishing feature of the 1,2,5-thiadiazole scaffold compared to its 1,3,4-isomer.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19][20][21][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment mtt_addition 3. MTT Addition compound_treatment->mtt_addition incubation 4. Incubation mtt_addition->incubation solubilization 5. Solubilization incubation->solubilization absorbance_reading 6. Absorbance Reading solubilization->absorbance_reading data_analysis 7. Data Analysis absorbance_reading->data_analysis

MTT Assay Workflow Diagram
Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][23][24][25][26]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the microbial suspension. Include growth and sterility controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Result Interpretation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible turbidity (growth).

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow prepare_dilutions 1. Prepare Serial Dilutions inoculate_plate 3. Inoculate Plate prepare_dilutions->inoculate_plate prepare_inoculum 2. Prepare Inoculum prepare_inoculum->inoculate_plate incubation 4. Incubate inoculate_plate->incubation read_mic 5. Read MIC incubation->read_mic

Broth Microdilution Workflow Diagram
Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[10][12][27][28][29]

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

  • Induction of Edema: Inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Paw_Edema_Assay_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay animal_acclimatization Animal Acclimatization compound_admin Compound Administration animal_acclimatization->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement data_analysis Data Analysis paw_measurement->data_analysis

Carrageenan-Induced Paw Edema Assay Workflow

Conclusion and Future Perspectives

The comparative analysis of 1,2,5- and 1,3,4-thiadiazole derivatives reveals a rich and diverse landscape of biological activities. While the 1,3,4-thiadiazole scaffold has been more extensively explored and has yielded a plethora of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties, the 1,2,5-thiadiazole isomer presents unique and compelling opportunities, particularly in the realm of neuroscience as muscarinic agonists.

Future research should focus on expanding the biological evaluation of 1,2,5-thiadiazole derivatives to better understand their potential in areas where the 1,3,4-isomer has excelled. Direct, head-to-head comparative studies employing standardized assays are crucial for a more definitive assessment of their relative merits. Furthermore, the exploration of hybrid molecules incorporating both thiadiazole isomers or their fusion with other pharmacophores could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. The continued investigation of these versatile heterocyclic scaffolds holds immense promise for addressing a wide range of unmet medical needs.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,5-Thiadiazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1,2,5-Thiadiazole-3,4-diamine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and our environment.

Hazard Profile and Core Safety Principles

This compound and structurally similar heterocyclic amines present a multi-faceted hazard profile that dictates the stringent disposal requirements. Understanding these risks is fundamental to appreciating the causality behind each procedural step.

While specific data for this compound can be limited, data from analogous compounds provide a strong basis for a conservative safety approach. The primary hazards include:

  • Acute Toxicity: These compounds are often classified as harmful if swallowed.[1][2]

  • Irritation: They are known to cause serious eye irritation and skin irritation.[1][3][4]

  • Explosive Potential: Critically, some related thiadiazoles may decompose explosively when subjected to heat, shock, or friction.[1] This property necessitates careful handling to avoid any grinding, impact, or sudden temperature changes.

  • Environmental Hazard: Similar chemical structures can be very toxic to aquatic life with long-lasting effects, making containment and prevention of release into drains or waterways paramount.[3]

The core principle for disposing of this compound is that it must always be managed as hazardous waste .[5] Disposal into sanitary sewers or general laboratory trash is strictly prohibited.

Essential Personal Protective Equipment (PPE) and Handling

Before beginning any waste consolidation or disposal procedures, ensure a safe working environment and proper PPE.

Work Area Preparation:

  • Conduct all handling and waste consolidation within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure an eyewash station and safety shower are immediately accessible.[1]

  • Remove all sources of ignition, and avoid any activities that could generate shock or friction.[1]

Required PPE: A summary of required PPE based on the identified hazards is presented below.

Hazard CategoryGHS Classification (Typical)Required PPE / Handling PrecautionSource
Acute Toxicity (Oral) Category 4 (H302)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Irritation Category 2 (H315)Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]
Eye Irritation Category 2 (H319)Wear chemical safety goggles or a face shield.[1][3]
Explosive/Reactive Hazard Not formally classified but notedAvoid heat, shock, and friction. Do not grind or subject to impact.[1]
Aquatic Toxicity Category 1 (H410) (Potential)Prevent release to the environment. Collect all spillage.[3]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within the waste container. Amines are incompatible with acids and strong oxidizing agents.[6]

Step 1: Characterize and Segregate the Waste Stream
  • Solid Waste: Collect unreacted this compound powder, contaminated weigh boats, and wipes into a dedicated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinsates into a designated liquid hazardous waste container.[5] Do not mix with other waste streams, particularly acidic waste.[6]

  • Contaminated Labware: Disposable items (pipette tips, vials) should be placed in the solid waste container. Non-disposable glassware must be decontaminated.

Step 2: Decontamination of Reusable Glassware
  • Initial Rinse: Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.

  • Collect Rinsate: Crucially, collect all rinsate as liquid hazardous waste in your designated container.[5] Never pour the rinsate down the drain.

  • Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures.

Step 3: Packaging and Labeling Waste
  • Select Appropriate Containers: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tightly sealing lid.[7][8] It is often best to reuse the original manufacturer's container for the main component of the waste.[7]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[8]

  • Labeling: Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: Prevent the spill from spreading or entering any drains.[1][3] Use absorbent pads or other inert, dry material to surround the spill.

  • Clean-up: For a small solid spill, carefully sweep or pick up the material without creating dust and place it in the designated solid hazardous waste container.[1][9] For a liquid spill, cover with an inert absorbent material, allow it to be fully absorbed, then carefully scoop the material into the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent and collect the wipes as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Storage and Final Disposal

The final stage involves the safe temporary storage of the collected waste and its ultimate disposal by certified professionals.

  • Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[5] This area should be a cool, well-ventilated space, away from incompatible materials.[6]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[5][6][10] You must not attempt to transport or dispose of the waste yourself. Provide them with a full and accurate description of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Stream ppe->characterize waste_type Solid, Liquid, or Reusable Labware? characterize->waste_type solid_path Solid Waste Container (e.g., contaminated wipes, powder) waste_type->solid_path Solid liquid_path Liquid Waste Container (e.g., solutions, rinsate) waste_type->liquid_path Liquid labware_path Triple-Rinse with Solvent waste_type->labware_path Reusable consolidate Step 3: Consolidate Waste Streams solid_path->consolidate liquid_path->consolidate collect_rinsate Collect Rinsate into Liquid Waste Container labware_path->collect_rinsate collect_rinsate->liquid_path labeling Step 4: Securely Seal and Label Container 'Hazardous Waste - Amine' consolidate->labeling storage Step 5: Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs Step 6: Contact EHS for Pickup by Licensed Disposal Company storage->ehs end Disposal Complete ehs->end

Sources

A Senior Application Scientist's Guide to Handling 1,2,5-Thiadiazole-3,4-diamine: Personal Protective Equipment and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. 1,2,5-Thiadiazole-3,4-diamine is a versatile heterocyclic building block, valued for its role in synthesizing novel bioactive molecules and advanced materials.[1] Its unique structure, featuring an electron-withdrawing thiadiazole ring, makes it a key component in medicinal and materials chemistry.[1] However, as with any specialized chemical, a thorough understanding of its handling requirements is paramount to ensure both personal safety and experimental success.

While comprehensive toxicological data for this compound is not extensively documented in all safety data sheets[2], the prudent approach is to treat it with the caution afforded to other heterocyclic amines and related thiadiazole derivatives. These compounds can be irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed or absorbed through the skin.[3][4][5] This guide provides a detailed, field-proven framework for selecting personal protective equipment (PPE) and implementing operational and disposal plans for this compound.

Hazard Assessment: The "Why" Behind the "What"

Before we detail the specific PPE, it's crucial to understand the potential routes of exposure and the hazards we are mitigating. The primary risks associated with handling compounds like this compound in a laboratory setting are:

  • Dermal Contact: Absorption through the skin or direct skin irritation.[4]

  • Ocular Contact: Splashes causing serious eye irritation.[5][6]

  • Inhalation: Breathing in aerosolized dust particles of the solid compound.[4][7]

  • Ingestion: Accidental swallowing.[5]

Our PPE and handling strategy is a self-validating system designed to create multiple barriers against these exposure routes. Adherence to these protocols is not just about compliance; it's about fostering a culture of proactive safety.[8]

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific procedure and potential for exposure.[9] However, a baseline ensemble is mandatory for any work involving this compound.

PPE ComponentSpecificationRationale & Causality
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Prevents dermal contact and absorption. Gloves must be inspected for integrity before each use and removed properly to avoid contaminating skin.[10][11]
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4][8] An eyewash station must be immediately accessible.[10]
Body Protection A fully-fastened laboratory coat.Protects skin and personal clothing from contamination.[11][12]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A government-approved respirator may be required for spills or poor ventilation.Minimizes inhalation of dust particles. Engineering controls like a fume hood are the primary line of defense.[7][10] Respirator use requires a formal program, including fit-testing and training.[9]
Operational Plan: From Weighing to Reaction

Safe handling is a process, not just a set of equipment. The following workflow is designed to minimize exposure at every stage of a typical laboratory procedure.

  • Preparation and Area Setup :

    • Before handling the compound, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered.[13]

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]

    • Gather all necessary equipment, including spatulas, weigh boats, reaction vessels, and waste containers.

  • Donning PPE :

    • Put on your lab coat and safety goggles.

    • Don the appropriate chemical-resistant gloves.

  • Handling the Compound :

    • Conduct all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood.[7] This is the most critical step for preventing inhalation exposure.

    • Use spatulas and other tools to avoid direct contact.

    • Keep the container tightly closed when not in use.[10][14]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Properly remove and dispose of gloves.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Clear Fume Hood Workspace check_safety 2. Verify Eyewash/ Safety Shower Access don_ppe 3. Don Full PPE (Coat, Goggles, Gloves) weigh 4. Weigh & Transfer Solid Inside Fume Hood don_ppe->weigh react 5. Perform Reaction Under Ventilation clean_area 6. Clean Workspace & Equipment react->clean_area dispose_waste 7. Segregate & Seal Hazardous Waste doff_ppe 8. Doff PPE Properly wash_hands 9. Wash Hands Thoroughly

Emergency and Disposal Plan

Preparedness is key to safety. Despite all precautions, accidental spills or exposures can occur.

  • Spill : In the event of a spill, evacuate unnecessary personnel.[2] Wearing your full PPE ensemble, including respiratory protection if necessary, sweep up the solid material.[2] Place it into a suitable, closed, and labeled container for disposal.[2][12] Avoid generating dust.[2] Ventilate the area and wash the spill site after material pickup is complete.[10]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[2][6]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][14]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][15]

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste containing this compound, including contaminated gloves, weigh boats, and solvent rinsate, must be treated as hazardous waste.[12]

  • Containment :

    • Solid Waste : Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.[12]

    • Liquid Waste : Collect any solutions or solvent rinses into a labeled, sealed container for liquid hazardous chemical waste.[12]

  • Final Disposal : Do not dispose of this chemical down the drain or in regular trash.[12] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, regional, and national regulations.[12]

By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research. This meticulous approach not only protects you and your colleagues but also ensures the integrity and reproducibility of your scientific outcomes.

References

  • PubChem. 1,3,4-Thiadiazole-2,5-diamine. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • HPC Standards. 5-Amino-1,3,4-thiadiazole-2-thiol Safety Data Sheet. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Harvey Mudd College. Safe Laboratory Practices in Chemistry. [Link]

  • KTH Royal Institute of Technology. CBH Guidelines for Lab Safety. [Link]

Sources

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